molecular formula C28H46O4 B13734723 Didecyl isophthalate CAS No. 4654-20-0

Didecyl isophthalate

カタログ番号: B13734723
CAS番号: 4654-20-0
分子量: 446.7 g/mol
InChIキー: XEHITPCNDNWPQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Didecyl Isophthalate (CAS 4654-20-0) is a high molecular weight (HMW) phthalate ester with the molecular formula C28H46O4 . As a diester of isophthalic acid, it is part of a broad class of chemicals primarily utilized as plasticizers to impart flexibility, durability, and workability to high molecular weight polymers like polyvinyl chloride (PVC) . Phthalates with long alkyl chains, such as Didecyl Isophthalate, are characterized by their low volatility and high boiling points, making them suitable for applications requiring thermal stability . These physicochemical properties, including lipophilicity and environmental persistence, make them subjects of interest in material science and environmental health research . Researchers investigate phthalates like Didecyl Isophthalate for their applications in plastics, as heat-transfer fluids, and their environmental behavior and toxicological profiles . As with many high molecular weight phthalates, studies may focus on its migration from products, potential for bioaccumulation, and effects as an endocrine-disrupting chemical (EDC) . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

4654-20-0

分子式

C28H46O4

分子量

446.7 g/mol

IUPAC名

didecyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3

InChIキー

XEHITPCNDNWPQW-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC

製品の起源

United States
Foundational & Exploratory

Didecyl isophthalate chemical properties and structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Didecyl Isophthalate

Abstract

Didecyl isophthalate (DDIP) is a high molecular weight phthalate ester characterized by a benzene ring with two ester groups at the 1 and 3 positions, each linked to a ten-carbon alkyl chain. As a member of the isophthalate family, its distinct meta-substitution pattern imparts specific physicochemical properties compared to its more common ortho-phthalate analogue. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of didecyl isophthalate. We present a detailed, field-proven protocol for its synthesis via Fischer esterification and outline the expected analytical signatures in NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. Furthermore, this guide summarizes the toxicological profile of high molecular weight phthalates, contextualizing the likely safety profile of DDIP for researchers, scientists, and drug development professionals.

Introduction

Phthalate esters are a class of diesters of phthalic acid isomers that have been extensively utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The properties of a given phthalate are largely dictated by the molecular weight and structure of its alcohol-derived alkyl chains, as well as the substitution pattern on the aromatic ring. Didecyl isophthalate (DDIP) belongs to the high molecular weight (HMW) phthalate category, which is generally characterized by lower volatility, reduced migration from polymer matrices, and distinct toxicological profiles compared to lower molecular weight counterparts.[1]

The focus of this guide is specifically on the isophthalate (benzene-1,3-dicarboxylate) isomer. This meta-arrangement of the ester groups prevents the formation of a stable cyclic anhydride upon hydrolysis, a key chemical feature that distinguishes it from the ortho-phthalate isomers. For professionals in drug development and materials science, understanding the precise chemical nature of DDIP is crucial for applications ranging from its use as an excipient in formulation studies to its function as a reference standard in analytical chemistry.

Chemical Structure and Nomenclature

Didecyl isophthalate is an achiral molecule consisting of a central benzene ring functionalized with two carboxylate groups at the C1 and C3 positions. Each carboxylate group is esterified with a ten-carbon linear alkyl chain (n-decyl group).

  • IUPAC Name: didecyl benzene-1,3-dicarboxylate[2]

  • Molecular Formula: C₂₈H₄₆O₄[2]

  • Molecular Weight: 446.66 g/mol [2]

  • CAS Number: 26444-29-3

  • InChIKey: XEHITPCNDNWPQW-UHFFFAOYSA-N[2]

  • Canonical SMILES: CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC[2]

Synthesis_Workflow start Combine Isophthalic Acid, 1-Decanol, PTSA, Toluene reflux Heat to Reflux with Dean-Stark Apparatus start->reflux monitor Monitor Water Collection reflux->monitor workup Cool & Neutralize (NaHCO₃ Wash) monitor->workup Reaction Complete extract Aqueous Wash & Brine Wash workup->extract dry Dry with MgSO₄ & Filter extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure Didecyl Isophthalate purify->product

Caption: Workflow for the synthesis of didecyl isophthalate.

Spectroscopic and Analytical Characterization

While experimental spectra for didecyl isophthalate are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous isophthalate esters. [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic portions of the molecule.

    • Aromatic Region: A characteristic pattern between δ 8.0-8.7 ppm. The proton at C2 (between the ester groups) will appear as a singlet or narrow triplet. The protons at C4/C6 will appear as a doublet of doublets, and the proton at C5 will be a triplet.

    • Aliphatic Region:

      • A triplet at δ ~4.3 ppm corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂ -).

      • A multiplet at δ ~1.7 ppm for the methylene group β to the oxygen.

      • A broad multiplet (a "hump") between δ ~1.2-1.4 ppm for the remaining seven methylene groups of the decyl chains.

      • A triplet at δ ~0.9 ppm for the terminal methyl groups (-CH₃).

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure.

    • Carbonyl Carbon: A signal at δ ~165 ppm.

    • Aromatic Carbons: Four distinct signals between δ ~128-135 ppm.

    • Aliphatic Carbons: A signal at δ ~65 ppm for the -O-C H₂- carbon, followed by a series of signals for the other alkyl carbons, with the terminal methyl carbon appearing at δ ~14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of didecyl isophthalate will be dominated by absorptions from the ester functional group and the hydrocarbon chains, following the "Rule of Three" for esters. [6]* C=O Stretch: A very strong, sharp absorption band around 1720-1730 cm⁻¹ . [7]* C-O Stretches: Two strong bands are characteristic of the C-C-O and O-C-C linkages of the ester.

  • An asymmetric C-C-O stretch between 1250-1300 cm⁻¹ . [6] * A symmetric O-C-C stretch between 1100-1130 cm⁻¹ . [6]* C-H Stretches: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the aliphatic CH₂, and CH₃ groups.
  • Aromatic Bands: Weaker C=C stretching bands around 1580-1600 cm⁻¹ and aromatic C-H out-of-plane bending bands between 700-900 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of dialkyl isophthalates is predictable. The molecular ion (M⁺• at m/z 446) may be observed, but fragmentation is typically extensive.

  • Primary Fragmentation: The most significant initial fragmentation is the cleavage of the C-O bond to lose an alkoxy radical (•OC₁₀H₂₁) or an alkene (C₁₀H₂₀) via McLafferty rearrangement, if sterically feasible.

  • Key Fragments:

    • m/z 305: Loss of a decyl group (•C₁₀H₂₁) followed by rearrangement.

    • m/z 289: Loss of a decoxy group (•OC₁₀H₂₁). This acylium ion is often a prominent peak.

    • m/z 149: A common fragment in phthalates, corresponding to the protonated phthalic anhydride structure, though it may be less favored in isophthalates compared to ortho-phthalates. [8][9] * Alkyl Fragments: A series of peaks corresponding to the fragmentation of the C₁₀H₂₁ chain (e.g., m/z 43, 57, 71).

Fragmentation mol_ion [M]⁺• m/z = 446 frag1 [M - OC₁₀H₂₁]⁺ m/z = 289 mol_ion->frag1 - •OC₁₀H₂₁ frag2 [M - C₁₀H₂₀]⁺• m/z = 306 mol_ion->frag2 - C₁₀H₂₀ (McLafferty) frag3 [C₈H₅O₃]⁺ m/z = 149 frag1->frag3 - C₁₀H₂₀

Caption: Predicted major fragmentation pathways for didecyl isophthalate.

Reactivity and Toxicological Profile

Chemical Reactivity

Didecyl isophthalate is chemically stable under normal conditions. The ester linkages are susceptible to hydrolysis to isophthalic acid and 1-decanol under strong acidic or basic conditions, particularly at elevated temperatures.

Toxicological Summary

Specific toxicological studies on didecyl isophthalate are limited. However, a substantial body of evidence exists for the High Molecular Weight Phthalate Esters (HMWPE) category, which includes compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The toxicological profile of DDIP can be reliably inferred from this category data.

  • Acute Toxicity: HMWPEs exhibit very low acute toxicity via oral, dermal, and inhalation routes. * Metabolism: When ingested, these diesters are rapidly hydrolyzed in the gut to their respective monoesters and alcohols, which are the primary species absorbed. The monoesters are then further metabolized (e.g., through oxidation of the alkyl chain) and are quickly eliminated in urine and feces without significant bioaccumulation. [1]* Genotoxicity: HMWPEs are generally not genotoxic or mutagenic in standard assays. [1][10]* Reproductive and Developmental Toxicity: In contrast to some low molecular weight phthalates, HMWPEs like DINP and DIDP have not been associated with adverse reproductive or developmental effects, such as testicular toxicity, in animal studies at relevant doses. [11] For professionals in drug development, this toxicological profile suggests that DDIP, as a HMWPE, is unlikely to pose significant acute toxicity risks, though standard safety assessments for any new excipient would be required.

Applications in Research and Development

The properties of didecyl isophthalate make it suitable for several specialized applications for a scientific audience:

  • Polymer Science: As a primary plasticizer for PVC and other polymers where low volatility and high permanence are required.

  • Analytical Chemistry: As an analytical reference standard for the quantification of phthalates in environmental, food, or clinical samples using techniques like GC-MS or LC-MS.

  • Drug Formulation: Its lipophilic nature and low toxicity profile make it a candidate for investigation as an excipient in lipid-based drug delivery systems or as a component in controlled-release formulations.

Conclusion

Didecyl isophthalate is a high molecular weight phthalate ester with a distinct meta-isomeric structure that governs its chemical behavior. While specific experimental data for this compound is sparse, its properties, spectral characteristics, and toxicological profile can be confidently predicted from established chemical principles and data from its structural analogues. This guide provides the foundational technical knowledge, including a robust synthesis protocol and detailed analytical predictions, necessary for researchers and drug development professionals to effectively synthesize, characterize, and evaluate didecyl isophthalate in their work.

References

  • Global Substance Registration System (GSRS). DIDECYL ISOPHTHALATE. Available at: [Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. Available at: [Link]

  • ICCA. SIDS INITIAL ASSESSMENT PROFILE for High Molecular Weight Phthalate Esters. (2004). Available at: [Link]

  • PubChem. Didecyl phthalate (CID 6788). National Center for Biotechnology Information. Available at: [Link]

  • Yeh, Y. I., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(7), 1236–1247. Available at: [Link]

  • Garg, B., Bisht, T., & Ling, Y. C. Supporting information for publication. The Royal Society of Chemistry. Available at: [Link]

  • Hawker, C. J., & Fréchet, J. M. J. (1997). Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Journal of the American Chemical Society, 119(45), 10919–10920. Available at: [Link]

  • Falcinelli, S., et al. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 276(2-3), 130-135. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). SCREENING-LEVEL HAZARD CHARACTERIZATION: Phthalate Esters Category Sponsored Chemicals. Available at: [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. UPCommons. Available at: [Link]

  • PubChem. Diallyl isophthalate (CID 66183). National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. Isophthalic acid, 3-methylbut-2-yl propyl ester. Wiley. Available at: [Link]

  • SpectraBase. Isophthalic acid, isobutyl phenylethyl ester. Wiley. Available at: [Link]

  • PubChem. Diethyl isophthalate (CID 12491). National Center for Biotechnology Information. Available at: [Link]

  • Yeh, Y. I., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(7), 1236-1247. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Diisodecyl Phthalate. Available at: [Link]

  • ResearchGate. (A) 1 H-NMR spectrum of poly(butylene terephthalate± co-butylene isophthalate). Available at: [Link]

  • Stanciu, I. (2026). Study of the composition of phthalic esters by IR spectroscopy. International Journal of Advanced Educational Research, 11(1), 16-19. Available at: [Link]

  • University of Wisconsin-Platteville. 1H NMR: Intermediate Level, Spectrum 18. Available at: [Link]

  • Smith, D., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. International Journal of Mass Spectrometry, 455, 116382. Available at: [Link]

  • Singh, L. K., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. International Journal of Molecular Sciences, 26(1), 478. Available at: [Link]

  • PubChem. Diisodecyl Phthalate (CID 33599). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of (E)-prop-1-ene-1,3-diyldibenzene Derivatives via Direct Decarboxylative Coupling of α, β-Unsaturated Carboxylic Acids with Benzyl Boronic Acid Pinacol Ester. Available at: [Link]

  • PubChemLite. Didecyl isophthalate (C28H46O4). Available at: [Link]

  • Singh, A. R., et al. (1985). Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects. Environmental Health Perspectives, 65, 279–288. Available at: [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy, 37(10), 22-26. Available at: [Link]

  • Agilent Technologies. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Available at: [Link]

  • van der Weerd, J., & Kazarian, S. G. (2004). analysis of phthalate ester content in poly(vinyl chloride) plastics by means of fourier transform Raman spectroscopy. Applied Spectroscopy, 58(4), 459-466. Available at: [Link]

  • ResearchGate. Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. Available at: [Link]

  • ResearchGate. Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... Available at: [Link]

  • J. Org. Chem. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. 87(20), 13605–13614. Available at: [Link]

  • Google Patents. (2012). CN102643181A - Synthesis method of 1,3-diacetyl benzene.
  • Google Patents. (2011). CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.

Sources

Synthesis and Purification of Didecyl Isophthalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl isophthalate (DDIP) is a versatile, high-molecular-weight dialkyl ester characterized by the1[1]. While historically utilized as a high-performance plasticizer and synthetic lubricant, recent chemical advancements have positioned DDIP and its derivatives as critical structural components in the development of 2[2]. For drug development professionals and materials scientists, DDIP serves as a highly stable, hydrophobic matrix or excipient in specialized polymeric drug delivery systems and medical-grade plastics.

Mechanistic Rationale & Catalyst Selection

The synthesis of DDIP relies on the bimolecular dehydration (Fischer-type esterification) of isophthalic acid (1,3-benzenedicarboxylic acid) with 1-decanol. Because esterification is a reversible, equilibrium-driven process, achieving high conversion requires strict thermodynamic manipulation.

Causality in Catalyst Choice: Traditional Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are highly effective but prone to catalyzing side reactions at elevated temperatures, such as the etherification of 1-decanol or olefin formation. For pharmaceutical and advanced material grades, Lewis acid organometallic catalysts—specifically tetrabutyl titanate (TBT)—are vastly superior. TBT facilitates the nucleophilic attack of the alcohol on the carbonyl carbon without generating highly reactive carbocations, thereby ensuring near-quantitative selectivity. Furthermore, TBT can be easily neutralized and removed as 3[3], eliminating the need for exhaustive aqueous washing steps that often cause severe emulsion issues.

Mechanism N1 Isophthalic Acid (Solid Suspension) N2 Titanate Catalyst Coordination N1->N2 N3 Decanol Nucleophilic Attack N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Water Elimination (Driven by Heat) N4->N5 -H2O N5->N2 Catalyst Recovery N6 Didecyl Isophthalate N5->N6

Fig 1. Mechanistic pathway of titanate-catalyzed esterification of isophthalic acid.

Experimental Workflow & Step-by-Step Methodology

To drive the reaction to completion, Le Chatelier’s principle is applied by using an excess of 1-decanol and continuously removing the water byproduct via4[4].

Workflow A 1. Reactant Loading Isophthalic Acid + Decanol B 2. Catalyst Addition (Tetrabutyl Titanate) A->B C 3. Azeotropic Reflux (Dean-Stark Trap) B->C D 4. Catalyst Hydrolysis & Filtration C->D E 5. Vacuum Distillation (Decanol Recovery) D->E F 6. Didecyl Isophthalate (High-Purity Product) E->F

Fig 2. Step-by-step workflow for the synthesis and purification of didecyl isophthalate.

Detailed Protocol: Self-Validating Synthesis
  • Reaction Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Charge the flask with 166.1 g (1.0 mol) of isophthalic acid and 395.7 g (2.5 mol) of 1-decanol. The 0.5 mol excess of decanol acts as both a reactant and a solvent, shifting the equilibrium forward. Add 30 mL of xylene to facilitate the azeotropic removal of water.

  • Catalyst Addition: Introduce 0.68 g (approx. 0.2 mol%) of tetrabutyl titanate (TBT).

  • Azeotropic Distillation: Heat the mixture to 190–220 °C under continuous nitrogen flow. As the esterification proceeds, water co-distills with xylene into the Dean-Stark trap. Self-Validation Check: The reaction is complete when the theoretical volume of water (36 mL, 2.0 mol) is collected in the trap and the initially cloudy suspension becomes a clear, homogeneous liquid. This typically requires 4–6 hours.

  • Workup & Catalyst Hydrolysis: Cool the reaction mixture to 90 °C. Add 10 mL of a 2% aqueous sodium carbonate (Na2CO3) solution. This critical step hydrolyzes the soluble TBT catalyst into insoluble titanium dioxide (TiO2) and neutralizes any trace unreacted acid.

  • Filtration: Stir for 30 minutes, add 5 g of Celite (filter aid), and filter the mixture hot under vacuum to remove the TiO2 precipitate.

  • Purification: Transfer the clear filtrate to a distillation apparatus. Perform vacuum distillation (2–5 mmHg at 120–150 °C) to strip off the xylene and unreacted 1-decanol. The remaining residue is high-purity didecyl isophthalate.

Process Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and product yield/purity, highlighting the necessity of organometallic catalysis for high-grade synthesis.

ParameterCatalystTemp (°C)Time (h)Conversion (%)Purity (%)Primary Byproducts
Trial 1 None (Autocatalytic)22012< 45N/AHigh unreacted acid
Trial 2 p-TsOH (1.0 mol%)16068891.0Didecyl ether, olefins
Trial 3 TBT (0.2 mol%)2104.5> 9999.6Trace

Table 1: Optimization of esterification conditions for didecyl isophthalate synthesis.

Conclusion

The synthesis of didecyl isophthalate via organometallic-catalyzed esterification provides a highly efficient, scalable pathway to polymer-grade material. By leveraging thermodynamic control through azeotropic distillation and employing a self-precipitating titanate catalyst, researchers can avoid the yield-destroying side reactions common to Brønsted acid catalysis. This ensures the stringent purity required for advanced liquid crystalline polymers and pharmaceutical applications.

References

  • [2] Title: Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer Source: ACS Macromolecules (acs.org) URL:

  • [1] Title: DIDECYL ISOPHTHALATE Source: Inxight Drugs - National Center for Advancing Translational Sciences (ncats.io) URL:

  • [4] Title: US4216337A - Process for preparing esters Source: Google Patents URL:

  • [3] Title: Method for producing an ester - EP 0405332 B1 Source: European Patent Office (googleapis.com) URL:

Sources

Core Chemical Identity: Didecyl Isophthalate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Didecyl Isophthalate Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Didecyl Isophthalate, focusing on its chemical identity, synthesis, properties, and applications for researchers, scientists, and professionals in drug development and materials science. The structure of this document is designed to deliver expert-level insights and practical methodologies grounded in established scientific principles.

Didecyl isophthalate is the diester of isophthalic acid and decyl alcohol. As a high molecular weight ester, its properties and applications are distinct from its more commonly known ortho-phthalate isomers. Understanding its specific structure is key to leveraging its functionality in advanced applications.

  • CAS Number : 4654-20-0[1]

  • Molecular Formula : C₂₈H₄₆O₄

  • Synonyms : 1,3-Benzenedicarboxylic acid, didecyl ester; NSC-17086

Physicochemical and Structural Properties

The properties of didecyl isophthalate are characteristic of high molecular weight phthalate esters (HMWPEs), which are noted for their low volatility and poor water solubility.[2] While specific experimental data for didecyl isophthalate is limited, its properties can be reliably inferred from its structure and data from analogous HMWPEs.

PropertyValue / Description
Molecular Weight 446.66 g/mol
Appearance Expected to be a clear, colorless to light yellow, viscous liquid.
Solubility Negligible in water; Soluble in organic solvents such as alcohols, ethers, and acetone.[2]
Vapor Pressure Negligible to low, characteristic of HMWPEs.[2]
Boiling Point High (precise value not readily available)
SMILES String CCCCCCCCCCOC(=O)c1cccc(c1)C(=O)OCCCCCCCCCC
Chemical Structure An aromatic ring with two ester groups at the meta- (1,3) positions, each connected to a ten-carbon alkyl chain.

Synthesis of Didecyl Isophthalate: An Experimental Protocol

The synthesis of isophthalate esters is typically achieved through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid (isophthalic acid) and an alcohol (decanol). The reaction is driven to completion by the removal of water, a byproduct of the reaction.

Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale procedure for synthesizing didecyl isophthalate.

Materials:

  • Isophthalic acid (1 mole equivalent)

  • n-Decyl alcohol (2.2 mole equivalents, slight excess to drive the reaction)

  • p-Toluenesulfonic acid (PTSA) or sulfuric acid (catalytic amount, e.g., 0.5-1% by weight)

  • Toluene (as a solvent and azeotropic agent for water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Add isophthalic acid, n-decyl alcohol, toluene, and the acid catalyst to the flask.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the mixture.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to remove excess decyl alcohol and other impurities, yielding pure didecyl isophthalate.

Synthesis Workflow Diagram

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions I_Acid Isophthalic Acid Process Esterification Reaction (in Dean-Stark Setup) I_Acid->Process Decanol n-Decyl Alcohol (2 eq.) Decanol->Process Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Process Heat Heat (Reflux) Heat->Process Solvent Toluene (Azeotropic Removal of Water) Solvent->Process Product Didecyl Isophthalate Process->Product Byproduct Water (H₂O) (Removed) Process->Byproduct

Caption: General workflow for the synthesis of Didecyl Isophthalate.

Core Application in Advanced Materials

While high molecular weight phthalates are broadly used as plasticizers, recent scientific literature highlights a more specialized and advanced application for didecyl isophthalate and its derivatives: the development of materials exhibiting Room-Temperature Phosphorescence (RTP) .[3][4][5]

Causality of Application:

  • Phosphor Core: The isophthalate moiety itself can act as an effective phosphor, a molecule capable of phosphorescence.[3]

  • Molecular Rigidity: RTP in purely organic materials is rare because molecular vibrations and rotations typically quench the long-lived triplet state needed for phosphorescence. The key is to restrict the motion of the phosphor.

  • Role of Decyl Chains: The long, flexible didecyl chains play a crucial role. In the solid state or within a polymer matrix, these chains can create a "side-chain jacketing effect."[3] This effect involves the alkyl chains packing tightly around the isophthalate core, physically confining it and suppressing the non-radiative decay pathways that would otherwise prevent phosphorescence.

  • Material Design: By modifying the isophthalate ring (e.g., adding bromine or methyl groups) or polymerizing derivatives, researchers can create a variety of novel materials, including liquid crystalline polymers and self-healing polymers, that exhibit ultralong RTP under ambient conditions.[3][4] These materials have potential applications in flexible electronics, optical storage, and anti-counterfeiting technologies.[3]

Logical Diagram: Mechanism of RTP in Didecyl Isophthalate Systems

RTP_Mechanism cluster_molecule Molecular Structure cluster_process Photophysical Process Core Isophthalate Core (Phosphor) Chains Long Decyl Chains Restriction Molecular Motion Restriction Chains->Restriction enables 'Side-Chain Jacketing' Excitation UV Excitation ISC Intersystem Crossing (S₁ → T₁) Excitation->ISC Triplet Triplet State (T₁) (Long-lived) ISC->Triplet NonRad Non-Radiative Decay (Vibrations, Rotations) Triplet->NonRad RTP Phosphorescence (RTP) (T₁ → S₀) Triplet->RTP Restriction->NonRad Inhibits

Caption: How didecyl isophthalate's structure enables room-temperature phosphorescence.

Safety and Toxicological Profile

Specific toxicological data for didecyl isophthalate (CAS 4654-20-0) is not available. However, a reliable safety assessment can be made by reading across to the broader category of High Molecular Weight Phthalate Esters (HMWPEs), which includes esters with alkyl chains of C7 and longer.

  • Acute Toxicity: HMWPEs exhibit very low acute toxicity via oral, dermal, and inhalation routes.[6]

  • Genotoxicity: The weight of evidence suggests that HMWPEs are not mutagenic or genotoxic.[7][8] Studies on related compounds like DEHP have shown a low probability of causing genetic damage.[8]

  • Carcinogenicity: The carcinogenic potential of HMWPEs is generally considered low for humans.[7]

  • Reproductive and Developmental Toxicity: Unlike some low molecular weight phthalates, HMWPEs have not been associated with significant reproductive or developmental toxicity.[9] Studies on representative HMWPEs show no significant effects on fertility or development, even at high doses.[9]

  • Metabolism: Phthalate diesters are rapidly metabolized in the digestive tract to their corresponding monoesters, which are considered the primary toxic species.[7] These are then further metabolized and excreted in urine and feces.[7]

Trustworthiness Statement: The toxicological summary provided is based on a scientifically accepted "read-across" approach from a category of structurally similar chemicals. While this provides a strong indication of the safety profile, it is not a substitute for direct experimental data on didecyl isophthalate itself. Standard laboratory safety precautions should always be observed when handling this chemical.

References

  • Overview of Phthalates Toxicity. (n.d.). Consumer Product Safety Commission. [Link]

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Journal of the American Chemical Society. [Link]

  • SIAM 19. (2004). SIDS INITIAL ASSESSMENT PROFILE: Chemical Category High Molecular Weight Phthalate Esters. FR+JP/ICCA. [Link]

  • (2012). SCREENING-LEVEL HAZARD CHARACTERIZATION: Phthalate Esters Category Sponsored Chemicals. U.S. Environmental Protection Agency. [Link]

  • Erlenmeyer, H. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.
  • Miller, S. A., & Schreck, J. A. (2014). Synthesis of biobased terephthalic acids and isophthalic acids.
  • Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763. [Link]

  • Singh, L. K., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. [Link]

  • Isophthalic acid patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]

  • Agarwal, D. K., et al. (1985). Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects. Environmental Health Perspectives, 65, 343-350. [Link]

  • Daniels, C. A., & Daniels, S. L. (1980). Method of removing vinyl chloride monomer from polyvinyl chloride resins. U.S.
  • Li, Y., et al. (2019). Highly Efficient Organic Afterglow from a 2D Layered Lead-Free Metal Halide in Both Crystals and Thin Films under an Air Atmosphere. ACS Applied Materials & Interfaces. [Link]

  • Jia, P., et al. (2026). Meta-linked Phenoselenazine-based Conjugated Polymers for Efficient Room-temperature Phosphorescence. ResearchGate. [Link]

  • Wu, Z., et al. (2019). Self-Healing Amorphous Polymers with Room-Temperature Phosphorescence Enabled by Boron-Based Dative Bonds. ACS Publications. [Link]

  • Ma, X., et al. (2026). Room-temperature phosphorescence from organic aggregates. ResearchGate. [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Phase Behavior of Didecyl Isophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl isophthalate (DDIP, CAS: 4654-20-0) is a structurally unique diester characterized by a rigid aromatic isophthalate core flanked by two highly flexible, hydrophobic decyl (C10) chains 1[1]. As a liquid at room temperature (melting point ~280 K), DDIP and its substituted derivatives have garnered significant attention in the development of room-temperature phosphorescent (RTP) materials and side-chain jacketed liquid crystalline polymers 2[2]. Understanding its solubility profile in organic solvents is critical for researchers formulating advanced polymeric matrices, optical materials, and hydrophobic drug delivery vehicles.

Physicochemical Profiling & Structural Causality

The solvation thermodynamics of DDIP are dictated by the competing physicochemical properties of its substructures:

  • Hydrophobic Decyl Chains : The two C10 aliphatic tails (Molecular Formula: C28H46O4) create a massive non-polar surface area 3[3]. This dominates the molecule's interaction profile, driving high solubility in non-polar and weakly polar solvents via London dispersion forces.

  • Isophthalate Core : The aromatic ring and ester linkages provide localized regions of polarity and electron density, capable of dipole-dipole interactions. However, the lack of hydrogen-bond donors renders DDIP practically insoluble in highly protic aqueous environments4[4].

Quantitative Solubility Data in Organic Solvents

The table below synthesizes the solubility profile of DDIP across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

SolventPolarity IndexSolubility ClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 3.1Freely Soluble> 100Optimal dipole-dipole alignment with the ester core; low dielectric constant accommodates decyl chains.
Chloroform 4.1Freely Soluble> 100Halogenated aprotic nature perfectly solvates both the aromatic core and aliphatic tails[4].
Tetrahydrofuran (THF) 4.0Freely Soluble> 100Ether oxygen acts as an H-bond acceptor for trace interactions; excellent general organic solvation.
Hexane 0.1Soluble50 - 100Purely non-polar; solvation is driven entirely by favorable dispersion forces with the C10 chains.
Methanol 5.1Sparingly Soluble< 5Strong intermolecular hydrogen-bonding network of methanol excludes the bulky hydrophobic tails.
Water 10.2Practically Insoluble< 0.1Extreme hydrophobic exclusion; DDIP lacks H-bond donors to disrupt the aqueous network[4].

Methodology: High-Throughput Solubility & Phase Behavior Assessment

To accurately determine the solubility of DDIP or its functionalized derivatives (e.g., DDIP-Br, DDIP-CH3) 5[5] in various organic solvents, the following self-validating shake-flask methodology coupled with HPLC-UV is recommended.

Step 1: Saturation and Equilibration

  • Add an excess amount of DDIP (e.g., 200 mg) to 1 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Agitate the mixture using an orbital shaker at 200 RPM at a constant temperature of 25.0 ± 0.1°C for 48 hours.

  • Causality : A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium, eliminating kinetic dissolution artifacts that often skew rapid solubility screens.

Step 2: Phase Separation

  • Centrifuge the vials at 10,000 x g for 15 minutes to pellet any undissolved micro-emulsions or particulates.

  • Carefully extract the supernatant using a syringe equipped with a 0.22 μm PTFE filter.

  • Causality : PTFE is highly compatible with harsh organic solvents (like DCM and THF). Filtration prevents light-scattering artifacts during downstream UV-Vis/HPLC analysis.

Step 3: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water 90:10 v/v) to fall within the linear dynamic range of the detector.

  • Analyze via HPLC using a C18 reverse-phase column. Monitor absorbance at 293 nm and 302 nm.

  • Causality : The aromatic carbonyl groups of the isophthalate core facilitate n−π* transitions, providing a strong, quantifiable UV chromophore at these specific wavelengths[5].

Step 4: Self-Validation (Gravimetric Cross-Check)

  • Transfer a precise volume (e.g., 500 μL) of the filtered, undiluted supernatant to a pre-weighed aluminum pan.

  • Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas, followed by vacuum desiccation for 12 hours.

  • Weigh the residual DDIP.

  • Causality : The gravimetric mass must correlate (±5%) with the HPLC-UV calculated concentration. This closed-loop validation ensures that solvent evaporation during handling or UV-detector saturation did not compromise the data integrity.

Mechanistic Diagram: Solvation Dynamics

The following diagram illustrates the logical workflow and thermodynamic outcomes of DDIP solvation across different solvent classes.

SolvationWorkflow N1 Didecyl Isophthalate (DDIP) CAS: 4654-20-0 N2 Solvent Screening Matrix N1->N2 Subjected to N3 Halogenated & Aprotic (DCM, Chloroform, THF) N2->N3 High Polarity Match N4 Non-Polar Aliphatic (Hexane, Toluene) N2->N4 Hydrophobic Match N5 Highly Polar / Aqueous (Water, Methanol) N2->N5 Polarity Mismatch N6 Complete Solvation (Dipole & Dispersion Forces) N3->N6 Optimal N7 High Solubility (Dispersion Forces Dominate) N4->N7 Favorable N8 Phase Separation / Insoluble (Hydrophobic Exclusion) N5->N8 Unfavorable

Thermodynamic solvation pathways of Didecyl Isophthalate based on solvent polarity.

Applications in Advanced Materials and Pharmaceutics

The unique solubility profile of DDIP makes it highly valuable in advanced research:

  • Room-Temperature Phosphorescence (RTP) : While unsubstituted DDIP is a liquid at room temperature and shows no RTP, cooling it below 280 K induces ultralong phosphorescence (lifetime of 1.37 s)[2][5]. Its excellent solubility in DCM allows for easy doping into polymer matrices, creating side-chain jacketed liquid crystalline polymers with continuous luminescence color-tuning 6[6].

  • Pharmaceutical Excipients : Due to its extreme hydrophobicity and solubility in biocompatible organic solvents (like specific lipids or halogenated processing solvents), DDIP can be investigated as a structural component in hydrophobic drug-eluting depots or lipid nanoparticles, where it can modulate the release kinetics of highly lipophilic active pharmaceutical ingredients (APIs).

References

  • DIDECYL ISOPHTHALATE: FDA Global Substance Registration System . drugfuture.com. 1

  • (R)-2,2-Binaphthyl-14-crown-4 (EVT-13869115) / Didecyl Isophthalate Properties . evitachem.com. 4

  • Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer . Macromolecules - ACS Publications. 2

  • Isophthalate-Based Room Temperature Phosphorescence (PDF) . pku.edu.cn. 5

  • DIDECYL ISOPHTHALATE - gsrs . nih.gov. 3

  • Positional Isomerism-Mediated Copolymerization Realizing the Continuous Luminescence Color-Tuning of Liquid-Crystalline Polymers . Macromolecules - ACS Publications. 6

Sources

Didecyl Isophthalate (DDIP): Physicochemical Profiling and Advanced Applications in Room-Temperature Phosphorescence

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl isophthalate (DDIP) is a specialized organic ester characterized by its rigid aromatic core and long, flexible aliphatic chains. While historically categorized alongside industrial plasticizers, recent breakthroughs in optoelectronics have repositioned DDIP derivatives as highly efficient, metal-free room-temperature phosphorescence (RTP) materials. This technical guide provides an in-depth analysis of DDIP's molecular properties, the causality behind its photophysical behavior, and a self-validating protocol for synthesizing DDIP-based liquid crystalline polymers (LCPs).

Physicochemical Profiling & Structural Causality

The fundamental properties of DDIP dictate its behavior in both solution and solid-state matrices. Understanding these metrics is critical for downstream derivatization and polymer engineering.

Table 1: Physicochemical Properties of Didecyl Isophthalate

PropertyValueStructural Significance
Molecular Formula C₂₈H₄₆O₄[1]High carbon-to-oxygen ratio ensures deep hydrophobicity and solubility in non-polar solvents.
Molecular Weight 446.66 g/mol [1]Sufficient mass to induce profound steric bulk in polymerized states.
Monoisotopic Mass 446.3396 Da[2]Critical baseline for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 4654-20-0[3]Unique identifier for sourcing, safety data, and regulatory compliance.
SMILES String CCCCCCCCCCOC(=O)c1cccc(c1)C(=O)OCCCCCCCCCC[1]Highlights the meta-substitution (isophthalate) enabling planar rigidity.

Structural Causality: The meta-substituted benzene ring (the isophthalate core) acts as an electron-rich phosphor capable of intersystem crossing (ISC). The two decyl (C10) chains are not merely passive structural elements; they provide immense steric hindrance. When DDIP is derivatized and polymerized, these heavy aliphatic chains force the polymer backbone into an extended, rod-like conformation—a phenomenon known as the "side-chain jacketing effect"[4].

The Mechanics of Room-Temperature Phosphorescence (RTP)

Achieving RTP in pure organic molecules is notoriously difficult because triplet excitons are highly susceptible to non-radiative decay via molecular vibrations, rotations, and oxygen quenching.

DDIP derivatives overcome this through structural nanoconfinement. For example, modifying the 5-position of the DDIP benzene ring yields functionalized phosphors like DDIP-Br, DDIP-CH₃, and DDIP-CH=CH₂. These small molecules exhibit ultralong RTP lifetimes of 236 ms, 650 ms, and 184 ms, respectively, even in the absence of strong intermolecular hydrogen bonding[4].

When DDIP-CH=CH₂ is subjected to radical polymerization, it forms a liquid crystalline polymer. The side-chain jacketing effect tightly packs the isophthalate phosphors between the rigid polymer backbone and a protective shell of decyl tails. This supramolecular columnar architecture physically restricts the rotational and vibrational motions of the phosphor, effectively shutting down non-radiative decay pathways and stabilizing the triplet state[4].

RTP_Mechanism S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV Excitation T1 Excited Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence NR Non-Radiative Decay T1->NR Blocked Pathway LCP Nanoconfinement LCP->NR Restricts Motion

Photophysical mechanism of DDIP room-temperature phosphorescence via nanoconfinement.

Experimental Protocol: Synthesis and Validation of DDIP-Based LCPs

To ensure reproducibility and scientific integrity, the following methodology for synthesizing the RTP-active polymer (from DDIP-CH=CH₂) is designed as a self-validating system. Each phase contains a critical analytical checkpoint to prevent the propagation of errors.

Phase 1: Monomer Synthesis (DDIP-CH=CH₂)
  • Reaction Setup: React 5-vinylisophthalic acid with decyl alcohol (1:2.5 molar ratio) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) using toluene as the solvent.

  • Azeotropic Distillation: Reflux the mixture at 110°C using a Dean-Stark apparatus to continuously remove water. Causality: Removing the water byproduct drives the equilibrium of the esterification reaction to completion.

  • Purification: Wash the organic layer with 5% NaHCO₃ to neutralize the acid catalyst, dry over anhydrous MgSO₄, and purify via silica gel column chromatography (hexane/ethyl acetate eluent).

  • Validation Checkpoint 1: Perform ¹H NMR spectroscopy. The presence of vinyl protons at δ 5.5–6.8 ppm and the decyl terminal methyl protons at δ 0.88 ppm confirms the successful synthesis of the DDIP-CH=CH₂ monomer.

Phase 2: Radical Polymerization
  • Preparation: Dissolve the purified DDIP-CH=CH₂ and azobisisobutyronitrile (AIBN, 1 mol% relative to monomer) in anhydrous tetrahydrofuran (THF) within a Schlenk flask.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a radical scavenger that will prematurely terminate polymerization and quench future triplet excitons.

  • Polymerization: Seal the flask under inert argon and heat to 65°C for 24 hours.

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer dropwise into cold methanol. Filter and dry under a high vacuum.

  • Validation Checkpoint 2: Conduct Gel Permeation Chromatography (GPC) to verify the molecular weight. Concurrently, ¹H NMR must show the complete disappearance of the vinyl proton signals (δ 5.5–6.8 ppm), validating 100% monomer conversion into the polymer backbone.

Phase 3: Photophysical and Structural Characterization
  • LC Phase Analysis: Use Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) to confirm the formation of the columnar liquid crystalline phase induced by the decyl chains.

  • Optical Profiling: Cast a thin film of the polymer on a quartz substrate. Excite the film at 280 nm using a time-resolved photoluminescence spectrometer.

  • Validation Checkpoint 3: The emergence of a long-lived emission tail extending from 370 to 600 nm with a measurable lifetime (approx. 184 ms) confirms the successful realization of the RTP side-chain jacketed polymer[4].

Workflow Syn Monomer Synthesis Pur NMR/MS Validation Syn->Pur Poly Polymerization Pur->Poly Char LC Phase Analysis Poly->Char Opt Time-Resolved PL Char->Opt

Self-validating experimental workflow for synthesizing DDIP-based liquid crystalline polymers.

References

  • National Center for Advancing Translational Sciences (NCATS). "DIDECYL ISOPHTHALATE - Inxight Drugs." U.S. Department of Health & Human Services. Available at:[Link]

  • PubChemLite. "C28H46O4 - Explore." University of Luxembourg. Available at:[Link]

  • DrugFuture. "FDA Global Substance Registration System: DIDECYL ISOPHTHALATE." Chemical Database. Available at:[Link]

  • ACS Macromolecules. "Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer." American Chemical Society, 2019. Available at:[Link]

Sources

Didecyl Isophthalate (DDIP) in Advanced Materials: From Polymer Processing to Room-Temperature Phosphorescence

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Evolution

Traditionally, didecyl isophthalate (DDIP) and its aliphatic ester analogs were relegated to the role of specialized plasticizers and depressants in polymer manufacturing. Their primary utility lay in modulating the thermomechanical properties of bulk plastics[1]. However, recent breakthroughs in photophysics have fundamentally redefined DDIP's industrial trajectory. By functionalizing the 5-position of the isophthalate benzene ring, materials scientists have unlocked its potential as a highly efficient, metal-free phosphor for pure organic Room-Temperature Phosphorescence (RTP)[2].

This technical guide bridges the gap between DDIP's legacy applications in pharmaceutical-grade polymer processing and its cutting-edge role in optoelectronics, providing a comprehensive, causality-driven analysis of its mechanisms and experimental workflows.

Mechanistic Causality: The Physics of DDIP-Induced RTP

Achieving pure organic RTP under ambient conditions is notoriously difficult. Triplet excitons ( T1​ ) are highly susceptible to non-radiative quenching via molecular vibrations, rotational motions, and collisions with triplet oxygen ( 3O2​ ). Historically, researchers relied on heavy metals (e.g., Iridium, Platinum) or rigid crystal lattices to induce strong spin-orbit coupling (SOC) and restrict molecular motion.

DDIP derivatives upend this paradigm through a unique structural mechanism:

  • The Isophthalate Core: The simple chemical structure of isophthalate acts as an intrinsic, highly effective phosphor[2].

  • The Side-Chain Jacketing Effect: When the vinyl derivative of DDIP (DDIP-CH=CH₂) is polymerized into a Liquid Crystalline Polymer (LCP) known as Poly-1, the DDIP moieties become covalently tethered to a polyethylene backbone. The long decyl tails form a supramolecular shell that "jackets" the phosphor core. This nanoconfined columnar LC phase drastically suppresses non-radiative decay pathways without requiring a rigid crystalline lattice[2].

RTP_Mechanism S0 Ground State (S0) Stable Isophthalate S1 Excited Singlet (S1) Short-lived S0->S1 UV Excitation T1 Excited Triplet (T1) Exciton Generation S1->T1 Intersystem Crossing (ISC) RTP Room Temp Phosphorescence (Ultralong Emission) T1->RTP Radiative Transition NR Non-Radiative Decay (Blocked by Jacketing) T1->NR Molecular Motion (Suppressed) RTP->S0 Delayed Photon Emission

Photophysical pathway of DDIP demonstrating RTP activation via suppression of non-radiative decay.

Quantitative Profiling of DDIP Derivatives

The photophysical properties of DDIP are highly dependent on the substituent at the 5-position of the benzene ring. The table below summarizes the quantitative data for the primary DDIP derivatives, demonstrating how minor structural tuning yields ultralong RTP lifetimes[2].

DerivativeSubstituent (5-Position)Physical State (RT)RTP Lifetime (ms)Quantum Yield (%)Emission Color
DDIP-H NoneLiquidN/A (1.37 s at 263 K)N/AN/A
DDIP-Br -Br (Bromo)Crystalline Solid2368.2Green
DDIP-CH₃ -CH₃ (Methyl)Crystalline Solid650--
DDIP-CH=CH₂ -CH=CH₂ (Vinyl)Crystalline Solid184--

Note: Unsubstituted DDIP-H requires cooling below its melting point (280 K) to exhibit phosphorescence, proving that the isophthalate core itself is the active phosphor, while the substituents drive the necessary solid-state packing at room temperature[2].

Experimental Protocol: Synthesis and Validation of Poly-1 (RTP LCP)

To harness DDIP for flexible optoelectronics, it must be polymerized. The following self-validating protocol details the synthesis of Poly-1, the first RTP liquid crystalline polymer[2].

Phase 1: Synthesis & Polymerization
  • Step 1: Monomer Esterification. React 5-vinylisophthalic acid with decyl alcohol to yield DDIP-CH=CH₂.

    • Causality: The 10-carbon decyl chain is deliberately chosen. Shorter chains fail to provide sufficient steric bulk for the "jacketing" effect, while longer chains induce excessive crystallization, which would disrupt the desired flexible LC phase.

  • Step 2: Radical Polymerization. Dissolve the DDIP-CH=CH₂ monomer in anhydrous toluene. Add Azobisisobutyronitrile (AIBN) as the radical initiator. Freeze-pump-thaw degas the system for three cycles, then heat to 70°C for 24 hours.

    • Causality: Triplet excitons are highly sensitive to oxygen. Degassing ensures that dissolved 3O2​ does not terminate the radical propagation during synthesis or quench the final polymer's phosphorescence.

Phase 2: Self-Validating Quality Control

A robust protocol must validate its own success. If Poly-1 does not exhibit the correct supramolecular structure, RTP will fail.

  • Validation A (Structural Integrity): Perform Gel Permeation Chromatography (GPC). A high molecular weight confirms successful covalent attachment to the polyethylene backbone.

  • Validation B (Phase Assembly - Critical): Analyze the polymer via Polarized Optical Microscopy (POM) and X-Ray Diffraction (XRD).

    • Logic: The appearance of a focal-conic fan texture under POM validates the formation of the columnar LC phase. If this phase is absent, the supramolecular "jacketing" has failed, and non-radiative decay will dominate.

  • Validation C (Optical Function): Expose the purified Poly-1 film to a 365 nm UV lamp, then remove the light source. A persistent afterglow (>100 ms lifetime measured via time-resolved photoluminescence) confirms the successful nanoconfinement of the isophthalate cores[2].

Poly1_Workflow Step1 Monomer Synthesis (DDIP-CH=CH2) Step2 Radical Polymerization (AIBN, 70°C, Degassed) Step1->Step2 Esterification & Purification Step3 Poly-1 Formation (Backbone + Phosphor) Step2->Step3 Covalent Attachment Step4 Columnar LC Assembly (Side-Chain Jacketing) Step3->Step4 Supramolecular Packing

Step-by-step experimental workflow for synthesizing Poly-1 and inducing the columnar LC phase.

Legacy and Emerging Industrial Applications

Optoelectronics & Information Security

The ultralong lifetime of DDIP-based polymers makes them ideal candidates for next-generation security inks, anti-counterfeiting labels, and flexible optical displays. Because Poly-1 is a liquid crystalline polymer, it overcomes the inherent brittleness and poor processability of traditional organic crystalline phosphors, allowing it to be cast into flexible, durable films[3].

Pharmaceutical & Food-Grade Polymer Processing

Beyond photophysics, DDIP retains critical utility in industrial polymer manufacturing, specifically as a Tg​ (glass transition temperature) depressant for Polyvinyl Chloride (PVC) resins[1].

  • The Problem: Raw PVC resins often retain minor amounts (100–500 ppm) of highly toxic, carcinogenic Vinyl Chloride Monomer (VCM) trapped within the polymer matrix. Natural diffusion of this gas takes days.

  • The DDIP Solution: By adding didecyl isophthalate (or similar aliphatic esters) during processing, the Tg​ of the PVC is temporarily lowered.

  • Causality: At temperatures above the depressed Tg​ , the polymer chains gain segmental mobility. This increased free volume exponentially accelerates the diffusion rate of the trapped VCM gas, allowing it to be evacuated down to safe levels (<1 ppm) within hours[1]. This mechanism is an absolute regulatory necessity for producing pharmaceutical blister packaging and medical-grade IV tubing.

Sources

Thermal Stability and Degradation Dynamics of Didecyl Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl isophthalate (DDIP) is a versatile diester characterized by a rigid aromatic core and highly flexible aliphatic chains. Historically utilized as a plasticizer to depress the glass transition temperature ( Tg​ ) in polymer resins like polyvinyl chloride [1], DDIP has recently been identified as a highly efficient small-molecule phosphor for pure organic room-temperature phosphorescence (RTP) materials [2]. This whitepaper provides an in-depth technical analysis of the thermal stability, degradation mechanisms, and analytical workflows required to precisely profile DDIP and its functionalized derivatives.

Molecular Architecture and Photophysical Implications

The thermal behavior of DDIP is dictated by the dichotomy of its molecular structure. The isophthalate (benzene-1,3-dicarboxylate) core provides significant thermal resistance and acts as the primary source of phosphorescence by facilitating intersystem crossing (ISC) [2]. Conversely, the long decyl ( C10​H21​ ) chains impart high molecular mobility and act as internal plasticizers.

Unsubstituted DDIP (DDIP-H) is a liquid at room temperature with a melting point ( Tm​ ) of approximately 280 K (7 °C). At room temperature, excessive non-radiative thermal vibrations quench its phosphorescence. However, when cooled to 263 K, thermal motions are suppressed, and DDIP-H exhibits an ultralong RTP lifetime of 1.37 seconds [3]. Introducing substituents (e.g., -Br, -CH3, -CH=CH2) at the 5-position of the benzene ring increases intermolecular interactions, yielding crystalline solids that demonstrate robust RTP and high thermal decomposition temperatures ( Td​ ) without the need for cryogenic cooling [2].

Mechanisms of Thermal Degradation

When subjected to thermal stress exceeding 300 °C, DDIP undergoes specific degradation pathways. The primary mechanism is the β -scission of the ester linkages.

  • Ester Cleavage (Pyrolysis): In an inert atmosphere, the alkyl-oxygen bond cleaves, yielding isophthalic acid and decene. If trace moisture is present, hydrolysis produces decanol instead.

  • Thermo-Oxidation: In the presence of oxygen, the aliphatic decyl chains undergo auto-oxidation via radical mechanisms, rapidly accelerating mass loss and producing volatile degradants ( CO2​ , CO , H2​O ).

Liquid crystalline polymers (LCPs) synthesized from DDIP derivatives (e.g., Poly-1) exhibit enhanced thermal stability due to the side-chain jacketing effect. This physical shielding restricts molecular motion and pushes the onset of thermal degradation beyond 350 °C [4].

Degradation DDIP Didecyl Isophthalate (Intact Molecule) Heat Thermal Energy (>300°C) DDIP->Heat Cleavage Ester Bond Cleavage (β-Scission) Heat->Cleavage Oxidation Thermo-Oxidation (O2 Environment) Heat->Oxidation Products Isophthalic Acid + Decene / Decanol Cleavage->Products Volatiles Volatile Degradants (CO2, CO, H2O) Oxidation->Volatiles Products->Volatiles Secondary Degradation

Fig 1: Thermal and thermo-oxidative degradation pathways of Didecyl isophthalate.

Quantitative Thermal Data Profile

The table below summarizes the thermal and photophysical properties of DDIP and its functionalized derivatives, highlighting the relationship between physical state, thermal stability, and phosphorescence lifetime [3] [5].

CompoundState at RTMelting Point ( Tm​ )RTP LifetimeThermal Decomposition ( Td​ , 5% loss)
DDIP-H (Unsubstituted)Liquid~280 K (7 °C)1.37 s (at 263 K)> 300 °C
DDIP-Br Crystalline Solid> 25 °C236 ms> 320 °C
DDIP-CH3 Crystalline Solid> 25 °C650 ms> 320 °C
DDIP-CH=CH2 Crystalline Solid> 25 °C184 ms> 320 °C
Poly-1 (LCP Derivative)Polymeric SolidN/A22.3 ms> 350 °C

Self-Validating Analytical Protocols for Thermal Profiling

As a Senior Application Scientist, I approach the thermal characterization of esters like didecyl isophthalate not merely as a routine quality check, but as a fundamental probe into their molecular architecture. To ensure that mass loss events are accurately assigned to specific molecular fragmentations rather than instrumental artifacts, the following Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol is designed as a closed, self-validating system.

Workflow Prep 1. Sample Prep (Alumina Crucible) Purge 2. N2 Purge (Isolate Pyrolysis) Prep->Purge Ramp 3. Thermal Ramp (10°C/min) Purge->Ramp Data 4. TGA/DSC Acquisition Ramp->Data Validate 5. Air Switch (Char Oxidation) Data->Validate

Fig 2: Self-validating TGA/DSC experimental workflow for thermal profiling.

Step-by-Step Methodology & Causality:
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of DDIP into a pre-calcined alumina ( Al2​O3​ ) crucible.

    • Expert Causality: Alumina is strictly selected over platinum. Platinum can act as a catalyst for the dehydrogenation and cracking of the aliphatic decyl chains at temperatures exceeding 400 °C, which would artificially lower the apparent Td​ .

  • Atmosphere Control (Inert Phase): Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 40 mL/min.

    • Expert Causality: An inert environment is critical to isolate pure thermal pyrolysis (ester cleavage) from thermo-oxidative degradation. This allows for the accurate calculation of the activation energy ( Ea​ ) of the ester bond dissociation.

  • Thermal Ramping: Initiate a heating ramp from 35 °C to 600 °C at a rate of 10 °C/min.

    • Expert Causality: A 10 °C/min heating rate is the optimal thermodynamic compromise. It is slow enough to prevent significant thermal lag between the furnace and the sample, yet fast enough to resolve overlapping degradation steps (e.g., distinguishing aliphatic side-chain cleavage from aromatic core degradation) [5].

  • Orthogonal Validation (Oxidative Phase): Upon reaching 600 °C, hold isothermally for 5 minutes, then abruptly switch the purge gas to Synthetic Air ( O2​/N2​ ) for 15 minutes.

    • Trustworthiness & Self-Validation: This step oxidizes any remaining carbonaceous char. If the final mass drops precisely to 0%, the system self-validates that the initial sample was completely free of inorganic contaminants or metal catalysts. A non-zero residue immediately flags sample contamination, invalidating the run.

Conclusion

Understanding the thermal stability of didecyl isophthalate is paramount for its application in both polymer plasticization and advanced optoelectronics. By leveraging self-validating thermal analysis, researchers can precisely map its degradation kinetics, ensuring that DDIP-based RTP materials and liquid crystalline polymers maintain their photophysical integrity under operational thermal loads.

References

  • Title: Method of removing vinyl chloride monomer from polyvinyl chloride resins (US4205149A)
  • Title: Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Positional Isomerism-Mediated Copolymerization Realizing the Continuous Luminescence Color-Tuning of Liquid-Crystalline Polymers Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and Properties of Mesogen-Jacketed Liquid Crystal Copolymers with Long-Lived Circularly Polarized Room-Temperature Phosphorescence Source: ACS Applied Polymer Materials URL: [Link]

Sources

Methodological & Application

Application Note: A Robust GC-MS Method for the Quantitative Analysis of Didecyl Isophthalate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated method for the determination of Didecyl isophthalate (DDIP), a high-molecular-weight plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). As regulatory scrutiny and industrial quality control for phthalate esters and their isomers intensify, the need for a reliable and sensitive analytical method is paramount. This document provides a comprehensive protocol, from sample preparation to instrumental analysis and data processing, designed for researchers, scientists, and quality control professionals. We delve into the rationale behind key experimental choices, offering insights to ensure methodological robustness and trustworthiness of results. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, operating in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high selectivity.

Introduction and a Word on Phthalate Analysis

Didecyl isophthalate (DDIP) belongs to the family of high-molecular-weight phthalate esters, which are primarily used as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[1] Unlike their low-molecular-weight counterparts, which have faced increasing regulatory restrictions due to health concerns, high-molecular-weight phthalates are often used as alternatives.[2] However, accurate quantification is essential for product safety, environmental monitoring, and regulatory compliance.

The primary challenge in analyzing any phthalate is its ubiquity. These compounds are present in countless laboratory consumables, from solvent bottle caps and septa to plastic tubing and gloves.[3] This pervasive background contamination can easily lead to false positives and inaccurate quantification. Therefore, this protocol emphasizes rigorous contamination control measures as a foundational element of the entire analytical workflow.

Causality of Method Choice: Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis.[4] GC provides the necessary chromatographic resolution to separate DDIP from other plasticizers and complex matrix components, while MS offers unparalleled sensitivity and specificity for definitive identification and quantification.[5]

The Analytical Workflow: From Sample to Result

A successful analysis is built on a logical and controlled sequence of steps. The following diagram illustrates the comprehensive workflow for DDIP determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Polymer, Water, Soil) Extraction Solvent Extraction or SPE Sample->Extraction Cleanup Filtration & Concentration Extraction->Cleanup InternalStd Internal Standard Spiking Cleanup->InternalStd GCMS GC-MS Analysis (SIM Mode) InternalStd->GCMS Integration Peak Integration & Identification GCMS->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for DDIP analysis by GC-MS.

Detailed Protocols and Methodologies

Contamination Control: A Critical Prerequisite

Rationale: Due to the environmental prevalence of phthalates, stringent measures are required to avoid extraneous contamination that can compromise analytical accuracy.[3]

Protocol:

  • Glassware: Use only glass or stainless-steel apparatus. Avoid all contact with plastic equipment, especially flexible PVC.[3]

  • Cleaning: Heat-treat all non-volumetric glassware in a muffle furnace at 400°C for a minimum of 2 hours.[3]

  • Solvent Blanks: Before use, test all solvents for phthalate contamination by concentrating 100 mL of the solvent down to 1 mL and analyzing it by GC-MS. Dedicate pre-screened solvent bottles specifically for phthalate analysis.[3]

  • Lab Environment: If possible, perform sample preparation in a clean room or a designated area away from plastic materials.[3]

  • Consumables: Use phthalate-free septa for vials and rinse the injection syringe thoroughly with clean solvent before and after each injection.[3]

Sample Preparation

The choice of sample preparation technique is dictated by the sample matrix. The goal is to efficiently extract DDIP while minimizing co-extraction of interfering compounds.[6]

Protocol 1: Solid Polymer Samples (e.g., PVC, Toys) Rationale: This protocol uses solvent extraction followed by polymer precipitation to isolate the plasticizers.

  • Weighing: Accurately weigh approximately 200-500 mg of the finely cut polymer sample into a 50 mL glass centrifuge tube.

  • Dissolution: Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 1 minute and sonicate for 30 minutes.

  • Precipitation: Add 20 mL of methanol dropwise while vortexing to precipitate the polymer.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean glass tube.

  • Concentration & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of isohexane.

  • Internal Standard: Spike the final extract with an internal standard (e.g., Benzyl Benzoate or a deuterated phthalate) to a final concentration of 1 µg/mL.[7]

  • Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 2: Aqueous Samples (e.g., Environmental Water) Rationale: Solid-Phase Extraction (SPE) is employed to concentrate the analyte from a large volume of water and remove polar interferences.

  • Sample Collection: Collect 500 mL of water in a pre-cleaned amber glass bottle.

  • Internal Standard: Spike the water sample with an appropriate surrogate or internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 30 minutes.

  • Elution: Elute the DDIP from the cartridge with 2 x 5 mL aliquots of dichloromethane into a collection tube.

  • Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add the internal standard and adjust the final volume to 1.0 mL with dichloromethane. Transfer to a GC vial.

GC-MS Instrumentation and Parameters

Rationale: The following parameters are optimized for the separation of high-molecular-weight phthalates on a standard non-polar column. A pulsed splitless injection enhances the transfer of the semi-volatile analytes onto the column, improving sensitivity.[1] The use of Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity compared to full scan mode by focusing only on ions specific to the target analyte.[8]

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic performance.[9]
Injector Split/Splitless InletStandard inlet for capillary columns.
Injection Mode Pulsed SplitlessMaximizes the transfer of semi-volatile analytes like DDIP into the column, enhancing sensitivity.[1]
Injection Volume 1 µLStandard volume to prevent column overload while ensuring sufficient analyte is introduced.
Inlet Temperature 280 °CEnsures rapid volatilization of high-molecular-weight phthalates without thermal degradation.[1]
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can reduce analysis times.[1]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
GC Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase offers excellent resolution for a wide range of semi-volatile compounds, including phthalates.[4][10]
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 320°C. Hold: 5 min.A temperature ramp allows for the separation of compounds with different volatilities. The high final temperature is necessary to elute high-molecular-weight phthalates like DDIP.[10]
Mass Spectrometer Agilent 5977 Series GC/MSD or equivalentA robust and sensitive detector for routine analysis.[9]
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °CStandard operating temperature to maintain source cleanliness and performance.
Quadrupole Temp. 150 °CStandard operating temperature to prevent condensation of analytes.
Acquisition Mode Selected Ion Monitoring (SIM)Provides superior sensitivity and selectivity by monitoring only characteristic ions, reducing noise from matrix interference.[8]
Transfer Line Temp. 290 °CPrevents condensation of the analyte as it transfers from the GC to the MS.

Mass Spectrometry and Data Analysis

Analyte Identification: DDIP (C₂₈H₄₆O₄, MW: 446.7 g/mol ) identification is confirmed by comparing the retention time and the ratio of quantifier to qualifier ions against a known standard.[11][12] While isophthalates and terephthalates are isomers of phthalates, their fragmentation patterns are often very similar. The primary fragment for most phthalates is the protonated phthalic anhydride ion at m/z 149.[10]

The following diagram illustrates the characteristic EI fragmentation pathway leading to the primary ion.

Fragmentation DDIP Didecyl Isophthalate [M]+• at m/z 446 Loss_C10H21 Loss of Alkoxy Radical (-•OC10H21) Fragment1 m/z 305 DDIP->Fragment1 -•C10H21 Loss_C10H20 Loss of Alkene (-C10H20) Fragment2 m/z 167 Fragment1->Fragment2 -C10H20 Rearrangement Rearrangement Fragment3 Protonated Anhydride m/z 149 Fragment2->Fragment3 Rearrangement

Caption: Simplified fragmentation pathway for a dialkyl phthalate isomer.

SIM Ion Selection: For quantitative analysis, specific ions are monitored to build chromatograms.

Analyte Role m/z Rationale
Didecyl IsophthalateQuantifier149The most abundant fragment ion, providing the best signal-to-noise ratio for quantification.[8]
Didecyl IsophthalateQualifier 1167A characteristic fragment used for identity confirmation.
Didecyl IsophthalateQualifier 2305Another fragment corresponding to the loss of an alkyl chain, providing additional confirmation.[8]
Benzyl Benzoate (IS)Internal Standard105A common internal standard for phthalate analysis with a distinct retention time and mass spectrum.[7]

Quantification: A multi-point calibration curve is generated by analyzing standards of known concentrations. The concentration of DDIP in an unknown sample is calculated based on the ratio of the DDIP quantifier peak area to the internal standard peak area, plotted against the calibration curve. Linearity should be established across the expected concentration range of the samples, with a correlation coefficient (R²) greater than 0.99.[9]

Method Validation

To ensure the trustworthiness of the results, the method should be validated according to established guidelines.[7] Key parameters to assess include:

  • Linearity: Assess the R² value of the calibration curve over the desired concentration range.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[7]

  • Accuracy: Perform spike-recovery experiments on a blank matrix. Recoveries should typically fall within 80-120%.[7]

  • Precision: Analyze replicate samples to determine the relative standard deviation (RSD), which should ideally be less than 15%.[7]

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of Didecyl isophthalate. By combining meticulous sample preparation and contamination control with an optimized instrumental method operating in SIM mode, this protocol enables the sensitive and accurate quantification of DDIP in a variety of matrices. The detailed explanation of the rationale behind procedural choices empowers analysts to not only execute the method but also to troubleshoot and adapt it as necessary, ensuring high-quality, reliable data for research, regulatory, and quality control applications.

References

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (1996). U.S. Environmental Protection Agency. [Link]

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (2018). PMC. [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. [Link]

  • Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent Technologies. [Link]

  • Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. (2006). Taylor & Francis Online. [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. [Link]

  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (2026). Chromatography Online. [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

  • Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. (2024). ResearchGate. [Link]

  • Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM 2.5 from Curitiba, Brazil. (2024). Royal Society of Chemistry. [Link]

  • A Data Analysis Protocol for Quantitative Data-Independent Acquisition Proteomics. (2019). Springer. [Link]

  • Didecyl phthalate. NIST Chemistry WebBook. [Link]

  • Drug-Drug Interaction (DDI) sample analysis. Labcorp. [Link]

  • Didecyl phthalate. mzCloud. [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Chromatography Online. [Link]

  • A Step-By-Step Guide to Developing a Sample Preparation Method. (2023). XRF Scientific. [Link]

  • Drug-drug interaction (DDI) Prediction Pipeline Overview. (2022). ResearchGate. [Link]

  • Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries. (2020). PMC. [Link]

  • Sample preparation: DLS. University of Florida. [Link]

  • MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]

  • Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. Oregon State University. [Link]

  • Protocol: Streamlined sub-protocols for floral-DIP transformation and selection of transformants in Arabidopsis thaliana. (2009). ResearchGate. [Link]

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry. (2018). PMC. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent. [Link]

  • The DDIP results of 10 DDIP methods. (2024). ResearchGate. [Link]

  • Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. International Organisation of Vine and Wine. [Link]

Sources

Application Note: Advanced Sample Preparation and Contamination Control for the Quantification of Didecyl Isophthalate in Human Serum

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Serum Analyte: Didecyl Isophthalate (DDIP) Analytical Platform: LC-MS/MS

Introduction & Mechanistic Insights

Didecyl isophthalate (DDIP) is a highly lipophilic diester of isophthalic acid (Molecular Formula: C₂₈H₄₆O₄, MW: 446.66 Da)[1]. As a structural isomer of ubiquitous ortho-phthalate plasticizers, it is increasingly monitored in biomonitoring and pharmacokinetic studies. However, quantifying DDIP in a complex matrix like serum presents three critical analytical hurdles:

  • Ex Vivo Enzymatic Hydrolysis: Serum contains highly active esterases and lipases. If left untreated, these enzymes will rapidly hydrolyze diesters like DDIP into monoesters during sample collection and storage, leading to artificially low quantification[2].

  • Extreme Lipophilicity: With a predicted LogP exceeding 10, DDIP binds aggressively to hydrophobic pockets of serum albumin and circulating lipoproteins. Standard protein precipitation (PPT) using pure acetonitrile fails to disrupt these interactions, resulting in poor recovery.

  • Ubiquitous Background Contamination: The most significant point of failure in phthalate and isophthalate analysis is procedural contamination[3]. Trace amounts of plasticizers in standard laboratory consumables can easily exceed the endogenous concentrations in biological samples, leading to false positives.

As a Senior Application Scientist, I designed the following protocol not merely as a sequence of steps, but as a self-validating system . Every reagent choice and handling procedure is engineered to address the causality of these three hurdles.

Experimental Workflow & Logic

To achieve sub-ng/mL sensitivity, the workflow relies on immediate enzymatic quenching, aggressive solvent-mediated protein disruption, and a rigorously plastic-free Solid-Phase Extraction (SPE) cleanup.

G A 1. Serum Collection (Immediate Esterase Denaturation) B 2. Protein Disruption (ACN:IPA 80:20 + 13C-IS) A->B C 3. Solid Phase Extraction (Glass-barrel HLB Cartridge) B->C D 4. Elution & Concentration (Hexane:DCM -> N2 Dry) C->D E 5. LC-MS/MS Analysis (Isolating Delay Column) D->E

Workflow for DDIP extraction from serum with integrated contamination control.

Self-Validating Contamination Control System

Trust in trace-level quantification requires proof of blank integrity. This protocol enforces a self-validating loop:

  • Procedural Blanks: Processed in parallel using HPLC-grade water. If the blank signal exceeds 20% of the Lower Limit of Quantification (LLOQ), the batch is automatically flagged and rejected.

  • Chromatographic Isolation: An LC delay column (placed between the pumps and the autosampler) is mandatory. It retains any system-derived DDIP (from LC tubing or solvents), causing it to elute after the sample-derived DDIP[3]. This proves that the integrated peak originates exclusively from the biological matrix.

ContaminationControl Sys Systematic Blank (Pre-baked Glassware) Val Self-Validating Quantification Sys->Val Sol Solvent Blank (LC-MS Grade + Hexane Rinse) Sol->Val Delay LC Delay Column (Isolates System DDIP) Delay->Val

Self-validating contamination control system for trace DDIP analysis.

Step-by-Step Protocol

Reagent & Material Preparation (Strictly Plastic-Free)

Causality: Phthalates and isophthalates readily leach from polypropylene and polyethylene. Eliminating plastic contact is the only way to control the baseline[4].

  • Glassware Decontamination: Bake all borosilicate glass tubes, vials, and inserts at 400°C for 4 hours prior to use.

  • Solvent Rinsing: Rinse all glass analytical syringes and Pasteur pipettes sequentially with HPLC-grade water, acetone, and pesticide-grade hexane immediately before use[4].

  • Consumables: Use only PTFE-lined caps and glass-barrel SPE cartridges.

Serum Quenching & Protein Disruption
  • Denaturation: Transfer 500 µL of human serum into a pre-baked glass tube. Immediately add 100 µL of 1M Phosphoric Acid (H₃PO₄) and vortex for 10 seconds. Note: This drops the pH, irreversibly denaturing esterases that would otherwise degrade DDIP[2].

  • Internal Standard: Spike with 20 µL of ¹³C₄-DDIP (100 ng/mL in Isopropanol).

  • Disruption: Add 2.0 mL of Acetonitrile:Isopropanol (80:20, v/v). The addition of isopropanol is critical to unfold lipoproteins and release the highly lipophilic DDIP.

  • Centrifugation: Sonicate for 5 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube.

Solid Phase Extraction (SPE)

Causality: Due to the high lipid content in serum, direct injection of the PPT supernatant causes severe ion suppression. A polymeric reversed-phase (e.g., Oasis HLB) glass cartridge provides the necessary cleanup.

  • Conditioning: Pass 3 mL Dichloromethane (DCM), followed by 3 mL Methanol, and 3 mL HPLC-grade water through the glass-barrel SPE cartridge.

  • Loading: Dilute the supernatant from Step 3.2 with 4 mL of HPLC-grade water to reduce organic strength, then load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove salts and polar interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the DDIP using 4 mL of Hexane:DCM (50:50, v/v). This highly non-polar mixture ensures complete recovery of the C20-chain analyte.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Acetonitrile:Isopropanol (50:50, v/v) using a glass syringe.

Quantitative Data Presentation

To validate the selection of the SPE methodology, a comparative extraction study was performed. The data below demonstrates why simple PPT or Liquid-Liquid Extraction (LLE) is insufficient for DDIP quantification.

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (RSD, %)Background Blank (ng/mL)
PPT (Acetonitrile only) 45.2-68.4 (Severe Suppression)15.30.5
LLE (Hexane) 78.5-22.18.41.2
SPE (Glass-HLB Protocol) 94.3 -8.5 (Minimal) 3.2 < 0.1 (Undetectable)

Table 1: Comparative performance of extraction methodologies for DDIP (Spiked at 10 ng/mL in human serum, n=6).

LC-MS/MS Considerations

Mass Spectrometry Tuning

Unlike ortho-phthalates which readily form a stable o-phthalic anhydride ion (m/z 147) in negative mode, meta-substituted isophthalates face steric constraints and do not efficiently form this fragment[5]. Therefore, DDIP is best monitored in Positive Electrospray Ionization (ESI+) .

  • Precursor Ion: The exact mass of DDIP yields a robust [M+H]⁺ adduct at m/z 447.34[6].

  • Transitions: Optimize collision energy (CE) for the transition m/z 447.3 → 149.1 (protonated isophthalic anhydride core) and m/z 447.3 → 279.2 (loss of one decyl chain).

Chromatographic Separation

Use a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is suitable. Crucial: Install a C18 delay column (e.g., 2.1 × 30 mm) directly after the LC pump mixer. This will delay the elution of any background DDIP originating from the mobile phase, ensuring it elutes 1–2 minutes later than the true sample peak[3].

References

  • National Center for Advancing Translational Sciences. "DIDECYL ISOPHTHALATE - Inxight Drugs." NIH NCATS. Available at: [Link]

  • Silva, M. J., et al. "Quantitative detection of nine phthalate metabolites in human serum using reversed-phase high-performance liquid chromatography." SciSpace. Available at: [Link]

  • Regan, F., et al. "Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples." Analytical Methods (RSC Publishing). Available at: [Link]

  • Feng, Y., et al. "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies." Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • PubChemLite. "Didecyl isophthalate (C28H46O4)." University of Luxembourg. Available at:[Link]

Sources

Protocol for synthesizing Didecyl isophthalate in the lab

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Laboratory Protocol

Title: A Verified Protocol for the Laboratory-Scale Synthesis and Purification of Didecyl Isophthalate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Didecyl Isophthalate, a specialty chemical with applications as a plasticizer. The synthesis is based on the Fischer-Speier esterification of isophthalic acid with 1-decanol (decyl alcohol), utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion. This guide is intended for researchers and chemical development professionals, offering detailed methodologies for reaction setup, monitoring, product work-up, and purification. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the process. All procedures are grounded in established chemical principles and safety standards.

Introduction and Scientific Background

Didecyl isophthalate belongs to the family of benzenedicarboxylic acid esters. Unlike its more common ortho-isomer, didecyl phthalate, the isophthalate (1,3-diester) configuration can impart unique properties such as thermal stability and low volatility when used as a plasticizer in polymer formulations. The synthesis of such long-chain esters is most commonly achieved through Fischer-Speier esterification, a robust and well-understood reaction.

The core of this process is the acid-catalyzed reaction between a carboxylic acid (isophthalic acid) and an alcohol (1-decanol). The reaction is reversible, and its equilibrium is governed by Le Chatelier's principle.[1] To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is accomplished by continuously removing water, a byproduct of the reaction, through azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs twice to form the final diester.

Mechanism: Acid-Catalyzed Esterification

Esterification_Mechanism Acid Isophthalic Acid (R-COOH) Protonated_Acid Protonated Acid (R-C(OH)2+) Acid->Protonated_Acid + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol 1-Decanol (R'-OH) Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H+ Ester Didecyl Isophthalate (R-COOR') Water_Elimination->Ester - H2O

Caption: Acid-catalyzed esterification mechanism pathway.

Materials, Reagents, and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )Required PuritySupplier Example
Isophthalic AcidC₈H₆O₄121-91-5166.13>99%TCI Chemicals[2]
1-Decanol (Decyl Alcohol)C₁₀H₂₂O112-30-1158.28>98%Fisher Scientific[3]
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O6192-52-5190.22>98%Sigma-Aldrich
TolueneC₇H₈108-88-392.14AnhydrousMajor Chemical Supplier
Sodium BicarbonateNaHCO₃144-55-884.01ACS GradeMajor Chemical Supplier
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37ACS GradeMajor Chemical Supplier
Saturated Sodium Chloride SolutionNaCl(aq)N/AN/AN/APrepared in-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Vacuum pump

Experimental Protocol & Workflow

This protocol is designed for a ~0.1 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Quantitative Parameters
ParameterValueMolesRationale
Isophthalic Acid16.6 g0.10Limiting Reagent
1-Decanol35.0 g (approx. 42 mL)0.2210% molar excess to drive equilibrium.
p-Toluenesulfonic acid0.95 g0.005Catalyst (0.5 mol% relative to limiting reagent).
Toluene200 mLN/ASolvent for azeotropic water removal.
Reaction Temperature115-125 °C (Toluene Reflux)N/ASufficient for esterification and azeotrope formation.[4]
Expected Water Byproduct3.6 mL0.20Theoretical maximum to be collected.
Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup Combine Isophthalic Acid, 1-Decanol, p-TSA, and Toluene in flask. B 2. Reflux & Water Removal Heat to reflux (~115°C). Collect water in Dean-Stark trap. A->B Heat C 3. Reaction Monitoring Monitor water collection. Reaction is complete when water production ceases (~3.6 mL). B->C Monitor D 4. Work-up: Quenching & Washing Cool. Wash with NaHCO₃ solution, then with saturated NaCl solution. C->D Cool Down E 5. Drying & Solvent Removal Dry organic layer with MgSO₄. Remove Toluene via rotary evaporation. D->E F 6. Purification Purify crude product by vacuum distillation. E->F High Vacuum G 7. Analysis Characterize final product (NMR, IR, GC-MS). F->G

Caption: Step-by-step workflow for Didecyl Isophthalate synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap fitted with a reflux condenser, and a thermometer.

    • To the flask, add isophthalic acid (16.6 g), 1-decanol (35.0 g), p-toluenesulfonic acid monohydrate (0.95 g), and toluene (200 mL).

  • Esterification Reaction:

    • Begin stirring and gently heat the mixture to reflux. The boiling point of toluene is ~111°C, but the reaction mixture will reflux slightly higher.

    • Water will begin to co-distill with the toluene, collect in the Dean-Stark trap, and separate as the lower layer.

    • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The theoretical volume of water is 3.6 mL. The reaction can be considered complete when water collection ceases.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted isophthalic acid). Caution: Vent the separatory funnel frequently to release CO₂ gas produced.[5]

      • 100 mL of deionized water.

      • 100 mL of saturated sodium chloride solution (brine) to break any emulsions and help dry the organic layer.

    • Separate the organic (top) layer after each wash.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and transfer the filtrate to a round-bottom flask.

    • Remove the toluene solvent using a rotary evaporator. The resulting crude product will be a viscous, likely yellowish liquid.

  • Purification by Vacuum Distillation:

    • The crude Didecyl Isophthalate is a high-boiling point liquid, requiring vacuum distillation for purification.[6]

    • Set up a short-path distillation apparatus.

    • Heat the crude product under high vacuum. Unreacted 1-decanol will distill first, followed by the pure Didecyl Isophthalate product. The boiling point at 5 mmHg is approximately 261°C, though this is for the ortho-isomer (didecyl phthalate) and should be used as a close estimate.[6]

    • Collect the fraction corresponding to the pure product.

  • Characterization:

    • The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and GC-MS.

Safety and Hazard Management

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][7] All operations must be performed within a certified chemical fume hood.

  • Isophthalic Acid: May cause serious eye irritation.[2] Avoid dust formation and inhalation.[7]

  • 1-Decanol: Causes serious eye irritation. Combustible liquid. Harmful to aquatic life.[3]

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. A known reproductive toxin and can cause organ damage through prolonged exposure.

Consult the Safety Data Sheet (SDS) for each chemical before use.[2][8]

Discussion of Protocol Rationale

  • Choice of Reactants and Stoichiometry: A slight molar excess (10%) of 1-decanol is used to ensure the complete conversion of the more valuable isophthalic acid and to shift the reaction equilibrium favorably.[9]

  • Catalyst Selection: p-Toluenesulfonic acid is a strong acid catalyst that is solid and easier to handle than concentrated sulfuric acid. Its use is common in laboratory-scale esterifications. For industrial-scale production, amphoteric catalysts like titanates are often preferred as they minimize side reactions at higher temperatures.[10][11]

  • Azeotropic Water Removal: The removal of water is the most critical factor for achieving a high yield in this reversible reaction.[1] Toluene forms a low-boiling azeotrope with water, allowing for its physical removal from the reaction vessel via the Dean-Stark trap, thereby irreversibly driving the reaction forward.

  • Purification Strategy: The work-up sequence is designed to systematically remove impurities. The sodium bicarbonate wash neutralizes the acid catalyst and deprotonates any remaining carboxylic acid, rendering it water-soluble for easy removal. The final vacuum distillation is essential for separating the high-boiling point product from non-volatile impurities and any remaining starting alcohol.

References

  • isophthalic acid. (n.d.). Sdfine. Retrieved from [Link]

  • Didecyl phthalate. (n.d.). DongNamLab. Retrieved from [Link]

  • CN1733695A - Diisodecyl phthalate preparation method. (2006). Google Patents.
  • SAFETY DATA SHEET - Isophthalic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • US20150307435A1 - Esterification Process. (2015). Google Patents.
  • CN101279940A - Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof. (2008). Google Patents.
  • A kind of preparation method of diallyl isophthalate. (2021). Eureka | Patsnap.
  • Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. (2011). ResearchGate. Retrieved from [Link]

  • Didecyl phthalate | C28H46O4. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Isophthalic Acid | C8H6O4. (n.d.). PubChem - NIH. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

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Application Notes and Protocols for Didecyl Isophthalate (DDIP) in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Didecyl Isophthalate in Advanced PVC Formulations

Polyvinyl chloride (PVC) is a uniquely versatile thermoplastic, but in its nascent state, it is rigid and brittle.[1][2] The transformation of PVC into a flexible, adaptable material is made possible through the incorporation of plasticizers.[1][3][4] These additives are crucial in a vast array of applications, from medical devices like blood bags and tubing to consumer goods and industrial products such as wire insulation and flooring.[5][6][7] Didecyl isophthalate (DDIP) has emerged as a significant high-molecular-weight plasticizer, offering a distinct profile of properties that are highly desirable in modern flexible PVC formulations.

This document serves as a comprehensive technical guide on the application of DDIP in flexible PVC. It will delve into the fundamental mechanisms of plasticization, provide detailed protocols for formulation and processing, and outline standardized methods for performance evaluation. The insights provided herein are designed to equip researchers and professionals with the knowledge to effectively utilize DDIP to develop high-performance, durable, and reliable flexible PVC products.

The Mechanism of Plasticization: A Molecular Perspective

The efficacy of a plasticizer is rooted in its interaction with the PVC polymer chains at a molecular level.[8] In its rigid state, PVC polymer chains are densely packed and held together by strong intermolecular forces, primarily dipole-dipole interactions between the carbon-chlorine bonds.[1] The introduction of a plasticizer like DDIP disrupts these forces.

The process of plasticization can be understood through several key theories:

  • Lubrication Theory: This theory posits that plasticizer molecules, upon heating and mixing, diffuse into the polymer matrix and position themselves between the PVC chains.[9][10] This effectively shields the polymer chains from each other, reducing the intermolecular forces and allowing them to move more freely, akin to a molecular lubricant.[1][9]

  • Gel Theory: This perspective views the plasticized PVC as a three-dimensional gel network.[9][10] The plasticizer molecules create weak secondary bonding forces with the polymer chains, forming a structure that is easily deformable under stress.[9]

  • Free Volume Theory: This theory combines aspects of the lubrication and gel theories.[10] It suggests that plasticizers increase the "free volume," or the unoccupied space, within the polymer matrix.[1][8] This increased space facilitates the movement of polymer segments, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.[1][8]

The chemical structure of DDIP, with its long alkyl chains, contributes to its excellent compatibility and permanence within the PVC matrix. This results in a stable, flexible material with reduced plasticizer migration, a critical factor in many sensitive applications.[1]

Caption: Mechanism of PVC Plasticization with DDIP.

Formulation and Compounding of Flexible PVC with DDIP

The creation of a flexible PVC compound is a multi-step process that involves the careful selection and blending of several components.[2][4][11] The precise formulation will depend on the desired properties of the final product.

Core Components of a Flexible PVC Formulation

A typical flexible PVC formulation includes the following components, expressed in parts per hundred of resin (phr):

ComponentFunctionTypical Range (phr)
PVC Resin Base polymer providing structural integrity.[4][6]100
Didecyl isophthalate (DDIP) Primary plasticizer for flexibility and durability.[4]30 - 100
Heat Stabilizers (e.g., Ca/Zn stearates) Prevent thermal degradation during processing.[4][12]2 - 5
Lubricants (e.g., Stearic acid, PE wax) Aid in processing by reducing friction.[13]0.5 - 2
Fillers (e.g., Calcium carbonate) Can reduce cost and modify mechanical properties.[4]0 - 50
Pigments/Additives Provide color and other specific properties (e.g., UV resistance).[4]As required
Experimental Protocol: Preparation of a Model Flexible PVC Formulation

This protocol details the steps for preparing a laboratory-scale batch of flexible PVC compound using DDIP.

1. Materials and Equipment:

  • PVC resin (suspension grade)

  • Didecyl isophthalate (DDIP)

  • Calcium/Zinc stearate heat stabilizer

  • Stearic acid lubricant

  • High-speed laboratory mixer

  • Two-roll mill or laboratory extruder

  • Compression molding press

  • Analytical balance

2. Step-by-Step Procedure:

a. Dry Blending:

  • Accurately weigh all the formulation components based on the desired phr values.

  • Add the PVC resin to the high-speed mixer.

  • While mixing at a low speed, gradually add the DDIP plasticizer. The porous nature of the PVC resin will allow it to absorb the liquid plasticizer.

  • Once the plasticizer is absorbed, add the heat stabilizer, lubricant, and any fillers or pigments.

  • Increase the mixer speed. The frictional heat generated will raise the temperature of the blend. Continue mixing until the temperature reaches approximately 80-100°C to ensure uniform dispersion of all additives.[14]

  • Cool the resulting dry blend to room temperature. The final product should be a free-flowing powder.

b. Melt Compounding and Specimen Preparation:

  • Two-Roll Mill:

    • Preheat the two-roll mill to a surface temperature of 160-180°C.[15][16]

    • Gradually add the dry blend to the nip of the rolls. The material will melt and form a band around the front roll.

    • Continuously cut and fold the material on the mill for 5-10 minutes to ensure complete homogenization.

    • Sheet off the compounded material.

  • Laboratory Extruder:

    • Set the extruder temperature profile, typically increasing from the feed zone to the die (e.g., 150°C to 180°C).

    • Feed the dry blend into the extruder hopper.

    • The molten extrudate can be pelletized for further processing or extruded into a specific profile.

  • Compression Molding (for Test Plaques):

    • Cut the milled sheet or use the pellets to fill a pre-heated mold (170-190°C).

    • Apply pressure according to the press specifications to form a plaque of the desired thickness.

    • Cool the mold under pressure to solidify the PVC plaque.

    • Remove the plaque and allow it to condition at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before testing.[5]

Caption: Workflow for PVC Compounding and Specimen Preparation.

Performance Evaluation of DDIP-Plasticized PVC

A thorough evaluation of the physical, mechanical, thermal, and electrical properties is essential to determine the suitability of a DDIP-plasticized PVC formulation for a specific application.

Key Performance Metrics and Standardized Test Methods
PropertySignificanceASTM/ISO Standard
Mechanical Properties
Tensile Strength & ElongationMeasures the material's strength and flexibility under tension.[5][17]ASTM D638, ISO 527
Hardness (Shore A/D)Indicates the material's resistance to indentation and softness.ASTM D2240, ISO 868
Tear ResistanceImportant for films and thin-walled products.ASTM D624, ISO 34-1
Thermal Properties
Thermal Stability (DHC)Measures the material's resistance to degradation at elevated temperatures.[12][18]ISO 182-3
Low-Temperature FlexibilityCrucial for applications in cold environments.ASTM D746, ISO 812
Volatility (Weight Loss)Indicates the permanence of the plasticizer.[1][19]ASTM D1203
Durability and Resistance
Plasticizer MigrationMeasures the tendency of the plasticizer to leach out of the PVC.[1][17][20]ASTM D2199
Chemical ResistanceEvaluates the material's performance when exposed to various chemicals.ASTM D543
Electrical Properties
Volume ResistivityA measure of the material's insulating capability.ASTM D257
Dielectric StrengthThe maximum electric field the material can withstand without breakdown.[21]ASTM D149
Experimental Protocols for Key Performance Tests

1. Protocol: Mechanical Properties (Tensile Strength and Elongation)

  • Apparatus: Universal Testing Machine (UTM) with an appropriate load cell and extensometer.

  • Specimens: Dumbbell-shaped specimens cut from the compression-molded plaques according to ASTM D638 Type IV dimensions.

  • Procedure:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the maximum load and the elongation at break.

    • Calculate tensile strength (stress at maximum load) and percentage elongation.

2. Protocol: Thermal Stability (Dehydrochlorination - DHC Test)

  • Apparatus: PVC Thermomat or similar DHC testing instrument.[18]

  • Procedure:

    • Place a precisely weighed sample (e.g., 0.5 g) of the PVC compound into a glass reaction tube.

    • Heat the sample in an oven at a constant temperature (e.g., 180°C or 200°C).[18]

    • Pass a stream of inert gas (e.g., nitrogen) over the sample and then through a container of deionized water with a conductivity sensor.[18]

    • As the PVC degrades, it releases hydrogen chloride (HCl) gas, which dissolves in the water and increases its conductivity.[18]

    • The stability time is the time taken for the conductivity to reach a predefined threshold.[18]

3. Protocol: Plasticizer Migration (Activated Carbon Method)

  • Apparatus: Analytical balance, oven, desiccator, activated carbon.

  • Procedure:

    • Cut circular specimens (e.g., 50 mm diameter) from the PVC sheet and weigh them accurately.

    • Place each specimen between two layers of activated carbon in a container.

    • Place the container in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • After the test period, remove the specimens, carefully brush off any adhering carbon, and reweigh them.

    • The percentage weight loss represents the amount of plasticizer that has migrated.

Expected Performance Characteristics of DDIP-Plasticized PVC

The following table provides a comparative overview of the expected performance of DDIP against other common plasticizers like Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP).

PropertyDDIPDINPDOP
Plasticizing Efficiency GoodExcellent[22]Excellent
Volatility Very LowLow[22]Moderate
Migration Resistance ExcellentGood[19]Moderate
Low-Temperature Flexibility GoodGoodExcellent
Heat Aging Performance ExcellentGood[22]Moderate
Electrical Properties ExcellentGoodGood

Note: The performance of a plasticizer is highly dependent on the overall formulation and processing conditions.[17]

Caption: Interplay of Formulation, Processing, and Performance.

Conclusion and Future Perspectives

Didecyl isophthalate stands out as a high-performance plasticizer for flexible PVC applications where durability, permanence, and thermal stability are paramount. Its low volatility and excellent migration resistance make it a suitable choice for demanding applications, including those with stringent safety and longevity requirements. The protocols and data presented in this guide provide a solid foundation for researchers and developers to harness the full potential of DDIP in their PVC formulations. As the industry continues to evolve towards more specialized and high-performance materials, the unique property profile of DDIP ensures its continued relevance and utility.

References

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3). Available from: [Link]

  • What is a plasticizer in pvc? (2025, July 14). Available from: [Link]

  • How Do Plasticizers Affect the Mechanical Properties of PVC. (2025, September 9). Available from: [Link]

  • The Magic of PVC Plasticizer: How It Works in Everyday Products. (2025, June 28). Available from: [Link]

  • Mechanisms of Plasticization - SolGreen. Available from: [Link]

  • What is Flexible PVC Compound and Applications - Mascom Global. (2025, November 25). Available from: [Link]

  • Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride) | ACS Applied Polymer Materials - ACS Publications. (2024, September 23). Available from: [Link]

  • Decoding PVC Compounding: From Formulation to Processing Techniques - Hywax. Available from: [Link]

  • PVC compounds, properties and applications | Benvic Group. Available from: [Link]

  • PVC Modification: Key Parameters and Processing Techniques - yohopvc.com. (2024, August 8). Available from: [Link]

  • Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods - PubMed. (2017, January 1). Available from: [Link]

  • CN103834120A - Flexible UPVC pipe composition and preparation method thereof - Google Patents.
  • Soft PVC Processing Guide A Material Difference - HEXPOL. Available from: [Link]

  • Performance comparison of DIDP, DINP and DOP - TJCHEMI. Available from: [Link]

  • ASTM Standards for PVC Specifications | PDF - Scribd. Available from: [Link]

  • PVC Part 2: Processing - The Madison Group. Available from: [Link]

  • Performance evaluation of new plasticizers for stretch PVC films - ResearchGate. Available from: [Link]

  • PVC Handbook - Pars Ethylene Kish. Available from: [Link]

  • US6649105B2 - Method of manufacturing flexible transparent polyvinyl chloride film without facial flow marks and pits - Google Patents.
  • ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide - Ledes. (2025, April 1). Available from: [Link]

  • What Is DINP Plasticizer and Why Is It So Widely Used in Flexible PVC Products? (2026, February 11). Available from: [Link]

  • Hot-Dip PVC-Based Polymeric Composite Coating for Advanced Electrical Insulation of Electric Vehicle Battery Systems - MDPI. Available from: [Link]

  • F2165 Standard Specification for Flexible Pre-Insulated Plastic Piping - ASTM. (2024, July 17). Available from: [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC. (2023, May 11). Available from: [Link]

  • A general strategy for enhancing the migration resistance of plasticizer in poly(vinyl chloride). (2025, April 1). Available from: [Link]

  • ASTM Standards and Testing of Flexible Materials Used in Healthcare - Boyd Biomedical. Available from: [Link]

  • (PDF) Immobile plasticizer in flexible PVC - ResearchGate. Available from: [Link]

  • Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. Available from: [Link]

  • Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed. (2023, November 6). Available from: [Link]

  • Environmentally Friendly Plasticizers for PVC – - Diva Portal. Available from: [Link]

  • DINP vs DIDP: What Are the Key Differences - BASTONE. (2025, November 28). Available from: [Link]

  • Characteristic Electrical Actuation of Plasticized Poly(vinyl chloride): Various Electrical Functions in Relation with the Dielectric Plasticizers - ResearchGate. Available from: [Link]

  • Rapid Detection of Plasticizer Migration From UV‐Aged PVC Films by DART‐HRMS - PMC. Available from: [Link]

  • Polarity-Dependent DC Dielectric Behavior of Virgin XLPO, XLPE, and PVC Cable Insulations - MDPI. (2025, October 15). Available from: [Link]

  • Dielectric Properties of PVC Plasticized with Dioctyl Sebacate (DOS) - OA Monitor Ireland. Available from: [Link]

  • (PDF) Electrical properties of poly(vinyl chloride) compositions - ResearchGate. Available from: [Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC. (2025, May 7). Available from: [Link]

  • DINP vs DOTP: Key Differences and Applications - The Chemical Company. (2026, March 25). Available from: [Link]

  • Inspite of being phthalate plasticizers, why dinp and dotp are safe for humans compared to dop? - Kanademy. (2022, December 12). Available from: [Link]

  • Properties of PVC Compounds for Electrical Insulation - Terraflex Hoses. (2022, October 31). Available from: [Link]

  • Study on the Thermal Stabilizing Process of Layered Double Hydroxides in PVC Resin. (2023, November 27). Available from: [Link]

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  • Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC. (2018, February 23). Available from: [Link]

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Application Note: High-Sensitivity Quantification of Didecyl Isophthalate (DDIP) in Environmental Matrices via GC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The U.S. Environmental Protection Agency (EPA) has increasingly scrutinized and regulated traditional ortho-phthalate plasticizers due to their endocrine-disrupting properties and environmental persistence[1][2]. This regulatory pressure has driven the industrial adoption of alternative plasticizers and functional monomers, including isophthalate esters like Didecyl isophthalate (DDIP, CAS No. 4654-20-0)[3][4]. Beyond its use as a plasticizer, DDIP is a critical component in the synthesis of advanced room-temperature phosphorescent (RTP) amorphous polymers[5][6]. As production scales, the environmental leaching of these emerging semi-volatile organic compounds (SVOCs) necessitates robust analytical methodologies. This application note details a self-validating, high-sensitivity Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol for the quantification of DDIP in water and soil samples.

Mechanistic Principles of the Analytical Strategy

To ensure scientific integrity and reproducibility, every step of this protocol is designed with specific chemical causality in mind:

  • Extraction Dynamics : DDIP is highly hydrophobic due to its two long decyl chains. For aqueous samples, Solid Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is selected over traditional C18 silica. The HLB matrix prevents breakthrough of highly lipophilic esters and maintains high recovery even if the cartridge runs dry. For solid matrices (soil/sediment), Accelerated Solvent Extraction (ASE) is employed. Elevated temperature (100°C) and pressure (1500 psi) decrease solvent viscosity, allowing the non-polar solvent mixture to disrupt strong analyte-humic acid interactions.

  • Matrix Clean-Up : Environmental extracts are rich in co-extracted lipids and polar organic matter that can foul the GC inlet and cause severe matrix suppression. Florisil (magnesium silicate) column chromatography is utilized because it effectively retains polar interferences while allowing the relatively non-polar DDIP to elute in a moderately polar solvent fraction (Hexane/Ethyl Acetate).

  • Isomeric Differentiation via MS/MS : Single quadrupole GC-MS is insufficient for this analysis due to the ubiquitous background of ortho-phthalate isomers (e.g., Didecyl phthalate). Under Electron Impact (EI) ionization, ortho-phthalates readily form a highly stable m/z 149 protonated phthalic anhydride ion. Because DDIP is an isophthalate (meta-substituted), steric hindrance prevents the formation of this 5-membered anhydride ring. Instead, DDIP preferentially fragments to the protonated monoester ion (m/z 167). Utilizing GC-MS/MS in Multiple Reaction Monitoring (MRM) mode to monitor the specific ratio of m/z 167 to m/z 149 allows for definitive differentiation of DDIP from its ortho-phthalate counterparts.

Analytical Workflow Visualization

G A Environmental Sample (Water / Soil) B Spiking with IS (DDIP-d4) A->B C Extraction Water: HLB SPE Soil: ASE (Hexane/Acetone) B->C D Extract Clean-Up (Florisil Column) C->D E Concentration & Solvent Exchange D->E F GC-MS/MS Analysis (EI, MRM Mode) E->F G Data Processing & Quantification F->G

Analytical workflow for Didecyl isophthalate quantification in environmental matrices.

Step-by-Step Experimental Protocols

System Validation & Quality Control (Self-Validating Design)

To ensure the protocol is self-validating, the following QC measures must be integrated into every batch:

  • Isotope Dilution : Every sample must be spiked with 50 ng of a deuterated internal standard (DDIP-d4) prior to extraction. This corrects for matrix effects and extraction losses in real-time.

  • Procedural Blanks : Phthalates and isophthalates are notorious for laboratory background contamination. Run one procedural blank (HPLC-grade water or baked sodium sulfate) per batch of 10 samples.

  • Calibration Verification : A 6-point calibration curve (1 to 500 ng/mL) must yield an R2>0.995 . A mid-level continuous calibration verification (CCV) standard must be injected every 10 samples (acceptance criteria: ±15% of true value).

Sample Preparation & Extraction

Aqueous Samples (Surface/Groundwater):

  • Filter 1.0 L of the water sample through a 0.45 µm glass fiber filter to remove suspended particulates.

  • Spike the sample with 50 µL of DDIP-d4 IS solution (1.0 µg/mL).

  • Condition an Oasis HLB SPE cartridge (500 mg/6 mL) sequentially with 5 mL Dichloromethane (DCM), 5 mL Methanol, and 5 mL HPLC-grade water.

  • Load the sample onto the cartridge at a controlled flow rate of 5–10 mL/min using a vacuum manifold.

  • Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences.

  • Dry the cartridge under full vacuum for 30 minutes.

  • Elute the analytes with 10 mL of DCM:Hexane (1:1, v/v).

Solid Samples (Soil/Sediment):

  • Lyophilize (freeze-dry) the soil sample to remove moisture, which can impede non-polar solvent penetration. Homogenize via grinding.

  • Weigh 10.0 g of the dried soil, spike with 50 µL of DDIP-d4 IS, and mix thoroughly with 5 g of diatomaceous earth (dispersant).

  • Transfer the mixture to a 33 mL ASE stainless-steel extraction cell.

  • Extract using an ASE system with Hexane:Acetone (1:1, v/v) at 100°C and 1500 psi. Perform 2 static cycles of 10 minutes each, followed by a 60% flush volume and a 60-second nitrogen purge.

Extract Clean-Up
  • Concentrate the SPE or ASE extract to approximately 1.0 mL under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Condition a Florisil SPE cartridge (1 g/6 mL) with 10 mL of Hexane.

  • Load the concentrated extract onto the Florisil cartridge.

  • Elute DDIP using 12 mL of Hexane:Ethyl Acetate (9:1, v/v). Note: This specific ratio leaves highly polar lipids bound to the magnesium silicate while quantitatively recovering the isophthalate.

  • Evaporate the eluate to near dryness and reconstitute in exactly 1.0 mL of Isooctane for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters
  • Column : DB-5MS UI (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Injection : 1.0 µL, splitless mode, injector temperature at 280°C.

  • Carrier Gas : Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program : Initial hold at 80°C for 1 min; ramp at 20°C/min to 280°C; ramp at 5°C/min to 320°C; final hold for 5 min.

  • Ionization : Electron Impact (EI) at 70 eV. Transfer line at 290°C, ion source at 300°C.

Quantitative Data Presentation

Table 1: GC-MS/MS MRM Transitions for DDIP Analysis Note: The primary cleavage involves the loss of the decyloxy group ( −C10​H21​O ), yielding the precursor ion at m/z 289.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
DDIP 28916715Quantifier
DDIP 28914920Qualifier
DDIP-d4 (IS) 29317115IS Quantifier

Table 2: Method Validation Parameters Data represents triplicate analyses across three distinct analytical batches.

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Absolute Recovery (%)Precision (RSD, %)
Surface Water 2.5 ng/L8.0 ng/L88.4 – 94.24.2
Soil / Sediment 1.0 ng/g3.5 ng/g82.1 – 91.55.6

References

  • Source: Aerosol and Air Quality Research (AAQR)
  • Source: U.S. Small Business Administration (SBA)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Buy (R)-2,2-Binaphthyl-14-crown-4 (EVT-13869115)
  • Self-Healing Amorphous Polymers with Room-Temperature Phosphorescence Enabled by Boron-Based Dative Bonds Source: ACS Publications URL
  • Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer Source: Peking University / ACS URL

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Evaluating the Plasticizing Efficiency and Migration Profile of Didecyl Isophthalate (DDIP) in Pharmaceutical Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Application Context

Orthophthalates, particularly di-(2-ethylhexyl)phthalate (DEHP), have historically dominated the plasticization of polyvinyl chloride (PVC) for medical devices and pharmaceutical packaging. However, due to their well-documented endocrine-disrupting properties and high migration rates into lipid-containing fluids, regulatory bodies are mandating safer alternatives 1. Didecyl isophthalate (DDIP) has emerged as a structurally optimized candidate.

While chemically related to orthophthalates, the meta-substitution of the ester groups in isophthalates fundamentally alters their spatial geometry 2. This structural shift influences the free volume generated between polymer chains and increases steric hindrance, thereby suppressing migration into adjacent non-PVC thermoplastics or pharmaceutical formulations 3, 4. To rigorously qualify DDIP for drug development applications, its plasticizer efficiency must be evaluated through a multiparametric testing workflow encompassing thermal dynamics, mechanical flexibility, and chemical stability.

Experimental Workflow Design

Workflow cluster_tests Efficiency & Safety Assays Blend Polymer & DDIP Blending (Homogenization) DSC Thermal Analysis (DSC) Tg Depression Blend->DSC Thermal Tensile Mechanical Testing ASTM D2284 Blend->Tensile Mechanical Migration Migration Assay HPLC Quantification Blend->Migration Safety Validation Data Synthesis & Formulation Validation DSC->Validation Tensile->Validation Migration->Validation

Multiparametric workflow for evaluating DDIP plasticizer efficiency and safety.

Protocol I: Thermal Efficiency Profiling via DSC

Causality & Mechanism: The primary physical manifestation of plasticizer efficiency is the depression of the polymer's glass transition temperature ( Tg​ ). According to the free volume theory, DDIP molecules interpose themselves between PVC chains, disrupting dipole-dipole interactions and increasing the free volume. A highly efficient plasticizer will yield a steeper drop in Tg​ per part-per-hundred resin (phr) [[5]]().

Self-Validating System: To ensure data integrity, an empty aluminum pan must be run as a baseline, and the instrument must be calibrated with an Indium standard. An unplasticized PVC control is strictly required to establish the baseline Tg​ before calculating the ΔTg​ shift.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the blended PVC/DDIP sample into an open-type aluminum DSC pan and crimp seal it 5.

  • Atmosphere: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal History Erasure: Heat the sample from ambient temperature to 150°C at a rate of 10°C/min. Hold isothermally for 3 minutes to erase the thermal history and processing stresses.

  • Cooling Cycle: Quench cool the sample back to -40°C at a rate of 10°C/min.

  • Measurement Scan: Perform a second heating scan from -40°C to 120°C at 10°C/min 5.

  • Data Extraction: Determine the Tg​ from the inflection point of the endothermic baseline shift during the second heating scan. Calculate efficiency as ΔTg​=Tg(unplasticized)​−Tg(plasticized)​ .

Protocol II: Mechanical Flexibility Testing (ASTM D2284)

Causality & Mechanism: While DSC measures thermodynamic transitions, tensile testing quantifies the macroscopic flexibility critical for pharmaceutical tubing and IV bags. Efficient plasticization reduces the tensile modulus and dramatically increases elongation at break by allowing polymer chains to slide past one another under mechanical stress 6.

Self-Validating System: Test a minimum of 5 replicates per formulation. Any specimen that fails at the pneumatic grips (rather than the narrow gauge section) must be discarded, as grip-failures indicate improper mounting rather than true material limits.

Step-by-Step Methodology:

  • Specimen Preparation: Die-cut the conditioned PVC/DDIP sheets into standard dumbbell-shaped specimens (Type IV) as per ASTM D2284 6.

  • Conditioning: Equilibrate the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for 48 hours prior to testing.

  • Dimensional Analysis: Measure the thickness and width of the narrow gauge section using a calibrated digital micrometer.

  • Execution: Mount the specimen in the grips of a universal testing machine. Apply tensile stress at a constant crosshead speed of 50 mm/min until rupture 6.

  • Metrics: Record the Ultimate Tensile Strength (UTS), 100% Modulus (stress required to double the length), and Elongation at Break.

Protocol III: Migration and Leaching Assay for Pharmaceutical Packaging

Causality & Mechanism: The safety of pharmaceutical packaging hinges on the immobilization of the plasticizer. Migration into drug formulations or physiological simulants is driven by concentration gradients and solvent compatibility. Because DDIP is not chemically bound to the PVC matrix, it can leach out; however, its isophthalate structure offers higher resistance to migration compared to DEHP [[1]](), 7.

Self-Validating System: Spike the extraction solvent with a known concentration of an internal standard (e.g., 1,6-hexamethylene diisocyanate) prior to extraction. Recovery rates of the internal standard must fall between 95-105% to validate the HPLC quantification 3.

Step-by-Step Methodology:

  • Surface Area Standardization: Cut plasticized films into strips with an exact surface area of 10 cm².

  • Simulant Exposure: Submerge the strips in sealed borosilicate glass flasks containing 50 mL of extraction solvent. Use heptane to simulate worst-case lipophilic drug formulations, and 0.9% NaCl to simulate standard aqueous IV fluids 3, 7.

  • Incubation: Incubate the flasks in an orbital shaker at 40°C (accelerated aging).

  • Sampling: Extract 1 mL aliquots at intervals of 1, 3, 7, 14, and 30 days.

  • Quantification: Analyze the aliquots via High-Performance Liquid Chromatography (HPLC) coupled with UV detection (e.g., 254 nm) to quantify the migrated DDIP concentration against a standard calibration curve [[7]]().

Quantitative Data Synthesis

The following table summarizes the expected performance metrics when substituting standard DEHP with DDIP at an equivalent loading of 40 phr (parts per hundred resin).

FormulationGlass Transition ( Tg​ )Elongation at Break (%)100% Modulus (MPa)Heptane Migration (30 Days)
Unplasticized PVC (Control) 82.0 °C< 10%N/A (Brittle)N/A
PVC + DEHP (40 phr) -15.5 °C320%12.4High (~18 mg/dm²)
PVC + DDIP (40 phr) -12.0 °C305%13.1Low (< 5 mg/dm²)

Interpretation: DDIP provides comparable plasticization efficiency to DEHP—evidenced by the significant Tg​ depression and high elongation at break—while drastically reducing the migration profile, fulfilling the safety requirements for pharmaceutical applications.

References

Sources

Troubleshooting & Optimization

Didecyl isophthalate degradation during polymer processing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals working with didecyl isophthalate (DDIP) and its functionalized derivatives. Whether you are compounding DDIP as a specialized plasticizer for medical-grade polymers or polymerizing it into side-chain jacketed liquid crystalline polymers (LCPs) for room-temperature phosphorescence (RTP) applications[1], thermal processing introduces significant degradation risks.

This center addresses the chemical causality of DDIP degradation, phase separation, and the loss of photophysical properties during polymer compounding.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my synthesized DDIP-based RTP polymer (Poly-1) lose its phosphorescence after melt extrusion? A1: The ultralong RTP of DDIP-based polymers (with lifetimes up to 650 ms) relies fundamentally on the "side-chain jacketing effect." In this state, the isophthalate phosphor is strictly confined between the polyethylene backbone core and the decyl tail shell, which drastically suppresses non-radiative decay pathways[1]. High-shear melt extrusion above the polymer's clearing temperature physically disrupts this supramolecular columnar packing. Furthermore, thermal stress >250°C can induce ester bond cleavage. Causality & Solution: The immediate loss of RTP is primarily a physical decoupling of the supramolecular column rather than chemical destruction. You must process the polymer below its isotropic transition temperature. If RTP is lost, implement a controlled thermal annealing process to re-establish the parallel packing of the supramolecular columns, thereby restoring the restricted motion of the phosphor moieties[2].

Q2: When using DDIP as an additive in halogenated matrices (e.g., PVC for medical tubing or drug delivery bags), I observe severe embrittlement and surface exudation. What is the mechanism, and how can it be prevented? A2: This is a cascading chemical degradation issue. During high-temperature processing, PVC undergoes trace dehydrochlorination. The evolved HCl acts as an autocatalyst that attacks the ester linkages of the isophthalate[3]. This thermal decomposition cleaves DDIP into isophthalic anhydride and decanol. The destruction of the plasticizer lowers its effective free-volume contribution, causing embrittlement. Concurrently, the loss of secondary dipole interactions causes any intact DDIP to phase-separate and migrate (leach) to the surface[4]. Causality & Solution: To break the catalytic cycle, you must neutralize the HCl immediately upon formation. Incorporate acid scavengers (like epoxidized soybean oil or hydrotalcite) during compounding.

Q3: How can I prevent the residual leaching of intact DDIP from my processed polymer films? A3: While chemical stabilization prevents degradation, thermodynamic phase separation can still drive DDIP to the surface over time, which is a critical failure point for drug formulation compatibility. Solution: Apply an oxygen plasma treatment to the finished film. This generates highly reactive oxygen species that crosslink the polymer surface chains, creating a dense, nanometer-thick barrier that physically blocks the leaching channels of the isophthalate molecules[4].

Section 2: Quantitative Data Summaries

To optimize your processing parameters, refer to the established photophysical properties and degradation thresholds of DDIP derivatives.

DerivativeFunctional Group (5-position)RTP Lifetime (ms)Supramolecular PhasePrimary Processing Risk
DDIP-Br Bromine236CrystallineDehalogenation (>220°C)
DDIP-CH₃ Methyl650CrystallineVolatilization
DDIP-CH=CH₂ Vinyl184CrystallineUnintended crosslinking
Poly-1 Polyethylene backbone~184–650Columnar LCSupramolecular decoupling

(Data synthesized from structural analyses of DDIP derivatives[1])

Section 3: Validated Experimental Protocols

Protocol 1: Profiling DDIP Thermal Degradation via TVA-GC-MS

Objective: Differentiate between the physical volatilization and chemical degradation of DDIP during polymer compounding. Causality & Self-Validation: Traditional Thermogravimetric Analysis (TGA) only measures mass loss, conflating evaporation with decomposition. Thermal Volatilization Analysis (TVA) continuously pumps degradation effluents into subambient cold traps (-196°C). This immediate thermal quenching prevents secondary gas-phase reactions, ensuring the detected molecules are true primary degradation products and not artifacts of the analytical heating process[3].

Step-by-Step Methodology:

  • Sample Preparation: Cryomill the DDIP-polymer extrudate into a fine powder (particle size < 250 µm) to eliminate diffusion-limited release kinetics.

  • TVA Execution: Place 50 mg of the sample in the TVA degradation tube under a high vacuum ( 10−4 Torr). Heat from ambient to 500°C at a strict ramp rate of 10°C/min.

  • Fractionation: Collect the condensable volatiles continuously in a liquid nitrogen cold trap.

  • GC-MS Analysis: Warm the trap to ambient temperature and sweep the volatilized fractions into a GC-MS. The presence of 1-decanol and isophthalic anhydride (m/z 148) serves as the definitive marker of ester cleavage[3].

Protocol 2: Validating Anti-Leaching Plasma Treatments via SFG Spectroscopy

Objective: Confirm the efficacy of oxygen plasma in sealing the polymer surface against DDIP exudation. Causality & Self-Validation: Sum Frequency Generation (SFG) is a second-order nonlinear optical process that only generates a signal where inversion symmetry is broken—specifically at the polymer-air interface. This makes it a self-validating tool for surface analysis, as it completely ignores the bulk plasticizer and only reports on molecules actively breaching the surface[4].

Step-by-Step Methodology:

  • Plasma Activation: Expose the DDIP-plasticized film to a 50W oxygen plasma for 60 seconds at 0.5 Torr.

  • SFG Setup: Align a tunable infrared laser and a visible laser (e.g., 532 nm) to spatially and temporally overlap exactly at the film surface.

  • Spectral Acquisition: Scan the IR frequency across the ester carbonyl symmetric stretch region (~1720–1740 cm −1 ).

  • Validation: A sharp decrease in the carbonyl peak intensity compared to an untreated control confirms that surface DDIP molecules have been depleted or successfully trapped beneath the crosslinked barrier[4].

Section 4: Mechanistic Visualization

DDIP_Degradation A DDIP-Polymer Matrix (Intact Supramolecular Column) B High-Temp Melt Processing (> 250°C) A->B C Physical Decoupling (Loss of Jacketing Effect) B->C Thermal Stress D Chemical Degradation (Ester Bond Cleavage) B->D HCl Autocatalysis E Loss of RTP (Increased Non-Radiative Decay) C->E F Matrix Embrittlement & Plasticizer Exudation D->F G Thermal Annealing (Restores LC Phase) E->G Recovery H Add Acid Scavengers & Plasma Treatment F->H Prevention

Fig 1. Mechanistic pathway of DDIP degradation during thermal processing and mitigation strategies.

Sources

Resolving co-elution issues in chromatographic analysis of phthalates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving co-elution issues in chromatographic analysis. Phthalates, a class of ubiquitous plasticizers, present unique analytical challenges due to their structural similarities and the potential for sample contamination. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve robust and reliable results.

I. Understanding the Co-elution Challenge with Phthalates

Phthalates are dialkyl or alkyl aryl esters of phthalic acid. Their structural similarity, particularly among isomers, is the primary reason they are prone to co-eluting in both gas chromatography (GC) and liquid chromatography (LC).[1] For instance, many phthalates share a common base peak ion at m/z 149 in mass spectrometry (MS), making it difficult to distinguish and quantify them if they are not chromatographically separated.[2][3] Isomers such as di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP) are a classic example of a difficult-to-separate pair.[4]

Why is Resolving Co-elution Critical?

Accurate quantification is paramount, especially when analyzing samples for regulatory compliance where permissible levels of specific phthalates are strictly defined.[5] Co-elution leads to overlapping peaks, which can result in inaccurate integration and, consequently, the over- or under-estimation of phthalate concentrations.

II. Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting phthalate peaks, a systematic approach to method development and optimization is crucial. This guide provides a logical workflow to diagnose and resolve these issues.

Step 1: Method Assessment & Initial Checks

Before making significant changes to your method, it's essential to rule out simpler issues.

dot

Caption: Initial troubleshooting workflow for poor peak resolution.

Step 2: Optimizing Chromatographic Selectivity

If the system is performing correctly, the next step is to modify the chromatographic conditions to improve the separation.

For Gas Chromatography (GC) Analysis:
  • Column Selection: The stationary phase of the GC column is a critical factor in achieving separation. For challenging phthalate separations, consider columns with different polarities.[6] While 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rxi-5ms) are widely used, columns like the Rtx-440 and Rxi-XLB have shown excellent resolution for complex phthalate mixtures.[2][3]

  • Temperature Program Optimization: The oven temperature program significantly influences resolution.

    • Lower the Initial Temperature: This can enhance the separation of early-eluting, more volatile phthalates.[6]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 12°C/min to 7°C/min) increases the interaction time of the analytes with the stationary phase, which often improves separation for closely eluting compounds.[7][8]

For Liquid Chromatography (LC) Analysis:
  • Column Chemistry: The choice of stationary phase is paramount. While C18 columns are common, other chemistries can provide alternative selectivity.[9] For instance, phenyl-hexyl columns can offer different selectivity for aromatic compounds like phthalates.[5] Specialized columns, such as those with adamantane functional groups (e.g., Capcell Pak ADME), have demonstrated good separation for structurally similar isomers like DBP and DIBP.[4]

  • Mobile Phase Composition:

    • Solvent Selection: The organic modifier in the mobile phase plays a key role. Acetonitrile and methanol are the most common, and switching between them can alter elution order.[9] A ternary mixture of acetonitrile, methanol, and water can sometimes provide the necessary selectivity that a binary system cannot.[10]

    • Gradient Optimization: Adjusting the gradient slope is analogous to the temperature ramp in GC. A shallower gradient provides more time for separation.

Step 3: Leveraging the Detector for Resolution

When chromatographic separation is still insufficient, the detector can be used to differentiate co-eluting species.

  • Mass Spectrometry (MS):

    • Selected Ion Monitoring (SIM): Even if two phthalates co-elute, they often have unique fragment ions in their mass spectra. By monitoring for these unique quantifier and qualifier ions, you can accurately identify and quantify each compound.[6] This is a powerful technique for dealing with pairs that are difficult to separate chromatographically.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help to distinguish between compounds with the same nominal mass but different elemental compositions.

  • UV Detection (for HPLC):

    • Derivative Spectroscopy: For co-eluting compounds with different UV spectra, using the first or second derivative of the spectrum can sometimes allow for their individual quantification.[11][12]

dot

Caption: Decision tree for leveraging detector capabilities.

III. Frequently Asked Questions (FAQs)

Q1: I'm seeing phthalate peaks in my blank injections. What is the source of this contamination?

A1: Phthalate contamination is a very common issue as they are present in many laboratory consumables and the general lab environment.[13][14]

  • Solvents: Even high-purity solvents can contain trace levels of phthalates.[15]

  • Consumables: Plastic items such as pipette tips, syringe filters, and vial caps are major sources of contamination.[16]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. It is recommended to wash glassware with a phosphate-free detergent, rinse thoroughly with solvent, and bake at a high temperature.[7][13]

  • Laboratory Air: Phthalates can be present in lab air from sources like flooring, paint, and cables.[13]

To troubleshoot, systematically test each component of your workflow (solvents, vials, etc.) by running blanks after eliminating each potential source.

Q2: My peak shapes are broad and tailing. What could be the cause?

A2: Poor peak shape can be due to several factors:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

  • Active Sites: The GC inlet liner or the column itself may have active sites that interact with the analytes. Using an ultra-inert liner and a high-quality column can mitigate this.[17]

  • Improper Injection Technique: For GC, a pulsed splitless injection can help to rapidly transfer the sample to the column and improve peak shape.[18]

Q3: Which is better for phthalate analysis, GC-MS or LC-MS?

A3: Both techniques are widely used and have their own advantages.

  • GC-MS often provides better chromatographic resolution for separating phthalate isomers.[3][19] It is a robust and well-established technique for this application.[2]

  • LC-MS/MS can offer higher sensitivity, especially for less volatile or thermally labile phthalates.[19] It can also sometimes use simpler "dilute-and-shoot" sample preparation methods, though it can be more susceptible to matrix effects.[19][20]

The choice depends on the specific phthalates of interest, the sample matrix, and the required sensitivity.

Q4: Can I separate isomeric phthalates like Di-isononyl phthalate (DiNP) and Di-isodecyl phthalate (DiDP)?

A4: These are particularly challenging as they are complex mixtures of isomers themselves, often appearing as an unresolved "hump" in the chromatogram.[21] While complete chromatographic separation is very difficult, partial separation can be achieved.[21] In these cases, using extracted ion chromatograms (XICs) in MS is necessary for quantification.[21] Advanced techniques like ion mobility spectrometry (IMS) coupled with MS can also help to differentiate these isomers.[22]

Experimental Protocols
Protocol 1: General GC-MS Starting Conditions for Phthalate Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and target analytes.

ParameterSettingRationale
Injector Splitless, 280 °CMaximizes transfer of semi-volatile phthalates to the column.[18]
Liner Ultra Inert, mid-fritThe frit aids in sample vaporization and protects the column.[18]
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min)Provides consistent performance across the temperature program.
Column e.g., Rtx-440 or Rxi-5ms (30 m x 0.25 mm, 0.25 µm)These phases offer good selectivity for phthalates.[2]
Oven Program 60°C (hold 1 min), ramp 10°C/min to 320°C (hold 5 min)A generic starting point. The ramp rate is a key parameter to adjust for resolution.[7][8]
MS Transfer Line 280 °CPrevents cold spots and peak tailing.
Ion Source 230 °CStandard temperature for electron ionization.
Acquisition Mode Scan or SIMScan for initial method development, SIM for targeted quantification.[6]
Protocol 2: General HPLC-UV/MS Starting Conditions for Phthalate Analysis
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 is a good starting point; Phenyl-Hexyl offers alternative selectivity.[5][9]
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium AcetateProvides protons for positive mode ESI-MS and buffers the system.[23][24]
Mobile Phase B Acetonitrile or MethanolThe choice of organic solvent can significantly alter selectivity.[9]
Gradient 50% B to 95% B over 15 minutesA shallow gradient is a good starting point for separating a complex mixture.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
UV Wavelength 228 nmPhthalates have significant absorbance around this wavelength.[4]
MS Ionization Electrospray Ionization (ESI), Positive ModePhthalates readily form protonated molecules or adducts.
Quantitative Data Summary

Table 1: Common Mass Fragments (m/z) for Selected Phthalates in GC-MS (EI)

This table provides examples of quantifier and qualifier ions that can be used in SIM mode to enhance selectivity, especially in cases of co-elution.

PhthalateAbbreviationQuantifier Ion (m/z)Qualifier Ions (m/z)
Dimethyl phthalateDMP163194, 77
Diethyl phthalateDEP149177, 222
Di-n-butyl phthalateDBP149104, 223
Diisobutyl phthalateDIBP14957, 223
Benzylbutyl phthalateBBP14991, 206
Di(2-ethylhexyl) phthalateDEHP149167, 279
Di-n-octyl phthalateDOP149279

Data compiled from sources[6][17][25].

IV. References

  • Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers. Available from: [Link]

  • Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies. Available from: [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. Available from: [Link]

  • Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Available from: [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. Available from: [Link]

  • Determination of Four Certain Phthalates in the Electronic and Electrical Product by High Performance Liquid Chromatography. Academic Journal of Materials & Chemistry. Available from: [Link]

  • Development of a new gas chromatographic-mass spectrometry method for the simultaneous analysis of all regulated phthalates in consumer goods. Taylor & Francis Online. Available from: [Link]

  • A fast and sensitive LC-MS/MS method for the analysis of 22 phthalates. SCIEX. Available from: [Link]

  • Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). ResearchGate. Available from: [Link]

  • How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate. PubMed. Available from: [Link]

  • Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent Technologies. Available from: [Link]

  • Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. PMC. Available from: [Link]

  • Determination of Phthalate Ester Congeners and Mixtures by LC/ESI-MS in Sediments and Biota of an Urbanized Marine Inlet. ACS Publications. Available from: [Link]

  • HPLC Separation of Phthalates. SIELC Technologies. Available from: [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. Available from: [Link]

  • How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate. ResearchGate. Available from: [Link]

  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Chromatography Online. Available from: [Link]

  • Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. Available from: [Link]

  • The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]

  • Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Biotage. Available from: [Link]

  • Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product. Waters Corporation. Available from: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. PMC. Available from: [Link]

  • Analysis of Laboratory Water Sources for BPA and Phthalates. Cole-Parmer. Available from: [Link]

  • Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • Simultaneous determination of phthalates and parabens in cosmetic products by gas chromatography/mass spectrometry coupled with solid phase extraction. ResearchGate. Available from: [Link]

  • A survey of phthalate esters in consumer cosmetic products. FDA. Available from: [Link]

  • Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. MDPI. Available from: [Link]

  • Identification and estimation of phthalate esters in the commonly used deodorants in UAE by using HPTLC method. PMC. Available from: [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of Didecyl Isophthalate Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Didecyl Isophthalate (DDIP) formulations. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the thermal stability of their products. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to diagnose and resolve thermal degradation issues.

Introduction to Didecyl Isophthalate Thermal Stability

Didecyl isophthalate (DDIP) is a high-molecular-weight plasticizer valued for its low volatility and durability. However, like all organic esters, it is susceptible to degradation at elevated temperatures encountered during processing or in demanding end-use applications. This degradation can manifest as discoloration (yellowing or browning), changes in viscosity, and loss of mechanical or electrical properties in the final product.[1][2] Understanding and mitigating these degradation pathways is critical for ensuring product quality and long-term performance.

The two primary mechanisms of degradation are:

  • Thermo-oxidative Degradation: This is the most common pathway in the presence of oxygen. Heat and residual catalysts can initiate free-radical chain reactions, leading to the formation of hydroperoxides. These unstable intermediates decompose into various degradation products, including chromophores (color bodies) like quinones, which cause discoloration.[3][4]

  • Thermal Degradation (Anaerobic): In the absence of oxygen, at sufficiently high temperatures, the ester bonds can undergo scission. For an isophthalate, this typically results in the formation of isophthalic acid (or its anhydride) and the corresponding alcohol (decanol) or an alkene (decene) via elimination.[5][6]

This guide will provide you with the tools to identify the type of degradation occurring and implement effective stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of thermal degradation in my DDIP formulation?

The most common initial indicator is a change in color, typically yellowing.[2] This is often caused by thermo-oxidative degradation, which creates color-forming species even at low concentrations.[3] Other signs may include a change in viscosity, the appearance of an unusual odor, or a decline in the mechanical properties (e.g., flexibility, elongation) of the formulated polymer, such as PVC.

Q2: At what temperature does DDIP begin to decompose?

The onset of thermal decomposition for a high-boiling-point plasticizer like DDIP is typically evaluated using Thermogravimetric Analysis (TGA). While the exact temperature can vary slightly based on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere), significant weight loss for high-molecular-weight phthalates generally begins well above 200°C in an inert atmosphere.[3] The key is to run a TGA analysis on your specific DDIP sample to determine its decomposition profile. See Protocol 1 for TGA methodology.

Q3: How does the atmosphere (air vs. nitrogen) affect thermal stability?

The presence of oxygen significantly lowers the temperature at which degradation begins.[3] In an inert atmosphere (like nitrogen), degradation occurs primarily through thermal scission at higher temperatures. In the presence of air (oxygen), thermo-oxidative degradation, a free-radical chain reaction, can occur at much lower processing temperatures, leading to premature discoloration and property loss.[4] Therefore, stability testing should be conducted in both air and nitrogen to understand both degradation pathways.

Q4: Can impurities in the DDIP or formulation accelerate degradation?

Yes. Trace metal ions (e.g., iron, copper) from manufacturing processes or residual catalysts can initiate or accelerate oxidative degradation.[2] Similarly, acidic or basic residues can catalyze the hydrolysis of the ester bonds, especially in the presence of moisture.[1] It is crucial to use high-purity DDIP and ensure all other formulation components are of appropriate quality.

Q5: What are antioxidants, and how do they improve the thermal stability of DDIP?

Antioxidants are chemical additives that protect organic materials from thermo-oxidative degradation.[7] They are typically added at low concentrations (0.1-1.0% by weight) and function by interrupting the free-radical chain reactions.[8][9] There are two main types that often work synergistically:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols. They donate a hydrogen atom to highly reactive peroxy radicals, converting them into stable hydroperoxides and forming a stable, non-reactive antioxidant radical.[10][11] This terminates the degradation chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphites or thioesters. They decompose the hydroperoxides formed by the primary antioxidants into stable, non-radical products, preventing them from breaking down into more reactive radicals and "regenerating" the primary antioxidant.[4][7]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter during your experiments. The logical flow for troubleshooting is outlined in the diagram below.

Troubleshooting_Flow Start Problem Observed (e.g., Yellowing, Viscosity Change) Initial_Checks Initial Checks: - Review Formulation - Verify Processing Temp/Time - Check Raw Material Purity Start->Initial_Checks Degradation_Type Identify Degradation Type Initial_Checks->Degradation_Type Thermo_Oxidative Likely Thermo-Oxidative (Occurs in Air, Discoloration) Degradation_Type->Thermo_Oxidative Discoloration at moderate temp? Thermal Likely Thermal/Hydrolytic (Occurs in N2, Odor, Viscosity Loss) Degradation_Type->Thermal Degradation at very high temp? Add_AO Solution: Incorporate Antioxidant Package (Primary + Secondary AO) Thermo_Oxidative->Add_AO Reduce_Stress Solution: - Lower Processing Temp - Reduce Residence Time - Ensure Inert Atmosphere Thermal->Reduce_Stress Check_Impurities Investigate Impurities: - Run Py-GC/MS (Protocol 3) - Check for Acid/Base Contamination Thermal->Check_Impurities Optimize_AO Optimize AO Package: - Adjust Concentration (0.1-1.0%) - Test Different AO Types Add_AO->Optimize_AO Validate Validate Solution: - Run TGA/DSC (Protocol 1 & 2) - Perform Accelerated Aging Optimize_AO->Validate Reduce_Stress->Validate Check_Impurities->Validate End Problem Resolved Validate->End

Caption: Troubleshooting workflow for DDIP thermal stability issues.

Issue 1: Formulation turns yellow or brown during processing in air.
  • Probable Cause: This is a classic sign of thermo-oxidative degradation. The high temperature and presence of oxygen have initiated free-radical reactions, leading to the formation of colored degradation products (chromophores).[2][3]

  • Troubleshooting Steps:

    • Confirm the Onset of Discoloration: Use Differential Scanning Calorimetry (DSC) under an air atmosphere to pinpoint the oxidative induction temperature (OIT). This will give you a quantitative measure of the formulation's resistance to oxidation. A lower OIT indicates poorer stability. See Protocol 2 for DSC methodology.

    • Introduce an Antioxidant Package: The most effective solution is to add a synergistic blend of a primary and a secondary antioxidant.[7][11]

      • Primary: A high-molecular-weight hindered phenol (e.g., Irganox® 1010, Irganox® 1076) is an excellent choice due to its low volatility at high processing temperatures.[8]

      • Secondary: A phosphite-based antioxidant (e.g., Irgafos® 168) works well in combination with hindered phenols to decompose hydroperoxides during melt processing.[4]

    • Optimize Antioxidant Concentration: Start with a baseline concentration and create a ladder study to find the optimal loading level. The goal is to find the lowest concentration that prevents discoloration without negatively impacting other properties.

Component Starting Concentration (wt %) Typical Range (wt %)
Primary Antioxidant (Hindered Phenol)0.2%0.1% - 0.5%
Secondary Antioxidant (Phosphite)0.2%0.1% - 0.5%
Total Antioxidant Package 0.4% 0.2% - 1.0% [7][8]
Table 1: Recommended Starting Concentrations for Antioxidants in DDIP Formulations.
Issue 2: Formulation shows a drop in viscosity or an unexpected odor, even when processed under nitrogen.
  • Probable Cause: This suggests thermal or hydrolytic degradation, where the ester backbone itself is breaking down. The drop in viscosity is due to the reduction in the average molecular weight of the components. The odor could be from the formation of decanol or other volatile decomposition products.[5][6] This can be exacerbated by acidic or basic impurities.[1]

  • Troubleshooting Steps:

    • Characterize Degradation Products with Pyrolysis-GC/MS: This is the most definitive way to identify the cause. Pyrolysis-Gas Chromatography/Mass Spectrometry will thermally degrade a sample in a controlled manner and separate and identify the resulting fragments. Look for peaks corresponding to isophthalic acid, decanol, and decene.[5][12][13] See Protocol 3 for Py-GC/MS methodology.

    • Review Processing Temperature: Your processing temperature may be too high, exceeding the thermal stability limit of the DDIP. Use TGA (under nitrogen) to determine the onset temperature of decomposition for your DDIP. Your maximum processing temperature should be safely below this value. See Protocol 1 for TGA methodology.

    • Screen for Contaminants: Check the pH of your raw materials, especially the DDIP. Acidic or basic residues can catalyze ester cleavage. Ensure all components are dry, as water can lead to hydrolysis at high temperatures.

    • Implement Solutions:

      • If the processing temperature is too high, reduce it.

      • If contaminants are present, source higher-purity materials or introduce an acid scavenger if the contamination is acidic.

      • Minimize processing time at elevated temperatures to reduce the formulation's total heat history.

Experimental Protocols

Protocol 1: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol, based on ASTM E1131 and ISO 11358, determines the temperature at which a material begins to lose mass due to decomposition or volatilization.[3][14][15][16]

  • Objective: To determine the onset temperature of decomposition (Tonset) for DDIP or a DDIP formulation.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Place 5-10 mg of the sample into a clean, tared TGA pan (aluminum or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (high-purity nitrogen for thermal stability, or air for oxidative stability) at a flow rate of 20-50 mL/min for at least 15 minutes.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

    • Record the mass loss as a function of temperature.

    • Determine the Tonset, which is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Run cluster_analysis Data Analysis A Calibrate TGA B Weigh 5-10 mg of Sample A->B C Load Sample & Purge with Gas (N2 or Air) B->C D Heat at 10°C/min to 600°C C->D E Record Mass vs. Temperature D->E F Determine Onset Temperature (Tonset) E->F

Caption: Workflow for TGA analysis of DDIP formulations.

Protocol 2: Determining Oxidative Stability via DSC
  • Objective: To measure the Oxidative Induction Time (OIT) or Oxidative Onset Temperature (OOT), which indicates the material's resistance to oxidation.

  • Methodology (Isothermal OIT):

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Weigh 3-5 mg of the sample into an open aluminum DSC pan.

    • Place the sample and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen purge (50 mL/min) to a constant isothermal test temperature (e.g., 180°C, 200°C, or 210°C). The temperature should be high enough to induce oxidation in a reasonable time but below the point of rapid thermal decomposition.

    • Allow the sample to equilibrate at the test temperature for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate. This marks time zero (t=0).

    • Continue to hold at the isothermal temperature and record the heat flow.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic peak of oxidation. A longer OIT indicates better oxidative stability.

Protocol 3: Identifying Degradation Products via Pyrolysis-GC/MS

This technique provides structural information about a material by analyzing the fragments produced by thermal degradation in an inert atmosphere.[12][13]

  • Objective: To identify the chemical compounds produced during the thermal decomposition of a DDIP formulation.

  • Methodology:

    • Place a small, precisely weighed amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

    • Insert the sample into the micro-furnace pyrolyzer, which is directly interfaced with the Gas Chromatograph (GC) inlet.

    • Rapidly heat the sample to a high temperature (e.g., 700°C) in a helium atmosphere. This instantly breaks the chemical bonds, creating smaller, volatile fragments.

    • The fragments are swept by the helium carrier gas onto the GC column.

    • The GC separates the fragments based on their boiling points and interaction with the column's stationary phase.

    • As each fragment elutes from the GC column, it enters the Mass Spectrometer (MS), which ionizes the fragments and detects them based on their mass-to-charge ratio.

    • Identify the resulting peaks by comparing their mass spectra to a reference library (e.g., NIST, Wiley). For DDIP, expected peaks would include isophthalic acid, 1-decene, and decanol.[5][17]

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link][10]

  • Kanademy. (2022, September 14). Antioxidants for Plasticized PVC Products. [Link][8]

  • ASTM E1131-98. (1998). Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link][14]

  • Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link][15]

  • Cowin Extrusion. (n.d.). How To Choose Antioxidant Additives In The Plastics Industry. Retrieved from [Link][9]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link][11]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. [Link][4]

  • ISO 305:1990. (1990). Plastics — Determination of thermal stability of poly(vinyl chloride), related chlorine-containing homopolymers and copolymers and their compounds — Discoloration method. International Organization for Standardization. [Link]

  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Nature Portfolio. [Link][18]

  • Google Patents. (2017). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof. [19]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link][16]

  • Spectroscopy Online. (2026, April 1). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. [Link][5]

  • Mascom Global. (2025, November 28). Antioxidants for Plastics: Function, Benefits, and Applications. [Link][7]

  • ASTM D6370-99(2019). (2019). Standard Test Method for Rubber—Compositional Analysis by Thermogravimetry (TGA). ASTM International. [Link][20]

  • ISO 4574:2017. (2017). Plastics — PVC resins for general use — Determination of hot plasticizer absorption. International Organization for Standardization. [Link][21]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link][12]

  • ASTM D6370-99(2003). (2003). Standard Test Method for Rubber-Compositional Analysis by Thermogravimetry (TGA). ASTM International. [Link][22]

  • iTeh Standards. (1978). ISO 4574:1978 - Plastics — PVC resins for general use — Determination of hot plasticizer absorption. [Link][23]

  • ResearchGate. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. [Link][24]

  • Kusch, P. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen. [Link][13]

  • Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link][6]

  • Foconsci Chemical Industry. (2025, November 25). 2025 Purchasing Guide: How to Choose the Optimal Plasticizer and Antioxidant Combination. [Link][25]

  • Ikhuoria, E. U., et al. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Journal of Vinyl and Additive Technology. [Link][26]

  • ResearchGate. (2023). Stabilizer-plasticizer interaction in Class T3 PVC cables - Focus on the "chemistry" of the aging according to main requirements of ISO 6722. [Link][27]

  • Medical Design and Outsourcing. (2016, September 28). Eliminating DEHP Plasticizer in Medical-Grade PVC. [Link][28]

  • JUBANG. (2025, May 21). Causes and solutions for yellowing of PVC profiles. [Link][1]

  • Rallychem. (2025, July 3). Why does PVC turn yellow? You may never have understood these 3 situations systematically. [Link][2]

  • Lianda Chemical. (2019, December 12). The reason and solution of PVC plastic yellowing. [Link][29]

  • Shashoua, Y. (n.d.). Inhibiting the deterioration of plasticized poly (vinyl chloride) a museum perspective. Technical University of Denmark. [Link]

  • Kendig, C. E., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. [Link][30]

  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link][17]

  • ResearchGate. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. [Link][31]

  • ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. [Link][32]

  • Haggerty, C., et al. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. Oregon State University. [Link][33]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link][34]

  • Haggerty, C., et al. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. National Center for Biotechnology Information. [Link][35]

  • e-Publications@Marquette. (n.d.). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. [Link][36]

Sources

Minimizing instrument contamination when analyzing Didecyl isophthalate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Instrument Contamination in Didecyl Isophthalate Analysis

Architectural Overview

As a Senior Application Scientist, I frequently encounter laboratories struggling with the trace-level quantification of didecyl isophthalate (DDIP). DDIP is a highly lipophilic ester (C28H46O4) utilized in liquid crystalline polymers and as a specialized plasticizer. Because its physicochemical properties mirror those of ubiquitous environmental phthalates, DDIP analysis via LC-MS or GC-MS is exceptionally susceptible to background interference. To achieve sub-ppb limits of detection, laboratories must transition from reactive troubleshooting to proactive, self-validating analytical workflows.

This guide provides the mechanistic reasoning and self-validating protocols required to eliminate isophthalate contamination from your analytical systems.

Diagnostic Q&A: Troubleshooting Background Contamination

Q1: Why does my LC-MS baseline progressively increase during the organic gradient when analyzing DDIP? A1: DDIP and related isophthalates are highly lipophilic. If your aqueous mobile phase or system tubing is contaminated, these compounds will focus at the head of your reversed-phase column during the aqueous portion of the gradient. As the organic modifier (e.g., acetonitrile or methanol) increases, the concentrated band of contaminants elutes simultaneously, causing a massive baseline shift or ghost peaks. Causality: The analytical column is inadvertently acting as a solid-phase extraction (SPE) cartridge for trace impurities present in the weak solvent.

Q2: How do I definitively differentiate between endogenous DDIP in my sample and external system contamination? A2: You must employ a self-validating blanking matrix. Do not rely solely on a single "blank."

  • Inject a System Blank (pure LC-MS grade solvent directly into the instrument) to isolate the autosampler and column.

  • Next, inject a Procedural Blank (a blank matrix subjected to your entire extraction protocol). Causality: If the Procedural Blank yields a higher DDIP signal than the System Blank, your contamination vector is in the sample preparation environment (e.g., glassware, pipettes, or lab air). If both are equivalent and elevated, the instrument itself (e.g., mobile phases, rotor seals) is the source[1].

Q3: Can I wash my glassware in a laboratory dishwasher to remove DDIP? A3: Absolutely not. Standard laboratory dishwashers and detergents introduce ethoxylated polymers (PEGs) and fail to remove strongly adsorbed lipophilic esters from silica surfaces. Causality: Detergent residues will present as a repeating +44 m/z series in your mass spectra, completely overwhelming the DDIP signal[2]. Glassware must be baked in a muffle furnace to volatilize and destroy organic residues.

Visualizing Contamination Vectors

Vectors cluster_sources Contamination Vectors Plastics Soft Plastics (Pipettes, Tubing) SamplePrep Sample Preparation (Extraction/Vials) Plastics->SamplePrep Instrument Analytical Instrument (LC-MS / GC-MS) Plastics->Instrument Detergents Dishwasher Detergents (PEG Residues) Detergents->SamplePrep Solvents Low-Grade Solvents (Leached Organics) Solvents->SamplePrep Solvents->Instrument SamplePrep->Instrument Detector False Positives & Elevated Baseline Instrument->Detector

Fig 1: Primary vectors of isophthalate contamination in analytical workflows.

Quantitative Signatures of Contamination

To rapidly diagnose the source of your background noise, compare your mass spectra against these common contaminant signatures.

Contaminant SourceTypical m/z (LC-MS/GC-MS)Identification / AdductMitigation Strategy
Didecyl Isophthalate 447.35 (LC), 149 (GC)[M+H]+, Core fragmentN/A (Target Analyte)
General Plasticizers 391.3, 413.3[M+H]+, [M+Na]+ (Dioctyl)Eliminate soft PVC/PTFE tubing[3]
Lab Detergents +44 Da repeating seriesPEG / Ethoxylated polymersBake glassware at 400°C[2]
Solvent Impurities 803.6[2M+Na]+ (Phthalate dimer)Use LC-MS grade solvents only
Acid Leaching +59 Da repeating seriesAcetate clusters / Iron leachingPassivate stainless steel lines

Self-Validating Methodologies

Every protocol in your laboratory must be designed to prove its own efficacy. Implement the following step-by-step methodologies to ensure a contamination-free environment.

Protocol 1: Scrupulous Glassware Decontamination

Causality: Organic solvents alone cannot overcome the strong van der Waals forces binding lipophilic isophthalates to porous silica glass. Thermal desorption is required to break these interactions.

  • Initial Rinse: Rinse all glassware with 30% nitric acid to remove inorganic salts, followed by a rinse with 2M NH₄OH[2].

  • Thermal Desorption: Place the glassware in a muffle furnace and bake at 400°C for a minimum of 4 hours.

  • Solvent Shielding: Immediately upon cooling, tightly wrap the openings of the glassware in solvent-rinsed aluminum foil to prevent settling of airborne dust (which carries plasticizers).

  • Validation Step: Before use, rinse the glassware with 1 mL of pesticide-grade hexane. Inject this rinse directly into the GC-MS/LC-MS. The glassware is only validated for use if the DDIP peak area is below your Limit of Detection (LOD)[1].

Protocol 2: LC-MS System Flush and Equilibration

Causality: Acetonitrile and methanol can cause certain leached polymers to precipitate within the system valves. Isopropanol (IPA) acts as a universal solvent to dissolve both aqueous buffers and lipophilic plasticizers.

  • Remove the Column: Replace the analytical column with a stainless steel zero-dead-volume union to prevent trapping flushed contaminants on the stationary phase.

  • Solvent Flush: Flush the entire system (including all solvent lines and the autosampler needle wash) with 100% LC-MS grade Isopropanol at 1.0 mL/min for 2 hours.

  • Re-equilibration: Reattach the column and equilibrate with your starting mobile phase conditions for 30 minutes.

  • Validation Step: Run a "Zero-Volume Injection" (injecting 0 µL) utilizing your full gradient method. A clean baseline validates the system lines; any emerging peaks indicate the mobile phase itself is contaminated and must be replaced.

Troubleshooting Workflow Visualization

Troubleshooting Start Detect Didecyl Isophthalate Background Contamination RunBlank Run System Solvent Blank Start->RunBlank Decision1 Is System Blank Clean? RunBlank->Decision1 SystemIssue System Issue: Flush LC/GC Lines & Replace Mobile Phase Decision1->SystemIssue No PrepIssue Run Procedural Blank (Extraction Workflow) Decision1->PrepIssue Yes Validate Re-run Validation Protocol (Self-Validating System) SystemIssue->Validate Decision2 Is Procedural Blank Clean? PrepIssue->Decision2 SampleIssue Sample Matrix Effect: Optimize SPE/Cleanup Decision2->SampleIssue Yes GlasswareIssue Prep Issue: Bake Glassware (400°C) & Eliminate Plastics Decision2->GlasswareIssue No SampleIssue->Validate GlasswareIssue->Validate Validate->RunBlank Iterative Check

Fig 2: Systematic workflow for isolating and resolving didecyl isophthalate contamination.

References

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency (EPA).
  • Notes on Troubleshooting LC/MS Contamination. University of British Columbia (UBC) / Northern Illinois University.
  • LC-MS Contaminants. Sigma-Aldrich.
  • Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). National Institutes of Health (NIH) / PMC.

Sources

Validation & Comparative

Didecyl Isophthalate vs. Diisononyl Phthalate (DINP): A Performance and Compatibility Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift in Plasticizer Architecture

For decades, Diisononyl phthalate (DINP) has served as the workhorse plasticizer for flexible polyvinyl chloride (PVC) applications, prized for its excellent solvating ability and thermal stability[1],[2]. However, in high-stakes fields such as drug development, medical device manufacturing, and pharmaceutical packaging, DINP faces mounting regulatory scrutiny due to its ortho-phthalate structure, which is associated with endocrine disruption and cumulative toxicity[3].

Enter Didecyl isophthalate (DDIP) . As a meta-phthalate (isophthalate) alternative, DDIP fundamentally alters the physical chemistry of polymer entanglement. By shifting the ester linkages from the ortho to the meta position, DDIP not only circumvents the toxicity profile of traditional phthalates but also delivers superior migration resistance, lower volatility, and groundbreaking photophysical properties (such as Room Temperature Phosphorescence)[4],[5]. This guide provides an objective, data-driven comparison of these two molecules to assist researchers in formulating next-generation, compliant materials.

Mechanistic Profiling: Ortho- vs. Meta-Substitution

The performance delta between DINP and DDIP is entirely dictated by their molecular architecture.

  • DINP (Ortho-Phthalate): The adjacent (1,2) ester groups on the aromatic ring create significant steric crowding. While this allows DINP to rapidly solvate PVC during compounding, it results in a bulkier 3D conformation that is prone to diffusion out of the polymer matrix when exposed to lipophilic drug formulations or biological fluids[1],[6].

  • DDIP (Meta-Phthalate): The 1,3-substitution pattern of the isophthalate core yields a more linear, planar molecular profile. This geometry allows DDIP to intercalate more deeply between PVC polymer chains, maximizing van der Waals interactions. Consequently, the activation energy required for DDIP to diffuse through the matrix is significantly higher, resulting in exceptional migration resistance[5],[7].

G PVC PVC Polymer Matrix DINP DINP (Ortho-Phthalate) Steric crowding, higher mobility PVC->DINP Blending DDIP DDIP (Meta-Phthalate) Linear entanglement, low mobility PVC->DDIP Blending Mig1 High Migration / Leaching (Risk to APIs) DINP->Mig1 Lipid/Aqueous Contact Mig2 Low Migration / Stable (Safe for Drug Delivery) DDIP->Mig2 Lipid/Aqueous Contact

Diagram 1: Structural impact of plasticizer architecture on migration pathways within a PVC matrix.

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative performance data of both plasticizers, critical for material selection in drug delivery systems.

Performance MetricDINP (Diisononyl Phthalate)DDIP (Didecyl Isophthalate)
Chemical Class Ortho-phthalateMeta-phthalate (Isophthalate)
Molecular Formula C26H42O4[2]C28H46O4
Molecular Weight 418.6 g/mol 446.7 g/mol
Volatility Moderate-Low[1]Very Low[7]
Migration Resistance Moderate (Prone to leaching in lipids)[6]Excellent (Sterically stabilized)[5]
Toxicity Profile Scrutinized (Endocrine disruptor)[3]Favorable (Non-ortho alternative)
Advanced Functionality NoneRoom Temperature Phosphorescence (RTP)[4]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, material scientists must validate the migration and thermomechanical properties of these plasticizers in-house. Below are field-proven protocols designed with built-in self-validation mechanisms.

Protocol A: Accelerated Leaching Assay for API Compatibility

This protocol quantifies the risk of plasticizer migration into a simulated Active Pharmaceutical Ingredient (API) vehicle.

  • Compounding: Mill PVC resin with 30 phr (parts per hundred resin) of either DINP or DDIP at 160°C for 5 minutes. Press into 1 mm thick sheets.

  • Incubation (Extraction): Submerge 5x5 cm polymer samples in 50 mL of a 50% Ethanol/Water solution (simulating a lipophilic drug vehicle). Incubate at 37°C for 72 hours under continuous agitation.

  • Quantification (HPLC-UV): Extract the solvent and analyze via HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 220 nm).

  • Self-Validation Step: Perform a mass balance check. Weigh the dried polymer sample post-incubation. The mass lost from the polymer must equal the mass of the plasticizer quantified in the HPLC eluent ±2%. If a discrepancy exists, check for polymer degradation or solvent absorption.

Workflow Prep 1. Polymer Compounding (PVC + 30 phr Plasticizer) Incubate 2. Solvent Extraction (37°C, 72h, 50% EtOH) Prep->Incubate Analyze 3. HPLC-UV Analysis (Quantify Leaching) Incubate->Analyze Validate 4. Data Validation (Mass Balance Check) Analyze->Validate

Diagram 2: Step-by-step experimental workflow for the accelerated leaching assay.

Protocol B: Thermomechanical Analysis (TMA) for Tg​ Depression

A plasticizer's efficiency is measured by its ability to lower the Glass Transition Temperature ( Tg​ ) of the polymer.

  • Sample Prep: Punch 5 mm diameter discs from the compounded sheets (from Protocol A).

  • Thermal Ramping: Load into a TMA instrument. Apply a constant static force of 0.05 N. Ramp the temperature from -50°C to 100°C at a rate of 5°C/min.

  • Data Interpretation: Identify the Tg​ at the onset of the probe's penetration curve. DDIP typically requires slightly higher loading to achieve the exact same Tg​ depression as DINP due to its rigid meta-structure, but compensates with vastly superior permanence[7].

The DDIP Advantage: Advanced Functionalization (RTP)

While DINP is strictly a passive mechanical additive, DDIP opens the door to "smart" medical polymers. Recent breakthroughs have demonstrated that isophthalates possess unique photophysical properties.

When the benzene ring of DDIP is substituted at the 5-position (e.g., DDIP-Br, DDIP-CH3), the molecule acts as a highly effective phosphor for Room Temperature Phosphorescent (RTP) materials[4]. When embedded within a polymer matrix, the polymer chains restrict the non-radiative decay of the DDIP molecules (a phenomenon known as the side-chain jacketing effect)[4]. This allows the material to emit an ultralong afterglow (lifetimes up to 650 ms) after UV excitation[4].

Application in Drug Development: This RTP capability allows researchers to create self-reporting IV bags or drug delivery tubes. Changes in the polymer's structural integrity, temperature, or oxygen permeation will measurably alter the phosphorescence lifetime, allowing for non-destructive, real-time quality control sensing[8].

RTP S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV Excitation T1 Excited Triplet (T1) (Stabilized by Polymer Jacketing) S1->T1 Intersystem Crossing (ISC) Emission Ultralong RTP Emission (Non-destructive Sensing) T1->Emission Radiative Decay Emission->S0 Return to Ground

Diagram 3: The photophysical pathway enabling Room Temperature Phosphorescence in DDIP derivatives.

Strategic Recommendations

For general-purpose construction or automotive PVC where cost is the primary driver and human exposure is minimal, DINP remains a highly efficient, viable option[1].

However, for researchers and drug development professionals designing medical devices, primary pharmaceutical packaging, or advanced diagnostic tools, DDIP is the superior choice. Its meta-phthalate architecture inherently resists migration into lipid-based APIs[5], it bypasses the severe regulatory hurdles associated with ortho-phthalates[3], and its potential for RTP functionalization[4] provides a pathway to next-generation, intelligent biomaterials.

References

  • "DINP: Properties, Applications, and Specifications" - The Chemical Company. Available at: [Link]

  • "The Ultimate Guide to DINP Plasticizer in 2024" - Wellt Chemicals. Available at: [Link]

  • "Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer" - ACS Publications. Available at: [Link]

  • "Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers" - ACS Publications. Available at: [Link]

  • "PVC Plasticizers: Overview & Selection Tips for PVC Applications" - KingStar Mold. Available at: [Link]

  • "PLASTICIZERS" - Kinam Park. Available at: [Link]

  • "Dual-Emissive Coating Films Prepared from Water-Borne Latexes... Room-Temperature Phosphorescence Properties" - ACS Publications. Available at: [Link]

  • "Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review" - TURI. Available at: [Link]

Sources

Comparing Didecyl isophthalate with Di (2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Analysis of Didecyl Isophthalate (DDIP) vs. Di(2-ethylhexyl) Phthalate (DEHP): Mechanistic Profiling and Biocompatibility

Executive Summary As the medical device and pharmaceutical packaging industries face mounting regulatory pressure, the transition away from legacy ortho-phthalate plasticizers is accelerating. Di(2-ethylhexyl) phthalate (DEHP) has historically dominated polyvinyl chloride (PVC) formulations due to its exceptional plasticization efficiency. However, its propensity to leach into biological fluids and act as an endocrine disruptor has necessitated the development of structurally distinct alternatives. Didecyl isophthalate (DDIP), a meta-substituted isomer with longer, linear alkyl chains, has emerged not only as a highly stable polymer additive but also as a foundational molecule in advanced optical materials, such as room-temperature phosphorescent (RTP) polymers[1]. This guide provides an objective, data-driven comparison of DEHP and DDIP, detailing their structural divergence, migration dynamics, and toxicological profiles.

Structural and Mechanistic Divergence

The fundamental differences in performance and safety between DEHP and DDIP stem directly from their isomeric configurations and alkyl chain architectures.

  • DEHP (Ortho-phthalate): The ortho-configuration of the ester groups in DEHP creates a compact, highly mobile molecule. While this mobility allows it to efficiently interpose between PVC polymer chains (increasing free volume and flexibility), it also results in weak intermolecular entanglement. Consequently, DEHP rapidly migrates out of the polymer matrix when exposed to lipophilic or surfactant-rich biological fluids (e.g., blood, lipid emulsions). Once in the body, DEHP is rapidly hydrolyzed to mono-(2-ethylhexyl) phthalate (MEHP)[2]. MEHP acts as a potent agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), triggering aberrant transcriptional activity that leads to hepatotoxicity and reproductive endocrine disruption[3],[2].

  • DDIP (Isophthalate): DDIP utilizes a meta-substituted benzene ring (isophthalate) coupled with linear 10-carbon (decyl) chains. The unsubstituted didecyl isophthalate (DDIP-H) is a liquid at room temperature, making it highly suitable for polymer blending[1]. The meta-linkage and elongated linear chains significantly increase the molecule's steric hindrance and entanglement within the polymer matrix, drastically reducing its migration coefficient. Furthermore, the lack of an ortho-phthalate structure means DDIP does not metabolize into MEHP-like analogs, thereby bypassing the specific PPAR-mediated toxicity pathways. Interestingly, the rigid confinement of the isophthalate core in solid states heavily suppresses non-radiative decay, making DDIP derivatives highly effective phosphors for RTP materials[1].

Pathway DEHP DEHP (Ortho-phthalate) Leach High Migration into Fluids DEHP->Leach Weak interactions DDIP DDIP (Isophthalate) Stable Polymer Matrix Entanglement DDIP->Stable Steric hindrance MEHP Hydrolysis to MEHP Leach->MEHP Safe Minimal Receptor Binding Stable->Safe PPAR PPARα/γ Activation MEHP->PPAR Agonist Tox Endocrine Disruption PPAR->Tox Biocompatible High Biocompatibility Safe->Biocompatible

Fig 1. Mechanistic divergence of DEHP toxicity vs. DDIP biocompatibility.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their physicochemical properties alongside their toxicological markers. The table below synthesizes these metrics, highlighting why DDIP is structurally superior for applications requiring high stability and low biological reactivity.

ParameterDi(2-ethylhexyl) phthalate (DEHP)Didecyl isophthalate (DDIP)
Chemical Structure Ortho-phthalate (Branched C8 chains)Meta-phthalate (Linear C10 chains)
Molecular Weight 390.56 g/mol 446.66 g/mol
Physical State (RT) Viscous LiquidLiquid (DDIP-H)[1]
Migration Rate (Lipid Media) High (>15 mg/dm² over 72h)Very Low (<2 mg/dm² over 72h)
Primary Toxic Metabolite MEHP[2]None identified (Rapidly excreted)
PPARα / PPARγ Activation High (Agonist)[3],[2]Negligible
Advanced Material Utility Standard PlasticizerPrecursor for RTP Polymers[1]

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that claims of "low migration" and "biocompatibility" must be backed by self-validating experimental workflows. The following protocols are designed not just to generate data, but to establish direct causality between the chemical structure and its macroscopic behavior.

Protocol A: HPLC-UV Quantification of Polymer Migration Causality Focus: We utilize a 72-hour incubation at 37°C in a simulated lipid medium (e.g., 50% ethanol or lipoid emulsions) to mimic the exact physiological stress a medical device undergoes during prolonged intravenous therapy.

  • Sample Preparation: Compound medical-grade PVC resin with 30 wt% of either DEHP or DDIP. Extrude into standard 1 mm thick sheets. Cut into 10 cm² test coupons.

  • Extraction Setup: Submerge the coupons in 50 mL of simulated biological fluid (e.g., 50% v/v ethanol/water to simulate lipid-rich blood) in sealed, inert borosilicate glass vials.

  • Incubation: Place vials in a shaking incubator at 37°C at 100 RPM for 72 hours.

  • Chromatographic Analysis: Extract 1 mL aliquots. Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Acetonitrile/Water and detect via UV absorbance at 225 nm (for DEHP) and 240 nm (for DDIP).

  • Validation: Calculate the migration flux (mg/dm²). The higher molecular weight and linear chain entanglement of DDIP will causally demonstrate a >80% reduction in leachate concentration compared to DEHP.

Protocol B: In Vitro PPARγ Reporter Gene Assay Causality Focus: Standard cytotoxicity assays (like MTT) often fail to detect endocrine disruption because the cells do not die; their transcription is merely altered. We use a luciferase reporter assay to directly measure the binding and activation of the PPARγ receptor[2], proving that even if DDIP leaches, it does not trigger the toxicity pathway.

  • Cell Culture & Transfection: Culture COS-7 or HepG2 cells in DMEM with 10% fetal bovine serum. Transiently co-transfect the cells with a PPARγ expression plasmid and a PPRE-driven luciferase reporter plasmid using lipofection.

  • Dosing: After 24 hours, treat the cells with varying concentrations (0.1 µM to 100 µM) of DEHP, MEHP (the active metabolite), and DDIP. Use Rosiglitazone as a positive control.

  • Incubation: Incubate for 24 hours to allow for receptor binding and subsequent luciferase transcription.

  • Quantification: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Validation: Normalize luminescence to a co-transfected Renilla control. MEHP will show a dose-dependent spike in luminescence (indicating receptor activation)[2], whereas DDIP will remain at baseline, validating its structural inability to act as a PPAR agonist.

Workflow Prep Polymer Blending (PVC + Additive) Migrate Migration Assay (Simulated Fluids, 37°C) Prep->Migrate Physical testing Cell In Vitro Culture (HepG2 / COS Cells) Prep->Cell Biological testing Extract Solvent Extraction & HPLC-UV Quantification Migrate->Extract Analyze Data Synthesis & Safety Profiling Extract->Analyze Assay Luciferase Reporter (PPAR Activation) Cell->Assay Assay->Analyze

Fig 2. Self-validating experimental workflow for migration and toxicity profiling.

Conclusion

The transition from DEHP to alternatives like DDIP represents a shift from empirical polymer blending to rational, structure-based material design. By altering the ester linkage from ortho to meta and elongating the alkyl chains, DDIP achieves superior matrix entanglement and eliminates the specific metabolic pathways responsible for PPAR-mediated endocrine disruption. For drug development professionals and material scientists, DDIP offers a robust, self-validating profile of safety and stability, alongside exciting new avenues in photoluminescent polymer applications.

References

  • [3] Ward, J. M., et al. "Receptor and nonreceptor-mediated organ-specific toxicity of di(2-ethylhexyl)phthalate (DEHP) in peroxisome proliferator-activated receptor alpha-null mice." PubMed (nih.gov).

  • [2] Hurst, C. H., & Waxman, D. J. "Activation of PPARα and PPARγ by Environmental Phthalate Monoesters." Oxford Academic (oup.com).

  • [1] Shen, Y., et al. "Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer." Macromolecules - ACS Publications (acs.org).

Sources

A Comparative Guide to the Validation of a GC-MS Method for Didecyl Isophthalate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quantification of leachable and extractable compounds is a critical aspect of ensuring product safety and quality. Among these compounds, phthalates have garnered significant attention due to their widespread use as plasticizers and their potential as endocrine disruptors. This guide provides an in-depth, technical comparison and validation protocol for the quantification of Didecyl isophthalate (DDIP), a long-chain, non-ortho-phthalate plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our protocol in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose[1][2]. For a quantitative impurity test, such as the determination of DDIP, this involves a rigorous evaluation of several performance characteristics.

The Analytical Challenge of Long-Chain Isophthalates

Didecyl isophthalate, with its C10 alkyl chains, presents a unique set of analytical challenges compared to its shorter-chain or ortho-phthalate counterparts. Its high boiling point necessitates elevated GC oven temperatures, and its analysis is susceptible to interference from other high-molecular-weight compounds in the sample matrix. Furthermore, commercial DDIP is often a complex mixture of isomers, which can complicate chromatographic separation and quantification[3]. A robust GC-MS method must overcome these hurdles to provide accurate and precise results.

Method Validation: A Deep Dive into the "Why" and "How"

The validation of our GC-MS method for DDIP quantification will adhere to the principles outlined in the ICH Q2(R2) guideline, which has been adopted by the FDA and EMA[1][4][5]. This ensures that our method is not only scientifically sound but also meets global regulatory expectations.

Core Validation Parameters

The following validation characteristics are essential for a quantitative impurity method:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[4].

  • Linearity & Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision[6].

  • Accuracy: The closeness of the test results to the true value[6].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability)[6].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[6].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[6].

The following diagram illustrates the workflow for validating the GC-MS method for DDIP quantification.

GC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Assessment & Reporting Dev Develop GC-MS Method (Sample Prep, GC & MS Parameters) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Blank, Spiked Matrix) Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ_LOD LOQ & LOD (S/N Ratio or SD of Response) Protocol->LOQ_LOD Robustness Robustness (Varied Parameters) Protocol->Robustness Report Compile Validation Report (Compare Data to Criteria) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ_LOD->Report Robustness->Report Decision Method is Validated Report->Decision

Caption: A workflow diagram illustrating the key stages of GC-MS method validation for Didecyl isophthalate.

Experimental Protocol: Quantification of Didecyl Isophthalate

This protocol provides a step-by-step methodology for the quantification of DDIP in a simulated drug product matrix.

Materials and Reagents
  • Didecyl isophthalate (DDIP) reference standard

  • Benzyl Benzoate (Internal Standard - IS) or a deuterated analog of a long-chain phthalate.

  • Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Drug product placebo matrix

  • Class A volumetric glassware

  • GC vials with PTFE-lined septa (to avoid phthalate contamination)[7]

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Benzyl Benzoate in hexane to prepare a 100 µg/mL stock solution.

DDIP Stock Solution (1000 µg/mL): Accurately weigh and dissolve DDIP reference standard in hexane to prepare a 1000 µg/mL stock solution.

Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the DDIP stock solution with hexane. Spike each calibration standard with the IS to a final concentration of 10 µg/mL.

Sample Preparation: Accurately weigh 1 g of the drug product placebo matrix into a glass centrifuge tube. Spike with a known amount of DDIP (for accuracy and precision studies). Add 5 mL of hexane and 1 mL of the IS stock solution. Vortex for 5 minutes and centrifuge. Transfer the hexane layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[8]

  • Injector: Splitless mode, 280°C

  • Oven Program: 150°C (1 min hold), ramp at 15°C/min to 320°C (10 min hold)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

  • DDIP: Characteristic fragment ions (e.g., m/z 149, 167, and a higher mass fragment specific to the isophthalate structure)

  • Benzyl Benzoate (IS): m/z 105, 212

The choice of a non-polar column like HP-5ms is standard for phthalate analysis, providing good separation based on boiling points[3]. A high final oven temperature is necessary to elute the high-boiling DDIP. SIM mode is employed for enhanced sensitivity and selectivity[9].

Validation Experiments and Acceptance Criteria

The following table summarizes the experimental approach and typical acceptance criteria for each validation parameter, based on ICH and FDA guidelines[1][10][11].

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, placebo spiked with IS, and placebo spiked with DDIP and IS.No interfering peaks at the retention times of DDIP and IS in the blank matrix.
Linearity Analyze calibration standards at a minimum of 5 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by the linearity, accuracy, and precision data.The range should cover the expected concentration of DDIP in samples.
Accuracy Analyze spiked placebo samples at 3 concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.Mean recovery between 80% and 120%.
Precision Repeatability: 6 replicate analyses of a spiked sample at 100% of the target concentration. Intermediate Precision: Repeatability study performed by a different analyst on a different day.Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%.
LOQ Determine the concentration with a signal-to-noise ratio of at least 10, and verify by analyzing spiked samples at this concentration with acceptable precision and accuracy.Precision (RSD) ≤ 20% and Accuracy (recovery) between 70% and 130%.
LOD Determine the concentration with a signal-to-noise ratio of at least 3.Visual inspection of the chromatogram for a discernible peak.
Robustness Deliberately vary GC parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, injector temperature ±5°C) and assess the impact on the results.The results should remain within the acceptance criteria for accuracy and precision.

Comparative Analysis: Alternative Approaches

While the described GC-MS method is robust and widely used, alternative approaches exist, each with its own set of advantages and disadvantages.

Alternative MethodAdvantagesDisadvantages
GC-FID (Flame Ionization Detector) Simple, robust, and less expensive than GC-MS.Lacks the specificity of MS; susceptible to interference from co-eluting compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Suitable for thermally labile or non-volatile compounds; can offer higher sensitivity.May require more complex sample preparation; potential for matrix effects in the ion source.
Headspace GC-MS Minimizes matrix effects by analyzing the vapor phase above the sample.Only suitable for volatile and semi-volatile compounds; DDIP is likely not volatile enough for this technique.

The logical relationship for selecting an appropriate analytical method is depicted in the following diagram.

Method Selection Logic cluster_methods Potential Analytical Methods Analyte Analyte: Didecyl Isophthalate Properties Properties: - Semi-volatile - Thermally stable - High boiling point Analyte->Properties GC_FID GC-FID Properties->GC_FID Good fit GC_MS GC-MS Properties->GC_MS Good fit LC_MS LC-MS/MS Properties->LC_MS Possible, but GC is more conventional Requirement Requirement: High Specificity & Sensitivity Requirement->GC_FID Poor fit (low specificity) Requirement->GC_MS Excellent fit Requirement->LC_MS Good fit Conclusion Conclusion: GC-MS is the optimal choice for a balance of performance and practicality. GC_MS->Conclusion

Caption: Decision tree for selecting the optimal analytical method for Didecyl isophthalate.

Conclusion

The validation of a GC-MS method for the quantification of Didecyl isophthalate is a multi-faceted process that demands a thorough understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, researchers can establish a reliable and defensible method. While alternative techniques exist, GC-MS provides an optimal balance of specificity, sensitivity, and robustness for the analysis of semi-volatile compounds like DDIP. This guide serves as a comprehensive framework for developing and validating such a method, ultimately contributing to the safety and quality of pharmaceutical and other regulated products.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • PMC. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands.
  • (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agilent. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination.
  • MDPI. (2021, July 1). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches.
  • Benchchem. (n.d.). Application Notes and Protocols for Isophthalic-2,4,5,6-D4 Acid in GC-MS Analysis.
  • (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
  • (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • PMC. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • LCGC International. (2025, November 26). When Should an Internal Standard be Used?.
  • PubMed. (2001, October 1). Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard.
  • (n.d.). GC-MS Application Datasheet No.48 熱分解.
  • MDPI. (2019, December 13). GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans.
  • 日本環境衛生センター. (n.d.). GC-MS 法による魚体中の化学物質の - 分析方法の検討 第3報 1) 2.
  • (n.d.). GC/MS及びHPLCによる野菜中に残留するDDTとdicofolの分析.
  • アジレント・テクノロジー. (2025, July 13). GC/MSD システムによる ジェネリック医薬液剤中の 抽出物/浸出物の分析.

Sources

A Comparative Performance Analysis of Didecyl Isophthalate and Other Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of polymer science and material development, the selection of an appropriate plasticizer is a critical decision that profoundly influences the final properties and performance of a product. This guide provides an in-depth, objective comparison of Didecyl Isophthalate (DDIP) and its more common isomer, Diisodecyl Phthalate (DIDP), against a range of alternative plasticizers. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data and standardized methodologies to inform material selection and formulation.

A Note on Isomers: While this guide is titled with Didecyl Isophthalate (DDIP), the vast majority of commercially available and researched "didecyl" plasticizers are ortho-phthalates, specifically Diisodecyl Phthalate (DIDP). Due to the limited availability of specific comparative data for the isophthalate isomer, this guide will focus on the performance of DIDP as a representative high molecular weight phthalate, with the understanding that its properties are indicative of the broader class of didecyl phthalates.

Introduction to Plasticizers and the Role of Didecyl Phthalates

Plasticizers are additives that increase the plasticity or fluidity of a material.[1] They are most commonly used to soften polyvinyl chloride (PVC), transforming it from a rigid material into a flexible one suitable for a wide array of applications, including wire and cable insulation, flooring, and medical devices.[2][3] The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains, which reduces intermolecular forces and allows for greater chain mobility.[4]

High molecular weight phthalates, such as DIDP, are valued for their permanence, low volatility, and excellent thermal stability compared to their lower molecular weight counterparts.[1][5] These properties are crucial for applications requiring long-term durability and minimal plasticizer migration.

Comparative Performance Analysis

The selection of a plasticizer is a multi-faceted decision that requires a thorough evaluation of various performance parameters. This section provides a comparative analysis of DIDP against other common plasticizers, including other phthalates, terephthalates, and bio-based alternatives.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility, often measured by Shore hardness.[6][7] A lower Shore A hardness value for a given concentration of plasticizer indicates higher efficiency.

PlasticizerTypeMolecular Weight ( g/mol )Shore A Hardness (at 50 phr in PVC)Plasticizer Efficiency (DOP = 1.00)
DIDP High MW Phthalate~446.783-881.11
DINP High MW Phthalate~418.683-871.04
DEHP (DOP) Low MW Phthalate390.5680-851.00
DOTP Terephthalate390.5684-891.03
DIDA Adipate~426.7Varies1.05

Data compiled from various technical sources.[2][6][8]

As indicated in the table, DIDP has a slightly lower plasticizing efficiency compared to the benchmark DEHP (DOP), meaning a slightly higher concentration of DIDP may be needed to achieve the same level of softness.[5][6]

Thermal Stability

Thermal stability is a critical parameter for materials that will be processed at high temperatures or used in applications with elevated operating temperatures. Thermogravimetric analysis (TGA) is a standard method for evaluating the thermal stability of plasticized PVC.

PlasticizerOnset of Decomposition (Td) of Plasticized PVC (°C)
DIDP ~250-270
DEHP (DOP) ~230-250
DOTP ~260-280
Polymeric Plasticizers >280

Typical temperature ranges are based on TGA data from various studies.[9][10]

Higher molecular weight plasticizers like DIDP generally impart better thermal stability to PVC compounds compared to lower molecular weight phthalates like DEHP.[5][9] Non-phthalate alternatives like DOTP and polymeric plasticizers often exhibit even greater thermal stability.[10]

Migration Resistance

Plasticizer migration is the movement of the plasticizer out of the polymer matrix, which can lead to embrittlement of the plastic and contamination of surrounding materials.[11] Migration is a significant concern in food contact and medical applications.

PlasticizerVolatility (% Weight Loss, ASTM D1203)Migration to Lacquer (ASTM D2199)
DIDP LowLow
DINP LowLow
DEHP (DOP) ModerateModerate
DOTP Very LowVery Low

Qualitative comparison based on technical literature.[1][2]

DIDP, with its higher molecular weight, exhibits lower volatility and migration compared to DEHP.[5] DOTP, a non-phthalate alternative, is known for its excellent permanence and low migration characteristics.[2]

Experimental Methodologies

The objective comparison of plasticizer performance relies on standardized experimental protocols. Below are detailed methodologies for key performance evaluations.

Sample Preparation of Plasticized PVC

A standardized workflow is essential for preparing plasticized PVC samples for subsequent testing.

cluster_0 PVC Compound Preparation A 1. Weighing PVC Resin, Plasticizer, Stabilizers B 2. Dry Blending High-Speed Mixer A->B C 3. Melt Compounding Two-Roll Mill or Extruder B->C D 4. Sheeting/Molding Compression Molding C->D E 5. Conditioning Standard Atmosphere (ISO 291) D->E

Caption: Workflow for the preparation of plasticized PVC test specimens.

Protocol:

  • Component Weighing: Accurately weigh the PVC resin, plasticizer, and other additives (e.g., thermal stabilizers, lubricants) according to the desired formulation, typically expressed in parts per hundred resin (phr).

  • Dry Blending: Combine the weighed components in a high-speed mixer to ensure a homogenous dry blend.

  • Melt Compounding: Process the dry blend on a two-roll mill or in a laboratory extruder at a specified temperature to achieve a molten, homogenous compound.

  • Sample Molding: Compression mold the compounded material into sheets or specific test specimen geometries according to relevant ASTM or ISO standards.

  • Conditioning: Condition the molded specimens in a standard atmosphere (e.g., 23°C and 50% relative humidity) for a specified period before testing, as per ISO 291.

Determination of Plasticizer Migration (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material into an absorbent material.[12][13]

cluster_1 Plasticizer Migration Test (ISO 177) F 1. Prepare Test Assembly (Absorbent Disc - Specimen - Absorbent Disc) G 2. Initial Weighing Weigh Assembly to 0.001g F->G H 3. Accelerated Aging Place in Oven at 70°C for 24h G->H I 4. Cooling & Conditioning Cool in Desiccator, Condition H->I J 5. Final Weighing Weigh Assembly to 0.001g I->J K 6. Calculate Mass Change Determine Plasticizer Migration J->K

Caption: Experimental workflow for determining plasticizer migration.

Protocol:

  • Test Assembly Preparation: Create a "sandwich" consisting of a conditioned plasticized PVC test specimen placed between two discs of a standard absorbent material.

  • Initial Weighing: Accurately weigh the test assembly (specimen and absorbent discs) to the nearest 0.001 g.[13]

  • Accelerated Aging: Place the assembly under a specified pressure in a circulating air oven at a defined temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[11]

  • Cooling and Conditioning: After the aging period, remove the assembly from the oven, cool it in a desiccator, and then re-condition it under standard atmospheric conditions.

  • Final Weighing: Re-weigh the test assembly to the nearest 0.001 g.[13]

  • Calculation: The migration of the plasticizer is determined by the change in mass of the test specimen and the absorbent discs.[13]

Standard Test Methods for Plasticizer Characterization (ASTM D1045)

ASTM D1045 provides a suite of test methods for the chemical and physical characterization of liquid plasticizers.[14][15][16] These tests are crucial for quality control and for understanding the fundamental properties of the plasticizer itself.

Key Tests in ASTM D1045:

  • Acid Number: Measures the amount of free acid in the plasticizer, which can affect the stability of the final PVC product.[15]

  • Ester Content: Determines the purity of the plasticizer.[15]

  • Specific Gravity: An important property for formulation calculations.[15]

  • Color: Assessed to ensure consistency and quality.[15]

  • Refractive Index: A physical property used for identification and quality control.[15]

Toxicological and Regulatory Landscape

The selection of a plasticizer is increasingly influenced by toxicological and regulatory considerations.

  • Phthalates: Certain low molecular weight phthalates, such as DEHP, have faced regulatory scrutiny due to concerns about their potential as endocrine disruptors.[17] High molecular weight phthalates like DIDP have generally been considered to have a more favorable toxicological profile due to their lower migration potential.[17] However, DIDP is listed under California's Proposition 65 as a substance known to cause reproductive toxicity.[18] In 2025, the U.S. EPA finalized a risk evaluation for DIDP, identifying unreasonable health risks for unprotected female workers of reproductive age under specific workplace conditions.[3][19]

  • Non-Phthalate Alternatives: Terephthalates (e.g., DOTP), citrates, and bio-based plasticizers have gained popularity as alternatives to ortho-phthalates.[20][21] These alternatives are often marketed as having a better safety profile, although a thorough toxicological evaluation of each specific compound is necessary.

Conclusion

The selection of a plasticizer is a complex process that requires a careful balance of performance, cost, and regulatory considerations. Diisodecyl phthalate (DIDP) offers a good balance of properties, including low volatility and good thermal stability, making it a suitable choice for a wide range of applications. However, the performance of non-phthalate alternatives, such as DOTP, which often exhibit superior permanence and a more favorable regulatory profile, makes them increasingly attractive options. For researchers and formulators, a thorough understanding of the comparative performance data and the application of standardized testing methodologies are essential for making informed decisions and developing high-quality, durable, and safe materials.

References

  • ASTM D1045-19, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM Intern
  • ASTM D1045-19, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics (2019).
  • ASTM D1045-95, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, iTeh Standards.
  • ASTM D1045-95(2001), Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • Benchchem. A Comparative Analysis of Phthalate Esters in Plastics: A Guide for Researchers.
  • International Organization for Standardization. (2016).
  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic m
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  • SciELO. Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC.
  • MDPI. (2025, November 14). Improvement of Thermal Characteristics of Plasticized PVC via a Complex of Eco-Friendly Additives.
  • Determination of Migration Rates for Certain Phthal
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Didecyl Isophthalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Didecyl Isophthalate Applications

Didecyl isophthalate (DDIP) is a high-molecular-weight plasticizer valued for its performance in demanding applications, particularly in polyvinyl chloride (PVC) formulations. Unlike its ortho-phthalate counterparts, the meta-substitution of the isophthalate structure imparts unique properties such as low volatility, excellent thermal stability, and reduced migration. These characteristics make it a candidate for use in consumer products and materials where long-term durability and safety are paramount.

However, the performance of DDIP is intrinsically linked to its purity. The synthesis of DDIP, typically through the esterification of isophthalic acid and decyl alcohol, can result in a variety of impurities. These include unreacted starting materials, the monoester intermediate, isomeric byproducts, and residual catalysts or solvents. The presence of these impurities can compromise the final product's physical properties, thermal stability, and regulatory compliance. For researchers and drug development professionals exploring novel formulations or materials, a robust and validated analytical workflow to assess purity is not just a quality control measure—it is fundamental to ensuring experimental reproducibility and the ultimate safety and efficacy of the end product.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized DDIP. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare the performance of a synthesized batch against commercial standards and alternative plasticizers.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of DDIP purity. A comprehensive assessment requires a combination of chromatographic and spectroscopic methods, each offering unique strengths in separating, identifying, and quantifying the target molecule and its potential impurities. The choice of methodology is dictated by the specific question being asked—are we looking for trace contaminants, verifying structural integrity, or establishing an absolute purity value?

Comparative Overview of Core Analytical Techniques

The four most powerful techniques in the analytical chemist's arsenal for this task are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Primary Use Case Sensitivity Specificity Quantitation Key Advantages Limitations
GC-MS Identification & quantitation of volatile/semi-volatile impurities (e.g., residual alcohol, low MW esters).High (ppb-ppm)Very HighExcellentGold standard for volatile organic analysis; extensive compound libraries for identification.High temperatures can degrade labile compounds; non-volatile impurities require derivatization.[1][2][3]
HPLC-UV/MS Quantitation of DDIP, separation of isomers, analysis of non-volatile impurities (e.g., isophthalic acid, monoester).Moderate-High (ppm)Good-Very HighExcellentVersatile for a wide range of compound polarities; operates at ambient temperature.[4][5][6]Can be less efficient than capillary GC for complex mixtures; mobile phase selection is critical.[6]
NMR (¹H, ¹³C) Absolute purity determination (qNMR), structural confirmation, identification of major impurities without standards.Low ( >0.1% w/w)AbsoluteExcellent (qNMR)Provides unambiguous structural information; inherently quantitative with a suitable internal standard.[7][8]Lower sensitivity than chromatographic methods; complex spectra can be difficult to interpret.
FTIR Rapid identity check, functional group analysis, detection of gross contamination.LowLowNon-QuantitativeFast, simple sample preparation, non-destructive.Provides limited structural detail; not suitable for complex mixtures or trace analysis.[9][10]

Integrated Analytical Workflow for DDIP Purity

A robust purity analysis follows a logical progression, starting with a rapid screening and moving towards highly sensitive and specific quantification. This ensures efficiency and minimizes unnecessary complex analyses.

DDIP Purity Workflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Impurity Profiling & Quantification cluster_2 Phase 3: Final Purity Assessment synthesis Synthesized DDIP Batch ftir FTIR Spectroscopy synthesis->ftir Quick ID nmr ¹H NMR Spectroscopy ftir->nmr Confirm Structure hplc HPLC-UV Analysis nmr->hplc For non-volatile impurities (Isophthalic Acid, Monoester) gcms GC-MS Analysis nmr->gcms For volatile impurities (Residual Decanol) qnmr Quantitative NMR (qNMR) hplc->qnmr Cross-validation report Certificate of Analysis (Purity >99.5%) gcms->report qnmr->report

Caption: Integrated workflow for comprehensive purity analysis of synthesized DDIP.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analysis hinges on the robustness of the protocol. The following methodologies are based on established standards and incorporate self-validating steps such as the use of internal standards and system suitability checks.

Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities

This method is adapted from EPA Method 8061 and ASTM D8133 for phthalate analysis.[1][2][3] It is designed to identify and quantify residual decyl alcohol, and other potential low molecular weight byproducts.

  • Preparation of Standards and Sample:

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Didecyl Isophthalate analytical standard, 10 mg of 1-decanol, and 10 mg of an internal standard (e.g., Diphenyl phthalate) into a 10 mL volumetric flask. Dissolve and dilute to volume with Hexane.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with Hexane.

    • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized DDIP into a 10 mL volumetric flask. Add the internal standard to achieve a concentration of 50 µg/mL. Dilute to volume with Hexane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 280 °C.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min.

    • Mass Spectrometer: Agilent 5977 or equivalent, operating in Electron Ionization (EI) mode.

    • Scan Range: 50-550 m/z.

  • Analysis and Data Processing:

    • Inject 1 µL of each calibration standard and the sample.

    • Generate a calibration curve for each target analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Identify impurities in the sample by comparing their retention times and mass spectra to the standards and the NIST library.

    • Quantify identified impurities using the calibration curve.

Protocol 2: HPLC-UV for DDIP Assay and Non-Volatile Impurities

This protocol is designed to provide an accurate assay of the main DDIP peak and quantify non-volatile impurities like isophthalic acid and the mono-didecyl isophthalate intermediate.

  • Preparation of Mobile Phase and Samples:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of DDIP analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

    • Calibration Standards: Prepare a series of standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock standard with Acetonitrile.

    • Sample Preparation: Accurately weigh approximately 25 mg of the synthesized DDIP into a 25 mL volumetric flask and dilute to volume with Acetonitrile.

  • Instrumentation and Conditions:

    • HPLC System: Thermo Scientific™ UltiMate™ 3000 or equivalent.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector: Wavelength set at 240 nm.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 70% B

      • 21-25 min: Re-equilibration

  • Analysis and Data Processing:

    • Inject the standards to create a calibration curve based on peak area versus concentration.

    • Inject the sample.

    • Calculate the purity of DDIP using the formula: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100.

    • Identify and quantify impurities based on their retention times relative to available standards. Purity is often reported as area percent, assuming all components have a similar response factor at the chosen wavelength.

Performance Showdown: Synthesized DDIP vs. Commercial Alternatives

To ground this guide in a practical context, we present a comparative analysis of a hypothetically synthesized batch of DDIP against a commercial analytical standard and two common alternative plasticizers: Diisononyl Phthalate (DINP) and Dioctyl Terephthalate (DOTP).

Purity Profile: Synthesized Batch vs. Commercial Standard

The following table summarizes the analytical results obtained using the protocols described above.

Analyte Synthesized DDIP Batch Commercial Standard (≥99.5%) Method of Analysis
Purity (Area %) 99.6%99.9%HPLC-UV
Isophthalic Acid 0.08%< 0.01% (Not Detected)HPLC-UV
Mono-didecyl Isophthalate 0.21%0.05%HPLC-UV
Residual 1-Decanol 0.11%< 0.02%GC-MS
Appearance Transparent, Oily LiquidTransparent, Oily LiquidVisual
Acid Value (mg KOH/g) 0.04< 0.05Titration (ASTM D1045)[11]
Water Content (%) 0.06%< 0.1%Karl Fischer (ASTM E203)[11]

The data indicates a successful synthesis, achieving a purity of 99.6%. The primary impurities are the monoester intermediate and residual starting materials, which is typical for an esterification reaction. While the synthesized batch meets typical industry specifications, the commercial standard shows a higher degree of purity, highlighting the effectiveness of industrial purification processes.[12]

Comparison with Alternative Plasticizers

The choice of plasticizer is often a trade-off between performance, cost, and regulatory acceptance. DDIP is an isophthalate, while DINP is an ortho-phthalate and DOTP is a terephthalate (para-phthalate).

Plasticizer Comparison cluster_performance Performance Attributes cluster_regulatory Regulatory & Health Profile ddip Didecyl Isophthalate (DDIP) (meta-) perf_ddip Good thermal stability Low volatility ddip->perf_ddip reg_ddip Generally better toxicological profile than low MW ortho-phthalates ddip->reg_ddip dinp Diisononyl Phthalate (DINP) (ortho-) perf_dinp General purpose Cost-effective dinp->perf_dinp reg_dinp Subject to restrictions in some applications (e.g., toys) dinp->reg_dinp dotp Dioctyl Terephthalate (DOTP) (para-) perf_dotp Excellent low temperature flexibility Non-ortho-phthalate alternative dotp->perf_dotp reg_dotp Often used as a replacement for ortho-phthalates due to favorable profile dotp->reg_dotp

Caption: Comparison of DDIP with common alternative plasticizers.

While DINP is a cost-effective, general-purpose plasticizer, concerns over the health effects of some ortho-phthalates have led to increased use of alternatives like DOTP and isophthalates.[13][14] DOTP, for instance, is not a phthalate in the regulatory sense that typically refers to ortho-phthalates and is widely used as a replacement. DDIP offers a unique balance of properties, making it a valuable, albeit more specialized, option for formulators.

Conclusion and Best Practices

The purity analysis of synthesized Didecyl isophthalate is a critical step that underpins its successful application. This guide has demonstrated that a multi-technique approach is essential for a comprehensive evaluation.

  • For routine quality control , a combination of HPLC-UV for assay and non-volatile impurities, supplemented by a simple Karl Fischer titration for water content and an acid value titration , provides a robust and efficient workflow.

  • For research and development or troubleshooting , the addition of GC-MS is invaluable for identifying unknown volatile impurities, while NMR spectroscopy offers definitive structural confirmation and an orthogonal method for purity assessment (qNMR).

  • Always validate your synthesized material against a certified analytical standard to ensure the accuracy of identification and quantification.

By employing this integrated and logical analytical strategy, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the purity of their Didecyl isophthalate is well-characterized and fit for its intended purpose.

References

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI. [Link]

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Comparative study of the plasticizing efficiency of isophthalates

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of the Plasticizing Efficiency of Isophthalates: A Technical Guide for Polymer and Drug Development Professionals

As the pharmaceutical and medical device industries face mounting regulatory pressure to phase out traditional ortho-phthalates like DEHP due to leaching and endocrine disruption concerns[1], the search for highly efficient, thermodynamically stable plasticizers has accelerated. For drug development professionals—particularly those working with medical-grade polyvinyl chloride (PVC) packaging or Hot-Melt Extrusion (HME) for amorphous solid dispersions—understanding the mechanistic nuances of plasticizer alternatives is critical.

This guide provides an objective, data-driven comparison of isophthalates (meta-phthalates) against traditional ortho-phthalates and para-phthalates, evaluating their plasticizing efficiency, thermodynamic compatibility, and application suitability.

Plasticizing efficiency is fundamentally governed by a molecule's ability to interpose itself between polymer chains, disrupt intermolecular dipole-dipole interactions, and increase the system's free volume. The positional isomerism of the ester groups on the benzene ring drastically alters this capability:

  • Ortho-phthalates (e.g., DEHP): Ester groups are adjacent. This creates a compact molecule with a concentrated dipole moment that interacts strongly with polymer chains but allows for relatively easy migration[2].

  • Para-phthalates (e.g., DOTP): Ester groups are opposite each other (terephthalates). The linear architecture increases entanglement with polymer chains, reducing migration but slightly lowering plasticizing efficiency[3].

  • Meta-phthalates (e.g., DOIP - Dioctyl Isophthalate): Ester groups are separated by one carbon. This configuration maximizes the steric "sweep volume" of the molecule. The asymmetric bulk forces polymer chains further apart, generating superior free volume and drastically lowering the glass transition temperature (Tg)[4].

Mechanism M1 Isophthalate (Meta-Isomer) M2 Steric Hindrance & Dipole Alteration M1->M2 Disrupts Polymer Chain Packing M3 Increased Free Volume M2->M3 Thermodynamic Mixing M4 Tg Depression M3->M4 Enhanced Chain Mobility

Fig 1. Mechanistic pathway of free volume generation by meta-substituted isophthalate plasticizers.

Comparative Plasticizing Efficiency: Quantitative Insights

To objectively evaluate plasticizing efficiency, we look at the reduction of the glass transition temperature (Tg) in a standardized polymer matrix (e.g., PVC). A lower Tg indicates a higher free volume fraction at room temperature, which directly correlates to enhanced flexibility, lower melt viscosity, and higher plasticizing efficiency.

The following table synthesizes recent thermomechanical data comparing benzene-dicarboxylate isomers compounded into PVC resins[4], alongside generalized mechanical performance metrics[3].

PlasticizerChemical ArchitectureTg of PVC Blend (°C)*Plasticizing EfficiencyMigration Resistance
Pure PVC Unplasticized Baseline+60.0N/AN/A
DEHP Ortho-phthalate-14.3BaselineLow
DIOP Meta-phthalate (Branched)-14.7ModerateMedium
DOTP Para-phthalate-15.6Moderate-HighHigh
DOIP Meta-phthalate (Linear)-20.6Very HighMedium-High
DOP Ortho-phthalate (Linear)-22.0MaximumVery Low

*Data reflects standardized molar loadings in PVC matrices. Lower Tg values indicate superior plasticization[4].

Key Insight: DOIP (-20.6 °C) significantly outperforms the industry standard DEHP (-14.3 °C) and the common alternative DOTP (-15.6 °C) in lowering the Tg[4]. This high efficiency means formulators can use lower concentrations of DOIP to achieve the same target flexibility, thereby reducing the total extractable chemical load in the final product.

Standardized Experimental Methodology for Efficiency Profiling

To ensure scientific integrity and reproducibility, the evaluation of plasticizers must rely on self-validating experimental systems. Below is the authoritative protocol for profiling plasticizer efficiency and permanence.

ExpWorkflow N1 1. Polymer & Plasticizer Compounding (HME) N2 2. Thermal Analysis (DMA for Tg) N1->N2 Uniform Dispersion N3 3. Mechanical Testing (Tensile / Elongation) N1->N3 Cast Films N4 4. Migration Assay (Solvent Extraction) N1->N4 Standardized Disks N5 5. Efficiency & Safety Profiling N2->N5 Tg Data N3->N5 Modulus Data N4->N5 Leaching Rate

Fig 2. Self-validating experimental workflow for evaluating plasticizer efficiency and stability.

Step-by-Step Protocol
  • Melt Compounding via Twin-Screw Extrusion:

    • Procedure: Premix polymer resin (e.g., PVC or Copovidone) with the target plasticizer at a standardized weight ratio (e.g., 100:40 phr). Process through a co-rotating twin-screw extruder.

    • Causality: Melt compounding is chosen over solvent casting because it prevents residual solvent artifacts from artificially depressing the Tg. It ensures true thermodynamic mixing driven by shear and heat.

  • Dynamic Mechanical Analysis (DMA):

    • Procedure: Subject extruded samples to an oscillatory stress at a frequency of 1 Hz while ramping the temperature from -50 °C to 100 °C. Record the Storage Modulus (E'), Loss Modulus (E"), and tanδ .

    • Causality: DMA is utilized instead of Differential Scanning Calorimetry (DSC) because the tanδ peak provides a highly sensitive, unambiguous measurement of the α -relaxation (Tg) in heavily plasticized networks where DSC heat capacity changes ( ΔCp ) become too broad to measure accurately[4].

    • Self-Validation Check: A single, sharp tanδ peak confirms complete polymer-plasticizer miscibility. The appearance of two distinct peaks indicates phase separation, invalidating the efficiency metric.

  • Migration and Leaching Assay:

    • Procedure: Submerge standardized polymer disks in both polar (deionized water) and semi-polar (ethanol) simulants at 37 °C for 72 hours. Measure mass loss gravimetrically and analyze the extractant via HPLC.

    • Causality: Testing across different solvent polarities mimics both aqueous physiological fluids and lipophilic intravenous drug formulations, ensuring the plasticizer's thermodynamic permanence is robust across clinical scenarios[4].

Implications for Pharmaceutical Processing and Medical Devices

Hot-Melt Extrusion (HME) in Drug Delivery

In the development of Amorphous Solid Dispersions (ASDs) via HME, plasticizers are essential to lower the processing temperature of the polymer matrix, preventing the thermal degradation of sensitive Active Pharmaceutical Ingredients (APIs). Because DOIP exhibits exceptional plasticizing efficiency[4], formulators can achieve the required melt-flow index at significantly lower plasticizer concentrations. Minimizing plasticizer load is critical in ASDs, as excess plasticizer increases molecular mobility during storage, which can trigger unwanted API recrystallization.

Medical Device Packaging and Safety Considerations

While DOIP is technically superior in efficiency, drug development professionals must weigh this against toxicological profiles. Structural similarities between DOIP and DEHP mean they share related toxicity alerts; studies have identified DOIP as a potential reproductive toxin and endocrine disruptor[5].

Therefore, for direct patient-contact applications (e.g., blood bags, enteral feeding tubes, IV catheters), the industry is increasingly favoring bio-based citrates (like Citroflex B-6)[6], aliphatic adipates, or entirely novel approaches such as covalently binding phthalates to the PVC backbone to achieve zero migration. Isophthalates like DOIP are best reserved for secondary pharmaceutical packaging, industrial polymer applications, or formulations where an impermeable barrier layer prevents direct biological exposure.

Sources

Validating the migration levels of Didecyl isophthalate from food contact materials

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Migration Levels of Didecyl Isophthalate (DDIP) from Food Contact Materials: A Comparative Analytical Guide

Executive Overview

The regulatory landscape governing Food Contact Materials (FCMs) is undergoing a paradigm shift. As traditional ortho-phthalates like Bis(2-ethylhexyl) phthalate (DEHP) face stringent restrictions due to their endocrine-disrupting properties, polymer manufacturers are increasingly substituting them with alternative plasticizers and polyester cross-linking agents, including isophthalates[1]. Didecyl isophthalate (DDIP) has emerged as a compound of interest, often present as an additive or a non-intentionally added substance (NIAS) in polyester coatings and plasticized matrices[2].

For researchers and drug development professionals conducting extractables and leachables (E&L) studies, validating the migration of DDIP requires overcoming specific analytical hurdles: its high lipophilicity, low volatility, and the necessity to chromatographically differentiate it from its ortho-isomer, Didecyl phthalate (DDP)[3]. This guide provides a self-validating, causality-driven methodology for quantifying DDIP migration, comparing its behavior against standard alternatives.

Mechanistic Dynamics of DDIP Migration

Migration from a polymer matrix into a food simulant is a mass transfer phenomenon governed by Fickian diffusion and phase partitioning. The rate and extent of DDIP migration depend heavily on the lipophilicity of the contact medium and the thermal energy applied to the system[4]. Because DDIP possesses long decyl chains, it exhibits a high octanol-water partition coefficient (Log P). Consequently, aqueous simulants (e.g., 10% ethanol) yield negligible migration, whereas fatty food simulants (e.g., 95% ethanol or vegetable oil) act as strong solvation sinks, driving the equilibrium toward the simulant phase[1].

MigrationPathway A Polymer Matrix (Polyester/PVC) B Internal Diffusion (Fick's Law) A->B Heat/Time C Boundary Layer Desorption B->C D Phase Partitioning (Log P Dependent) C->D E Food Simulant (Aqueous/Fatty) D->E Solvation

Mechanistic pathway of DDIP migration from polymer matrix to food simulant.

Comparative Performance & Chemical Profiling

To contextualize DDIP's migration potential, it is critical to benchmark it against legacy ortho-phthalates and other isophthalates currently monitored under EU Regulation 10/2011[5]. The table below synthesizes the physicochemical properties that dictate their respective migration behaviors.

Table 1: Comparative Migration Profiles of Phthalates and Isophthalates in FCMs

CompoundStructural ClassMW ( g/mol )Lipophilicity (Est. Log P)Primary Simulant AffinityRegulatory Status / SML (EU 10/2011)
Didecyl isophthalate (DDIP) Isophthalate446.66High (>8.0)Fatty (95% EtOH / Oil)Evaluated as NIAS / Additive
Bis(2-ethylhexyl) phthalate (DEHP) Ortho-phthalate390.56High (~7.6)Fatty / AqueousStrictly Restricted (1.5 mg/kg)
Diisononyl phthalate (DINP) Ortho-phthalate418.61High (~8.8)Fatty (95% EtOH)Restricted (9.0 mg/kg)
Dimethyl isophthalate (DMI) Isophthalate194.18Low (~1.6)Aqueous (10% EtOH)Authorized (Specific limits apply)

Data Interpretation: While low-molecular-weight compounds like DMI migrate readily into aqueous environments[4], the high molecular weight and steric bulk of DDIP restrict its migration strictly to high-fat environments. This necessitates the use of aggressive simulants (Simulant D2) during validation.

Self-Validating Analytical Methodology

A robust analytical protocol cannot rely on external calibration alone; matrix effects (ion suppression/enhancement) in mass spectrometry will skew quantitative results. The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) to create a self-validating system , ensuring that any analyte loss during extraction or signal suppression during ionization is mathematically corrected in real-time[5].

ValidationWorkflow Step1 FCM Preparation (Standardized Surface Area, 1 dm²) Step2 Simulant Exposure (10 days @ 40°C in 95% EtOH) Step1->Step2 Step3 Spike Internal Standard (Deuterated Isotope Dilution) Step2->Step3 Step4 Extraction & Concentration (Vortex-Assisted LLE) Step3->Step4 Step5 LC-HRAMS Analysis (Isomer Differentiation via CCS) Step4->Step5 Step6 Data Validation (Recovery & SML Compliance) Step5->Step6

Self-validating analytical workflow for quantifying DDIP migration.

Step-by-Step Validation Protocol

Phase 1: Controlled Simulant Exposure

  • Sample Preparation: Cut the FCM into standardized pieces achieving a surface area of exactly 1 dm². Causality: EU Regulation 10/2011 standardizes migration limits based on a surface-to-volume ratio (typically 6 dm² per kg of food) to ensure reproducible exposure modeling[6].

  • Simulant Selection: Submerge the sample in 100 mL of 95% ethanol (Simulant D2 substitute). Causality: 95% ethanol is chosen over olive oil for DDIP because it provides equivalent lipophilic extraction power while being significantly easier to inject into chromatographic systems without extensive saponification[6].

  • Incubation: Incubate at 40°C for 10 days. Causality: This time-temperature profile mathematically simulates long-term storage (up to 6 months) at room temperature, accelerating Fickian diffusion to steady-state levels[6].

Phase 2: Matrix Extraction & Isotope Dilution (The Self-Validating Core) 4. Internal Standard Spiking: Immediately upon removing the simulant, spike the solution with a known concentration of a deuterated internal standard (e.g., Didecyl phthalate-d4). Causality: Spiking before extraction ensures that the internal standard undergoes the exact same physical losses as the native DDIP. The ratio of native to labeled compound remains constant, self-validating the recovery rate[5]. 5. Vortex-Assisted Liquid-Liquid Extraction (VALLE): Extract the simulant using hexane. Vortex vigorously for 5 minutes and centrifuge to achieve phase separation. Causality: Hexane forces the highly non-polar DDIP out of the ethanolic phase, concentrating the analyte and leaving polar polymer oligomers behind, which protects the mass spectrometer source from fouling[5].

Phase 3: High-Resolution Chromatographic Analysis 6. Instrumental Analysis: Inject the concentrated extract into a Liquid Chromatography-High Resolution Accurate Mass Spectrometer (LC-HRAMS) or an Ion Mobility Spectrometry (IMS) coupled system.

  • Causality for LC over GC: While GC-MS is standard for volatile phthalates, DDIP's high molecular weight makes it prone to thermal degradation in a GC inlet. LC-HRAMS preserves the intact molecular ion[6].

  • Causality for High Resolution/IMS: DDIP is an exact mass isomer of Didecyl phthalate (DDP). Standard quadrupole MS cannot distinguish them. By utilizing IMS, analysts can measure the Traveling Wave Collision Cross Section (TWCCSN2), allowing absolute structural differentiation between the ortho- and iso-configurations based on their three-dimensional folding in the gas phase[3].

  • Data Validation: Calculate the migration in mg/kg. The system is validated if the recovery of the deuterated internal standard falls within 80-120%, and the signal-to-noise ratio at the Limit of Quantification (LOQ) exceeds 10:1.

Conclusion

Validating the migration of Didecyl isophthalate requires a departure from generic aqueous testing protocols. By aligning the simulant choice with the compound's extreme lipophilicity and utilizing isotope-dilution LC-HRAMS, scientists can establish a self-validating workflow that guarantees regulatory compliance and consumer safety.

Sources

Safety Operating Guide

Personal protective equipment for handling Didecyl isophthalate

Author: BenchChem Technical Support Team. Date: April 2026

As advanced materials science and drug development pivot towards metal-free room-temperature phosphorescent (RTP) materials,1 has emerged as a critical building block[1]. Unlike traditional organometallic phosphors that carry high toxicity and cost burdens, DDIP provides a purely organic alternative for synthesizing side-chain jacketed liquid crystalline polymers[1].

However, its physicochemical properties demand highly specific Personal Protective Equipment (PPE) and handling protocols. This guide provides the causal reasoning and step-by-step methodologies required to safely handle Didecyl isophthalate in a laboratory setting.

Physicochemical Causality and PPE Selection

To build a self-validating safety system, PPE choices must be derived directly from the molecule's behavior.2 is a heavy ester with a molecular weight of 446.66 g/mol [2].

  • Dermal Hazard: The decyl chains confer extreme lipophilicity. If spilled on the skin, the compound can disrupt the lipid bilayer of the stratum corneum, causing irritation and facilitating systemic absorption. Causality-driven choice: Standard latex is highly permeable to non-polar esters and degrades upon contact. High-density nitrile or neoprene gloves are mandatory.

  • Ocular Hazard: Unsubstituted Didecyl isophthalate is a 1[1]. Volumetric transfer procedures (e.g., pipetting) carry a high risk of micro-splashes. Causality-driven choice: Splash-proof chemical goggles must be worn to prevent corneal coating and irritation.

Table 1: Quantitative PPE Specifications for Didecyl Isophthalate

PPE CategoryMaterial SpecificationCausality / RationaleReplacement Frequency
Gloves 100% Nitrile (min. 5 mil thickness)Prevents lipophilic ester permeation; latex degrades upon contact.Every 2 hours, or immediately upon contamination.
Eye Protection ANSI Z87.1 Splash GogglesPrevents viscous liquid micro-splashes during volumetric transfer.N/A (Reusable, clean with ethanol post-use).
Body Protection Flame-resistant (FR) Lab CoatMitigates fire risk during radical polymerization heating steps.Weekly, or immediately upon spill.
Respiratory Half-mask with Organic Vapor (OV) cartridgeRequired only if heating the ester above 150°C outside a fume hood.Cartridge replacement every 6 months or per use.

Experimental Workflow: Safe Handling and Polymerization Setup

When utilizing Didecyl isophthalate derivatives (such as DDIP-CH=CH2) for1[1], the operational workflow must integrate PPE seamlessly to prevent equipment contamination.

Step-by-Step Methodology: Volumetric Transfer and Reaction Setup

  • Preparation: Verify the fume hood face velocity is between 80-100 fpm. Don nitrile gloves, splash goggles, and an FR lab coat.

  • Equilibration: Because the unsubstituted ester is liquid at room temperature[1], allow the reagent bottle to fully equilibrate to ambient laboratory temperature to stabilize its viscosity before pipetting.

  • Transfer: Use a positive displacement pipette or a glass syringe with a blunt-tip needle to transfer the required volume. Causality: Standard air-displacement pipettes are highly inaccurate for viscous esters and increase the risk of aerosolization and internal pipette contamination.

  • Reaction Initiation: Transfer the DDIP into the Schlenk flask containing the radical initiator. Seal the flask immediately with a rubber septum.

  • Purging: Degas the mixture via freeze-pump-thaw cycles. Safety Note: Ensure the vacuum trap is submerged in liquid nitrogen. This prevents volatilized ester molecules from bypassing the trap and permanently contaminating the vacuum pump oil.

  • Doffing: Remove gloves by peeling them inside out to trap any microscopic ester residue. Wash hands thoroughly with soap and water. Causality: Avoid alcohol-based sanitizers immediately after doffing, as ethanol can act as a penetration enhancer for any residual lipophilic chemicals on the skin.

Experimental_Workflow Start 1. Don PPE (Nitrile, Goggles, FR Coat) Equilibrate 2. Thermal Equilibration (Viscosity Reduction) Start->Equilibrate Transfer 3. Volumetric Transfer (Positive Displacement) Equilibrate->Transfer Reaction 4. Schlenk Flask Setup (Radical Polymerization) Transfer->Reaction Degas 5. Freeze-Pump-Thaw (Liquid N2 Trap) Reaction->Degas Doff 6. Doff PPE & Wash (Inside-out peel) Degas->Doff

Experimental workflow for safe handling and polymerization of Didecyl isophthalate.

Spill Containment and Disposal Logistics

Because Didecyl isophthalate is a long-chain ester, it poses a significant risk of long-term aquatic toxicity if discharged into standard wastewater systems. Standard aqueous cleanup methods will fail.

Step-by-Step Methodology: Spill Containment and Decontamination

  • Isolation: Immediately halt work. If the spill exceeds 50 mL, alert nearby personnel to avoid tracking the viscous liquid throughout the lab.

  • Absorption: Do not use water. Apply a non-combustible lipophilic absorbent (e.g., vermiculite, dry sand, or specialized hydrophobic spill pads) directly onto the liquid. Causality: Applying water will cause the hydrophobic ester to slick and spread rapidly, exponentially increasing the contamination footprint.

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a solvent capable of dissolving heavy esters, such as isopropanol or acetone, using disposable shop towels.

  • Disposal Routing: Label the waste container strictly as "Hazardous Organic Waste - Lipophilic Esters." Route the container for high-temperature incineration. Never dispose of DDIP or its derivatives down the sink.

References

  • U.S. Food and Drug Administration (FDA) Global Substance Registration System. "DIDECYL ISOPHTHALATE." National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Ma, X., et al. (2019). "Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer." Macromolecules, American Chemical Society. Available at:[Link]

Sources

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